Product packaging for Difenoconazole(Cat. No.:CAS No. 119446-68-3)

Difenoconazole

货号: B1670550
CAS 编号: 119446-68-3
分子量: 406.3 g/mol
InChI 键: BQYJATMQXGBDHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Difenoconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups. A broad spectrum fungicide with novel broad-range activity used as a spray or seed treatment. It is moderately toxic to humans, mammals, birds and most aquatic organisms. It has a role as an environmental contaminant, a xenobiotic, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is an aromatic ether, a dioxolane, a member of triazoles, a cyclic ketal, a conazole fungicide and a triazole fungicide.
This compound is a broad spectrum fungicide that controls a wide variety of fungi – including members of the Aschomycetes, Basidomycetes and Deuteromycetes families. It acts as a seed treatment, foliar spray and systemic fungicide. It is taken up through the surface of the infected plant and is translocated to all parts of the plant. It has a curative effect and a preventative effect. this compound can be applied to winter wheat, oilseed rape, Brussels sprouts, cabbage, broccoli/calabrese and cauliflower. It controls various fungi including Septoria tritici, Brown Rust, Light Leaf Spot, Leaf Spot, Pod Spot, Ring Spot and Stem canker. It also prevents Ear Discolouration in winter wheat. The mode of action of this compound is that it is a sterol demethylation inhibitor which prevents the development of the fungus by inhibiting cell membrane ergosterol biosynthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl2N3O3 B1670550 Difenoconazole CAS No. 119446-68-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJATMQXGBDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032372
Record name Difenoconazole
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Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

100.8 °C (3.7 mPa)
Record name Difenoconazole
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Solubility

In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C)
Record name Difenoconazole
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Density

1.5 g/cu cm at 20 °C
Record name Difenoconazole
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Vapor Pressure

VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa)
Record name Difenoconazole
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Color/Form

White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid

CAS No.

119446-68-3
Record name Difenoconazole
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Record name Difenoconazole [ISO]
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Record name Difenoconazole
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Record name 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]
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Record name Difenoconazole
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Melting Point

78.6 °C
Record name Difenoconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Difenoconazole mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Difenoconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum triazole fungicide widely utilized in agriculture for the effective control of a diverse range of fungal pathogens.[1][2] Its fungicidal activity stems from a highly specific mode of action, targeting a critical enzyme in the fungal sterol biosynthesis pathway. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the cellular response of fungi to this chemical stress. The information presented herein is intended to support research and development efforts in the fields of mycology, plant pathology, and fungicide discovery.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the disruption of ergosterol biosynthesis, an essential metabolic pathway for the integrity and function of fungal cell membranes.[1][3][4][5][6] this compound belongs to the class of demethylation inhibitors (DMIs), which act by impeding the synthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7]

Molecular Target: Sterol 14α-demethylase (CYP51)

This compound specifically targets and inhibits the cytochrome P450-dependent enzyme, sterol 14α-demethylase (also known as lanosterol 14α-demethylase or CYP51).[3][8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the removal of the 14α-methyl group from lanosterol or other sterol precursors.[11] The triazole moiety of the this compound molecule binds to the heme iron center of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[11]

Biochemical Consequences of CYP51 Inhibition

The inhibition of sterol 14α-demethylase by this compound leads to a cascade of detrimental biochemical events within the fungal cell:

  • Depletion of Ergosterol: The primary consequence is a significant reduction in the cellular concentration of ergosterol.[12]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the demethylation step results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[13][14] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

Impact on Fungal Cell Membrane Integrity

The altered sterol composition of the fungal cell membrane, characterized by ergosterol depletion and the accumulation of toxic intermediates, leads to:

  • Increased Membrane Permeability: The presence of abnormal sterols disrupts the packing of phospholipid acyl chains, leading to increased membrane fluidity and permeability.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, nucleic acids, and proteins.[15][16]

  • Impaired Enzyme Function: The function of membrane-bound enzymes is disrupted due to the altered lipid environment.

Ultimately, these disruptions in membrane structure and function inhibit fungal growth and lead to cell death.[3][9]

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

Fungal SpeciesParameterValueReference
Venturia inaequalisMean EC50 (mycelial growth)0.0078 mg/L (natural population)[4]
Venturia inaequalisMean EC50 (mycelial growth)0.12 - 0.25 mg/L (orchard populations)[4]
Penicillium expansumMean EC50 (mycelial growth)0.03 - 0.51 µg/mL[5]
Botrytis cinereaEC50 (germ-tube growth)≥ 1.65 µg/mL (Tebuconazole, a similar DMI)[17]

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (e.g., mycelial growth).

Table 2: Effect of Azole Fungicides on Fungal Ergosterol Content

Fungal SpeciesTreatmentErgosterol ReductionReference
Candida albicans (susceptible)1 µg/mL Fluconazole72%[12]
Candida albicans (susceptible)4 µg/mL Fluconazole84%[12]
Candida albicans (susceptible dose-dependent)1 µg/mL Fluconazole38%[12]
Candida albicans (susceptible dose-dependent)4 µg/mL Fluconazole57%[12]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Sterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of the target enzyme, sterol 14α-demethylase.

Methodology:

  • Enzyme Preparation: Recombinant CYP51 is expressed and purified from a suitable host system (e.g., E. coli).

  • Reconstitution of the Enzyme System: The purified CYP51 is reconstituted with a cytochrome P450 reductase, which is necessary for electron transfer during the catalytic cycle.

  • Inhibition Assay:

    • The reconstituted enzyme system is incubated with the substrate (e.g., lanosterol) in the presence of varying concentrations of this compound.

    • The reaction is initiated by the addition of NADPH.

    • The reaction is allowed to proceed for a defined period and then stopped.

  • Analysis: The conversion of the substrate to the demethylated product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Spectrophotometric Binding Assay: The binding of this compound to the heme iron of CYP51 can be monitored spectrophotometrically. The coordination of the azole nitrogen to the heme iron causes a characteristic spectral shift, known as a Type II difference spectrum, which can be used to determine the binding affinity (Kd).[11]

Fungal Sterol Profile Analysis

Objective: To analyze the changes in the sterol composition of fungal cells upon treatment with this compound.

Methodology:

  • Fungal Culture and Treatment: Fungal cultures are grown in a suitable medium and then exposed to different concentrations of this compound for a specified duration.

  • Lipid Extraction: The fungal cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Saponification: The lipid extract is saponified to release the sterols from their esterified forms.

  • Sterol Extraction: The non-saponifiable lipids, containing the free sterols, are extracted with a non-polar solvent (e.g., n-hexane).

  • Derivatization (Optional but Recommended): The sterol extract is derivatized (e.g., silylation) to increase volatility and improve chromatographic separation.

  • GC-MS Analysis: The derivatized sterols are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the separated compounds are compared with known standards and spectral libraries for identification and quantification.[18][19]

Fungal Cell Membrane Integrity Assay

Objective: To assess the damage to the fungal cell membrane caused by this compound treatment.

Methodology:

  • Measurement of Extracellular Conductivity:

    • Fungal mycelia are treated with this compound and suspended in deionized water.

    • The conductivity of the suspension is measured over time. An increase in conductivity indicates the leakage of ions from the damaged cells.[15]

  • Quantification of Leakage of Intracellular Components:

    • Fungal cultures are treated with this compound.

    • The supernatant is collected, and the concentration of nucleic acids (measured by absorbance at 260 nm) and proteins (measured by absorbance at 280 nm or using a protein assay) is determined.[15][16] An increase in the extracellular concentration of these macromolecules signifies membrane leakage.

Signaling Pathways and Cellular Responses

The inhibition of ergosterol biosynthesis by this compound induces cellular stress in fungi, leading to the activation of compensatory signaling pathways.

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that plays a crucial role in the fungal response to cell wall stress.[20][21][22][23][24] The disruption of the plasma membrane, which is physically linked to the cell wall, can be sensed as a form of cell wall stress, leading to the activation of the CWI pathway. This pathway initiates a transcriptional response aimed at reinforcing the cell wall to compensate for the weakened plasma membrane.

Upregulation of Efflux Pumps

A common resistance mechanism in fungi is the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which act as efflux pumps to actively transport the fungicide out of the cell, thereby reducing its intracellular concentration.[1] The expression of these transporter genes is often regulated by specific transcription factors that can be activated in response to chemical stress.

Visualizations

Diagram 1: Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor cluster_enzyme cluster_consequences Consequences Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol 14α-demethylation Accumulation of\n14α-methylated sterols Accumulation of 14α-methylated sterols Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trien-3-beta-ol->Ergosterol Multiple Steps This compound This compound Sterol 14α-demethylase (CYP51) Sterol 14α-demethylase (CYP51) This compound->Sterol 14α-demethylase (CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol Depletion->Disrupted Cell Membrane Accumulation of\n14α-methylated sterols->Disrupted Cell Membrane

Caption: this compound inhibits sterol 14α-demethylase (CYP51).

Diagram 2: Experimental Workflow for Mechanism of Action Analysis

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_microscopy Microscopy cluster_molecular Molecular Analysis Fungal Culture Fungal Culture Treatment with this compound Treatment with this compound Fungal Culture->Treatment with this compound Biochemical Assays Biochemical Assays Treatment with this compound->Biochemical Assays Microscopy Microscopy Treatment with this compound->Microscopy Molecular Analysis Molecular Analysis Treatment with this compound->Molecular Analysis Sterol Profile Analysis (GC-MS) Sterol Profile Analysis (GC-MS) Biochemical Assays->Sterol Profile Analysis (GC-MS) Membrane Integrity Assay\n(Conductivity, Leakage) Membrane Integrity Assay (Conductivity, Leakage) Biochemical Assays->Membrane Integrity Assay\n(Conductivity, Leakage) Enzyme Inhibition Assay (CYP51) Enzyme Inhibition Assay (CYP51) Biochemical Assays->Enzyme Inhibition Assay (CYP51) Analysis of Fungal Morphology Analysis of Fungal Morphology Microscopy->Analysis of Fungal Morphology Gene Expression Analysis\n(qRT-PCR, RNA-Seq) Gene Expression Analysis (qRT-PCR, RNA-Seq) Molecular Analysis->Gene Expression Analysis\n(qRT-PCR, RNA-Seq) Confirmation of Ergosterol\nBiosynthesis Inhibition Confirmation of Ergosterol Biosynthesis Inhibition Sterol Profile Analysis (GC-MS)->Confirmation of Ergosterol\nBiosynthesis Inhibition Evidence of Cell\nMembrane Damage Evidence of Cell Membrane Damage Membrane Integrity Assay\n(Conductivity, Leakage)->Evidence of Cell\nMembrane Damage Identification of\nDirect Target Identification of Direct Target Enzyme Inhibition Assay (CYP51)->Identification of\nDirect Target Understanding of Cellular\nResponse and Resistance Understanding of Cellular Response and Resistance Gene Expression Analysis\n(qRT-PCR, RNA-Seq)->Understanding of Cellular\nResponse and Resistance

Caption: Workflow for analyzing this compound's mechanism of action.

Diagram 3: Fungal Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Response Cell Wall Stress\n(e.g., this compound-induced\nmembrane disruption) Cell Wall Stress (e.g., this compound-induced membrane disruption) Sensors (Wsc1, Mid2) Sensors (Wsc1, Mid2) Cell Wall Stress\n(e.g., this compound-induced\nmembrane disruption)->Sensors (Wsc1, Mid2) Rho1-GEF Rho1-GEF Sensors (Wsc1, Mid2)->Rho1-GEF Rho1-GTP Rho1-GTP Rho1-GEF->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 Bck1 (MAPKKK) Bck1 (MAPKKK) Pkc1->Bck1 (MAPKKK) Mkk1/2 (MAPKK) Mkk1/2 (MAPKK) Bck1 (MAPKKK)->Mkk1/2 (MAPKK) Slt2/Mpk1 (MAPK) Slt2/Mpk1 (MAPK) Mkk1/2 (MAPKK)->Slt2/Mpk1 (MAPK) Transcription Factors\n(e.g., Rlm1, Swi4/Swi6) Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2/Mpk1 (MAPK)->Transcription Factors\n(e.g., Rlm1, Swi4/Swi6) Cell Wall Reinforcement Cell Wall Reinforcement Transcription Factors\n(e.g., Rlm1, Swi4/Swi6)->Cell Wall Reinforcement

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

References

An In-depth Technical Guide to the Synthesis of Difenoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for difenoconazole, a broad-spectrum triazole fungicide. The information presented is curated for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document outlines the core chemical reactions, intermediates, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the manufacturing process.

Introduction to this compound Synthesis

This compound, chemically known as 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, is a systemic fungicide with preventative and curative action. Its synthesis is a multi-step process that has been refined to improve yield, reduce byproducts, and enhance safety and environmental friendliness. The most common synthetic routes commence from readily available starting materials such as m-dichlorobenzene or 2,4-dichloroacetophenone. The core of the synthesis involves the sequential formation of key intermediates through etherification, acylation, cyclization, bromination, and nucleophilic substitution.

Primary Synthesis Pathway

A prevalent and well-documented synthetic route for this compound starts from m-dichlorobenzene. This pathway involves a Friedel-Crafts reaction, cyclization, bromination, nucleophilic substitution, and a final etherification step. An alternative, and often preferred, route begins with 2,4-dichloroacetophenone, which undergoes etherification, bromination, ketal formation (cyclization), and nucleophilic substitution.[1][2] This guide will focus on a logical amalgamation of the most efficient steps reported in the literature.

The overall synthesis can be visualized as follows:

Difenoconazole_Synthesis A m-Dichlorobenzene B 2,4-Dichloroacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 1-(4-(4-chlorophenoxy)- 2-chlorophenyl)ethanone B->C Etherification (p-Chlorophenol, KOH) D 1-Bromo-2-(4-(4-chlorophenoxy)- 2-chlorophenyl)ethanone C->D Bromination (Bromine) E 2-(Bromomethyl)-2-(4-(4-chlorophenoxy)- 2-chlorophenyl)-4-methyl-1,3-dioxolane D->E Ketal Reaction (1,2-Propylene Glycol) F This compound E->F Nucleophilic Substitution (1H-1,2,4-triazole)

Caption: A common synthesis pathway for this compound.

Detailed Experimental Protocols and Key Reactions

This section details the discrete steps of the synthesis, providing methodological insights for each key transformation.

Step 1: Friedel-Crafts Acylation of m-Dichlorobenzene

The synthesis can be initiated with a Friedel-Crafts acylation of m-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride, to produce 2,4-dichloroacetophenone.[2]

  • Reaction: m-Dichlorobenzene + Acetyl Chloride → 2,4-Dichloroacetophenone

  • Catalyst: Aluminum Trichloride (AlCl₃)

Step 2: Etherification

The resulting 2,4-dichloroacetophenone can then undergo etherification. However, a more direct route involves the etherification of 2,4-dichloroacetophenone with p-chlorophenol. In a reported one-step pathway, phenol salt formation and etherification are combined to yield 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone.[1]

  • Reactants: 2,4-dichloroacetophenone, p-chlorophenol, Potassium Hydroxide

  • Solvent: Toluene, followed by DMF[2]

  • Conditions: The p-chlorophenol and potassium hydroxide are refluxed in toluene. After the addition of the acetophenone derivative, the toluene is removed and DMF is added, with the reaction proceeding at elevated temperatures (e.g., 150°C for 4 hours).[2]

Step 3: Bromination

The subsequent step involves the bromination of the acetophenone intermediate to introduce a reactive bromine atom, yielding a bromoketone.[1][2]

  • Reactant: 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone

  • Brominating Agent: Liquid Bromine[1][3]

  • Procedure: Bromine is typically added dropwise to a solution of the ketone.

Step 4: Ketal Formation (Cyclization)

To protect the ketone group during the subsequent nucleophilic substitution, a ketal is formed through a cyclization reaction with 1,2-propylene glycol.[1][3] This step forms the dioxolane ring characteristic of this compound.

  • Reactants: The bromoketone from the previous step and 1,2-propylene glycol.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is often used.[4]

  • Solvent: A solvent that allows for azeotropic removal of water, such as cyclohexane or toluene, is employed.[3][4]

Step 5: Nucleophilic Substitution

The final key step is the nucleophilic substitution of the bromide with 1H-1,2,4-triazole to form the final this compound molecule.[1]

  • Reactants: The brominated ketal and 1H-1,2,4-triazole (often as its potassium or sodium salt).[3][5]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used.[3][4][6]

  • Conditions: The reaction is typically heated to facilitate the substitution.

An alternative workflow for these steps is also documented:

Difenoconazole_Synthesis_Alternative A 2,4-Dichloroacetophenone B Ketal Intermediate A->B Cyclization (1,2-Propylene Glycol) C Bromoketone B->C Bromination D Triazole Intermediate (Metaconazole) C->D Nucleophilic Substitution (Triazole) E This compound D->E Etherification (p-Chlorophenol)

Caption: Alternative synthesis workflow for this compound.[2][3]

Quantitative Data Summary

The efficiency of the synthesis is critically evaluated by the yield at each step. The following table summarizes reported yields for the primary synthesis pathway.

Reaction StepStarting MaterialProductReported Yield (%)Reference
Etherification2,4-dichloroacetophenone1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone93.6[1]
Bromination1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone1-Bromo-2-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone89.1[1]
Ketal ReactionBromoketone intermediate2-(Bromomethyl)-2-(4-(4-chlorophenoxy)-2-chlorophenyl)-4-methyl-1,3-dioxolane89.6[1]
Nucleophilic SubstitutionBromo-ketal intermediateThis compound69.0[1]
Overall Process m-DichlorobenzeneThis compound 84 [2]

Note: The overall process yield of 84% is reported for a newer, optimized process and may not directly correspond to the sum of the individual step yields from different sources.

Conclusion

The synthesis of this compound is a well-established process in the agrochemical industry, with several viable pathways. The choice of route often depends on the availability and cost of starting materials, as well as considerations for process safety, efficiency, and environmental impact. The presented guide offers a comprehensive overview of a primary synthesis route, complete with reaction details and quantitative data to aid researchers and professionals in their understanding and potential optimization of this important fungicide's production. Further research into novel catalysts and green solvents could lead to even more efficient and sustainable synthesis methods in the future.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Difenoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture to protect a variety of crops from fungal diseases. Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, toxicology, and formulation development.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
CAS Number 119446-68-3[1][2][3][4][5][6][7]
Molecular Formula C₁₉H₁₇Cl₂N₃O₃[1][2][3][4][5][6][7]
Molecular Weight 406.26 g/mol [1][2][3][4]
Table 2: Physical and Chemical Properties of this compound
PropertyValueTemperature (°C)
Melting Point 78.6 °C[8]N/A
Boiling Point 220 °C[2][9][10]N/A
Water Solubility 15 mg/L[1]25
Vapor Pressure 3.3 x 10⁻⁸ Pa[2][9]25
Partition Coefficient (logP) 4.4[1]25
Appearance White to light beige crystalline solid[1][8]Ambient

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of chemical and physical properties. The following sections outline the standard protocols for key experiments related to this compound.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined following the OECD Guideline 105, typically using the flask method due to its solubility being above 10⁻² g/L.[7]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is sealed and agitated in a constant temperature bath set at 25 °C until equilibrium is reached. A preliminary test is conducted to determine the equilibration time.

  • After equilibration, the solution is centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed.

  • The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The experiment is performed in triplicate to ensure accuracy.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is determined using the shake-flask method as described in OECD Guideline 107.[2][3][5][6]

Principle: this compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of this compound in each phase is measured to calculate the partition coefficient.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • A stock solution of this compound is prepared in n-octanol.

  • A known volume of the stock solution is added to a separatory funnel containing a known volume of water. The volume ratios of n-octanol to water are varied in different runs.

  • The funnel is shaken until equilibrium is reached, as determined by preliminary experiments.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentrations of this compound in both the n-octanol and water phases are determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • The experiment is repeated with different initial concentrations of this compound.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is used for the separation and quantification of this compound residues in various samples. The sample is extracted, cleaned up, and then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

Sample Preparation (General Protocol for Food Matrices):

  • Extraction: A homogenized sample is extracted with an organic solvent such as ethyl acetate or acetonitrile.[11][12]

  • Cleanup: The extract is cleaned up to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with cartridges such as Florisil or a combination of activated carbon and alumina.[11][12]

  • Concentration: The cleaned extract is concentrated to a small volume before GC-MS analysis.

GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation of this compound from other components.

  • Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for high sensitivity and selectivity.[11][12] Selected Ion Monitoring (SIM) is used to monitor characteristic ions of this compound for quantification.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity for the analysis of this compound in complex matrices. The compound is separated by liquid chromatography and then detected by a tandem mass spectrometer.

Sample Preparation (General QuEChERS Protocol):

  • Extraction: A homogenized sample is extracted with acetonitrile.

  • Partitioning: Magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile layer is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Filtration: The cleaned extract is filtered before LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system with a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure, a typical analytical workflow, and the mechanism of action of this compound.

Difenoconazole_Structure cluster_dioxolane 1,3-Dioxolane Ring cluster_phenyl 2-chloro-4-(4-chlorophenoxy)phenyl Group cluster_phenoxy cluster_triazole 1,2,4-Triazole Group C1 C O1 O C1->O1 C2 C O1->C2 O2 O C2->O2 CH2 CH2 C2->CH2 C3 C O2->C3 C3->C1 CH3 CH3 C3->CH3 P1 C P1->C2 P2 C P1->P2 P3 C P2->P3 Cl Cl P2->Cl P4 C P3->P4 P5 C P4->P5 O_ether O P4->O_ether P6 C P5->P6 P6->P1 Ph1 C O_ether->Ph1 Ph2 C Ph1->Ph2 Ph3 C Ph2->Ph3 Ph4 C Ph3->Ph4 Ph5 C Ph4->Ph5 Cl_phenoxy Cl_phenoxy Ph4->Cl_phenoxy Cl Ph6 C Ph5->Ph6 Ph6->Ph1 T1 N T2 C T1->T2 T3 N T2->T3 T4 C T3->T4 T5 N T4->T5 T5->T1 CH2->T1

Caption: Chemical structure of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol Intermediate 14-demethylation intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Intermediate Lanosterol_to_Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Depletion leads to This compound This compound Inhibition X This compound->Inhibition Inhibition->Lanosterol_to_Intermediate Inhibits

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Mechanism of Action

This compound's fungicidal activity is attributed to its role as a sterol demethylation inhibitor (DMI).[13][14] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[15][16][17][18][19][20][21][22] This enzyme is critical in the fungal ergosterol biosynthesis pathway, catalyzing the removal of a methyl group from lanosterol.[18][20] By inhibiting this step, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols lead to the disruption of the cell membrane, ultimately inhibiting fungal growth and proliferation.[19][20][21]

References

Difenoconazole mode of action as a sterol demethylation inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mode of Action of Difenoconazole as a Sterol Demethylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum triazole fungicide widely utilized in agriculture for its preventative and curative properties against a host of fungal pathogens.[1][2] Its efficacy stems from a highly specific mode of action: the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][3] This disruption leads to the depletion of ergosterol, an essential component for fungal cell membrane integrity and function, and the accumulation of toxic methylated sterol precursors.[4][5] This guide provides a detailed examination of the biochemical mechanisms underlying this compound's activity, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and discusses observed mechanisms of fungal resistance.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₇Cl₂N₃O₃, belongs to the triazole class of fungicides, which are characterized by a five-membered ring containing three nitrogen atoms.[1] It functions as a systemic fungicide, meaning it is absorbed and translocated within the plant, providing protection to both existing and new growth.[1][2] Its primary role is as a sterol demethylation inhibitor (DMI), targeting a fundamental process in fungal cell development.[6][7] This mode of action confers broad-spectrum activity against fungi from the Ascomycetes, Basidiomycetes, and Deuteromycetes families, making it effective against diseases like leaf spot, powdery mildew, and rusts.[1][2]

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, permeability, integrity, and the function of membrane-bound enzymes.[2][4][8] The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce various sterol intermediates.[8][9]

A key enzyme in this pathway is lanosterol 14α-demethylase , also known as CYP51 or Erg11.[10][11][12] This cytochrome P450 monooxygenase, located in the endoplasmic reticulum, is responsible for the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol or eburicol.[4][10] This demethylation is an essential step; its inhibition halts the entire downstream pathway, preventing the formation of ergosterol.[4]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition cluster_result Consequences AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Multiple Steps FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene ERG9 Lanosterol Lanosterol Squalene->Lanosterol ERG1, ERG7 Intermediates Sterol Intermediates Lanosterol->Intermediates CYP51 (Erg11) 14α-demethylation Disruption Membrane Disruption Accumulation of Toxic Sterols Lanosterol->Disruption Leads to Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Incorporation into Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->Lanosterol Inhibits CYP51 Inhibition_Mechanism cluster_enzyme CYP51 Enzyme Complex cluster_molecules Interacting Molecules cluster_process Catalytic Process CYP51 CYP51 Active Site Heme Heme Iron CYP51->Heme contains Substrate Lanosterol (Substrate) Substrate->Heme Binds for Demethylation This compound This compound (Inhibitor) This compound->Heme Binds and Blocks Normal Normal Function Inhibited Inhibited State Sterol_Analysis_Workflow Start Fungal Culture (Control vs. This compound-Treated) Harvest Harvest & Lyophilize Mycelia Start->Harvest Saponify Saponification (Alcoholic KOH, Heat) Harvest->Saponify Extract Liquid-Liquid Extraction (n-Hexane) Saponify->Extract Dry Evaporate Solvent Extract->Dry Derivatize Derivatization (BSTFA, Heat) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Result Identify & Quantify Sterols (Ergosterol, Lanosterol, etc.) Analyze->Result

References

Difenoconazole molecular structure and stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Difenoconazole

Introduction

This compound is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals.[1][2][3] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][4] Structurally, this compound possesses two chiral centers, resulting in the existence of four distinct stereoisomers.[1][5][6] These stereoisomers exhibit significant differences in their biological activity, toxicity, and environmental fate, making their individual characterization crucial for both efficacy optimization and risk assessment.[5][7][8] This guide provides a detailed examination of the molecular structure, stereochemistry, biological activity, and relevant experimental protocols for this compound.

Molecular Structure

This compound is chemically identified as 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole.[2] It belongs to the conazole class of fungicides, characterized by a triazole ring linked to a more complex organic structure.[2]

Key Structural Features:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms, which is crucial for its mechanism of action.

  • Dioxolane Ring: A five-membered heterocyclic ring containing two oxygen atoms. This ring has two chiral centers at the C2 and C4 positions.

  • Chlorinated Phenyl Groups: The molecule contains a 2-chloro-4-(4-chlorophenoxy)phenyl group attached to the C2 of the dioxolane ring.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₉H₁₇Cl₂N₃O₃[2][4][9]
Molecular Weight 406.26 g/mol [2][9]
CAS Registry Number 119446-68-3[2][9]

Stereoisomers of this compound

The presence of two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring means that this compound can exist as four stereoisomers.[1][5][6][10][11] These are two pairs of enantiomers, which are diastereomers to each other. The isomers are designated based on the Cahn-Ingold-Prelog (CIP) priority rules for R/S configuration at each chiral center and the relative orientation of the substituents on the dioxolane ring (cis/trans).

The four stereoisomers are:

  • (2S, 4S)-difenoconazole

  • (2R, 4R)-difenoconazole

  • (2S, 4R)-difenoconazole

  • (2R, 4S)-difenoconazole

The (2S,4R) and (2R,4S) isomers are the cis diastereomers, while the (2R,4R) and (2S,4S) isomers are the trans diastereomers. Commercial this compound is typically a mixture of these four stereoisomers, often with a cis:trans ratio of approximately 60:40.[8]

G cluster_0 Chiral Centers cluster_1 Stereoisomers C2 C2 Carbon (Dioxolane Ring) SR (2S,4R) RS (2R,4S) RR (2R,4R) SS (2S,4S) C4 C4 Carbon (Dioxolane Ring) cis_pair cis Isomers trans_pair trans Isomers SR->RS Enantiomers SR->RR Diastereomers SR->SS Diastereomers RS->RR Diastereomers RS->SS Diastereomers RR->SS Enantiomers

Stereoisomeric relationships of this compound.

Stereoselective Biological Activity and Toxicity

The spatial arrangement of atoms in the four stereoisomers leads to significant differences in their interaction with biological targets. This results in stereoselective bioactivity against target fungi and varying toxicity towards non-target organisms.

Fungicidal Activity

Research has consistently shown that the (2R,4S)-isomer is the most effective against a range of fungal pathogens, while the (2S,4S)-isomer exhibits the lowest activity.[1]

Table 1: Stereoselective Fungicidal Activity (EC₅₀ in mg/L)

Fungal Pathogen(2R,4S)(2R,4R)(2S,4R)(2S,4S)Activity Ratio ((2S,4S)/(2R,4S))
Botrytis cinerea0.050.230.581.2124.2
Alternaria sonali0.210.450.651.034.9
Fulvia fulva0.030.090.110.155.0
Rhizoctonia solani0.150.290.410.583.9
Data sourced from Dong et al. (2013).[1]
Aquatic Toxicity

The stereoisomers also display varying levels of toxicity to aquatic organisms. Notably, the (2S,4S)-isomer, which has the lowest fungicidal activity, is often the most toxic to non-target species.[1] Conversely, the most bioactive isomer, (2R,4S), tends to be the least toxic.[1][5] A study on zebrafish larvae revealed a toxicity ranking of 2R,4R-DIF > 2S,4S-DIF > Rac-DIF > 2S,4R-DIF ≈ 2R,4S-DIF.[12]

Table 2: Stereoselective Aquatic Toxicity (EC₅₀/LC₅₀ in mg/L)

OrganismEndpoint(2R,4S)(2R,4R)(2S,4R)(2S,4S)
Scenedesmus obliquus96h EC₅₀1.090.640.430.16
Daphnia magna48h LC₅₀1.120.850.610.53
Danio rerio (Zebrafish)96h LC₅₀3.252.111.551.32
Data sourced from Dong et al. (2013).[1]

Experimental Protocols

Enantioselective Separation by HPLC

The separation and quantification of individual stereoisomers are essential for research. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[13][14][15]

Protocol: Chiral HPLC Separation of this compound Stereoisomers

  • Instrumentation: HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) for higher sensitivity and selectivity.[13]

  • Chiral Column: A polysaccharide-based chiral stationary phase is effective. For example, a Chiralcel OJ-H column (250 mm × 4.6 mm i.d., Daicel Chemical Industries).[1][14] A Superchiral S-OX column has also been used successfully.[13]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical composition is n-hexane/ethanol (90:10, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: Maintained at 20 °C.[1]

  • Detection: UV detection at 220 nm.[1] For trace analysis, HPLC-MS/MS is preferred, with limits of detection as low as 0.0002-0.0004 mg/kg.[13]

  • Elution Order: The elution order on a specific chiral column needs to be confirmed, often by techniques like single-crystal X-ray diffraction.[13] For a Superchiral S-OX column, the reported elution order is (2S,4S), (2S,4R), (2R,4R), and (2R,4S).[13]

G sample This compound Isomer Mixture hplc Chiral HPLC System (e.g., Chiralcel OJ-H) sample->hplc separation Separation on Column hplc->separation detection UV or MS/MS Detector separation->detection chromatogram Chromatogram (4 Resolved Peaks) detection->chromatogram quant Quantification of each Isomer chromatogram->quant

Workflow for stereoisomer separation and analysis.
Fungicidal Bioassay

To determine the biological activity of each separated stereoisomer, an in vitro bioassay is conducted.

Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Test Solutions: Prepare stock solutions of each purified stereoisomer in a suitable solvent (e.g., acetone). Create a series of dilutions in sterile water to achieve the desired final concentrations.

  • Culture Medium: Prepare potato dextrose agar (PDA) and autoclave. While the medium is still molten (around 50-60°C), add the test solutions to achieve the target concentrations. Pour the amended PDA into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (without fungicide) reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Mechanism of Action and Signaling Pathways

Primary Mechanism: Ergosterol Biosynthesis Inhibition

Like other DMI (demethylation inhibitor) fungicides, this compound's primary mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity. By blocking this step, this compound disrupts membrane structure and function, leading to the inhibition of fungal growth.[3][4]

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol enzyme Sterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol disruption Membrane Disruption & Fungal Death enzyme->disruption membrane Functional Fungal Cell Membrane ergosterol->membrane dife This compound dife->enzyme Inhibits

Inhibition of ergosterol biosynthesis by this compound.
Toxicological Pathways in Non-Target Organisms

In non-target organisms, this compound exposure can trigger other signaling pathways, leading to toxicity.

Oxidative Stress via Nrf2 Pathway Inhibition: Studies in carp have shown that this compound can induce neurotoxicity by inhibiting the NF-E2-related factor 2 (Nrf2) pathway.[16] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and damage to antioxidant enzyme systems. This cascade can disrupt cellular structures like the blood-brain barrier.[16]

G dife This compound nrf2 Nrf2 Pathway dife->nrf2 Inhibits ros ROS Accumulation dife->ros Induces antioxidant Antioxidant Enzymes (SOD, CAT) nrf2->antioxidant Activates antioxidant->ros Reduces stress Oxidative Stress (Lipid Peroxidation) ros->stress damage Cellular Damage (e.g., Neurotoxicity) stress->damage

This compound-induced oxidative stress pathway.

Thyroid Hormone Disruption: In zebrafish, this compound stereoisomers have been shown to cause cardiovascular toxicity by disrupting the thyroid hormone signaling pathway.[12] Molecular docking studies suggest that the isomers bind to zebrafish thyroid hormone receptor β with varying affinities, correlating with the observed stereoselective toxicity.[12] The resulting adverse outcomes could be partially rescued by supplementation with the thyroid hormone T3.[12]

Conclusion

This compound is a chiral fungicide with four stereoisomers that exhibit pronounced differences in their biological profiles. The (2R,4S)-isomer is the most potent fungicide, while the (2S,4S)-isomer is often the least active but most toxic to non-target organisms.[1][5] This stereoselectivity underscores the importance of isomer-specific research and has significant implications for developing more effective and environmentally benign agrochemicals. The use of a stereoisomerically enriched formulation with the most active (2R,4S)-isomer could be a promising strategy to enhance fungicidal efficacy while reducing the overall environmental load and non-target toxicity.[5][7] Detailed protocols for chiral separation and bioassays are fundamental tools for advancing this area of research.

References

Difenoconazole fungicidal spectrum against Ascomycetes and Basidiomycetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Efficacy Against Ascomycetes and Basidiomycetes

Difenoconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized in agriculture to manage a variety of fungal diseases.[1] Its efficacy stems from its ability to be absorbed by plants and translocated, providing both preventative and curative action against pathogens.[2] This technical guide provides a detailed overview of this compound's mechanism of action, its fungicidal spectrum against key fungal phyla—Ascomycetes and Basidiomycetes—supported by quantitative data, standard experimental protocols for its evaluation, and an examination of fungal resistance mechanisms.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound is the inhibition of sterol biosynthesis, an essential process for maintaining the integrity of fungal cell membranes.[1][3] this compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene.[3][4]

This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, the primary sterol in most fungal membranes. By blocking this step, this compound disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors.[3][5] This disruption compromises membrane fluidity and permeability, ultimately inhibiting fungal growth and leading to cell death.[1][3]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Fungicidal Spectrum

This compound exhibits potent activity against a wide range of fungi, particularly within the phyla Ascomycota and Basidiomycota.[6][7] The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth in vitro.

Activity Against Ascomycetes

This compound has demonstrated significant efficacy in controlling numerous plant pathogens from the phylum Ascomycota. Quantitative data from various studies are summarized below.

Fungal Species (Ascomycota)Common DiseaseMean EC₅₀ (µg/mL)Assay TypeReference(s)
Alternaria alternataBrown Spot0.07 - 0.12Mycelial Growth[8]
Colletotrichum dracaenophilumAnthracnose< 15 ppm (MIC)Mycelial Growth
Colletotrichum truncatumAnthracnose0.93Mycelial Growth[9]
Fusarium graminearumFusarium Head Blight0.22Mycelial Growth[10]
Penicillium expansumBlue Mold0.03 - 0.26Spore Germination / Mycelial Growth[10][11]
Ustilaginoidea virens*Rice False Smut0.45 (Range: 0.04-1.08)Mycelial Growth
Venturia inaequalisApple Scab0.002 - 0.02Mycelial Growth

*Note: Ustilaginoidea virens is an Ascomycete, though its common name includes "smut," a term typically associated with Basidiomycetes.

Activity Against Basidiomycetes

While literature widely reports this compound's effectiveness against Basidiomycetes such as rusts and smuts, specific in vitro EC₅₀ data for many key species (e.g., Puccinia spp., Ustilago spp.) is less prevalent in publicly available research.[6][7] This may be due to the obligate biotrophic nature of many rust fungi, which complicates in vitro culturing and standardized testing. However, its extensive use and field efficacy confirm its activity against this phylum. Isolates of Ustilago avenae have been noted for developing resistance to azole fungicides, which indirectly supports the fungicidal activity of this chemical class against the pathogen.

Fungal Species (Basidiomycota)Common DiseaseMean EC₅₀ (µg/mL)Assay TypeReference(s)
Various SpeciesRusts, SmutsData not available-[6][7]

Further research is required to populate a comprehensive quantitative dataset for Basidiomycetes.

Experimental Protocols: In Vitro Susceptibility Testing

The determination of EC₅₀ values is crucial for monitoring fungal sensitivity and resistance. The mycelial growth inhibition assay is a standard method.

Mycelial Growth Inhibition Assay Protocol
  • Media Preparation : Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave. Cool the medium to approximately 50-55°C.

  • Fungicide Dilution : Amend the molten agar with this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared.

  • Plate Pouring : Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation : Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively cultured fungal colony onto the center of each plate.

  • Incubation : Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection : Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 7-14 days), or when the control plate reaches full growth.

  • Calculation : Calculate the percentage of growth inhibition relative to the control. The EC₅₀ value is then determined by performing a probit or logarithmic regression analysis of the inhibition data versus the fungicide concentrations.

Experimental_Workflow start Start prep Prepare & Autoclave Fungal Growth Medium start->prep cool Cool Medium to 50-55°C prep->cool amend Amend Medium with Serial Dilutions of this compound cool->amend pour Pour into Petri Dishes amend->pour inoculate Inoculate Center with Fungal Mycelial Plug pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate determine Determine EC₅₀ Value via Regression Analysis calculate->determine end_node End determine->end_node Resistance_Pathway cluster_pressure Selection Pressure cluster_mechanisms Molecular Resistance Mechanisms cluster_outcome Phenotypic Outcome Pressure Continuous Application of this compound Mutation Point Mutations in CYP51 Gene Pressure->Mutation Overexpression Upregulation of CYP51 Gene Expression Pressure->Overexpression ReducedAffinity Reduced Fungicide Binding Affinity Mutation->ReducedAffinity EnzymeOverload Overproduction of CYP51 Enzyme Overexpression->EnzymeOverload Resistance Resistant Fungal Population ReducedAffinity->Resistance EnzymeOverload->Resistance

References

Difenoconazole: An In-Depth Technical Guide to its Uptake, Translocation, and Interaction with Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely employed in agriculture to protect a variety of crops from fungal diseases. Its efficacy is intrinsically linked to its uptake, translocation, and metabolic fate within the plant. This technical guide provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. Understanding the dynamics of this compound in plants is crucial for optimizing its application, ensuring food safety, and developing next-generation fungicides.

This compound Uptake and Translocation in Plants

This compound is absorbed by plants and distributed systemically, primarily through the xylem. The efficiency of uptake and the pattern of translocation can be influenced by the plant species, application method, and environmental conditions.

Mechanisms of Uptake

This compound can be absorbed by plants through both foliar and root application. Following foliar application, it penetrates the leaf cuticle and enters the vascular system. Root uptake allows for translocation to the aerial parts of the plant via the xylem stream.

Translocation Pathways

Once absorbed, this compound exhibits predominantly acropetal translocation , moving upwards from the point of application towards the leaf tips and margins. This movement occurs primarily in the xylem, the plant's water-conducting tissue. While some limited basipetal (downward) movement in the phloem has been observed, it is generally considered insignificant. This translocation pattern ensures the distribution of the fungicide to new growth, providing protection against fungal pathogens.

Quantitative Data on this compound Dynamics in Plants

The following tables summarize quantitative data from various studies on the dissipation, residue levels, and translocation of this compound in different plant species.

Table 1: Dissipation Half-life of this compound in Various Crops

CropPlant PartHalf-life (days)Reference
JujubeFruit13.1 - 16.5[1]
AppleFruit12 - 21[2]
TomatoFruit2.01[3]
WheatStraw3.6 - 5.5[4]
Chinese CabbagePlant6.6 - 7.8[5]
TeaFresh Leaves1.77[6]

Table 2: Residue Levels of this compound in Different Plant Tissues

CropApplication MethodPlant PartResidue Level (mg/kg)Time After ApplicationReference
RiceSoil Treatment (10x Field Rate)Roots79.1 (dry weight)Not Specified[7]
RiceSoil Treatment (10x Field Rate)Leaves3.4 (dry weight)Not Specified[7]
Rice (USA Trials)Foliar SprayGrain0.42 - 6.235 days (PHI)[8]
Rice (USA Trials)Foliar SprayStraw0.90 - 1035 days (PHI)[8]
Dry Pea (USA Trials)Foliar SpraySeed0.016 - 0.087Not Specified[8]
Strawberry (USA Trials)Foliar SprayFruit0.07 - 1.2Not Specified[8]

Table 3: Translocation Factors of this compound in Rice

Treatment RatePlant PartTranslocation Factor (TF)Reference
Field RateStems< 1[7]
10x Field RateStems< 1[7]
Field RateLeaves0.02 - 9.0[7]
10x Field RateLeaves0.02 - 9.0[7]

Metabolism of this compound in Plants

Once inside the plant, this compound is slowly metabolized. The parent compound often remains the major component of the residue, especially in the parts of the plant directly exposed to the treatment.[9][10] However, several metabolites can be formed.

Key plant-specific metabolites include:

  • Triazolylalanine

  • Triazolyl acetic acid

  • Triazolyl-lactic acid [9]

These metabolites are generally more water-soluble and mobile within the plant.[9] In parts of the plant not directly treated, these metabolites can sometimes dominate the residue profile.[9][10]

Signaling Pathways and Physiological Effects

This compound's interaction with plants extends beyond its fungicidal activity. It can induce a range of physiological responses, primarily linked to oxidative stress.

Induction of Oxidative Stress

Application of this compound can lead to the overproduction of Reactive Oxygen Species (ROS) , such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), within plant cells.[11][12] This increase in ROS can cause cellular damage, including lipid peroxidation of membranes.[11]

Antioxidant Defense Response

Plants possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. This compound exposure has been shown to induce the activity of key antioxidant enzymes, including:

  • Superoxide Dismutase (SOD)

  • Catalase (CAT)

  • Ascorbate Peroxidase (APX)

  • Guaiacol Peroxidase (G-POD) [11][12]

The induction of these enzymes is a protective mechanism to scavenge excess ROS and mitigate oxidative damage. Salicylic acid, a key plant defense hormone, has been shown to enhance the expression of these antioxidant enzymes and reduce this compound-induced phytotoxicity.[11]

Downstream Physiological Consequences

The oxidative stress induced by this compound can lead to several downstream physiological effects, including:

  • Reduced Chlorophyll Content: this compound can interfere with chlorophyll biosynthesis, leading to a decrease in photosynthetic capacity.[11][12]

  • Inhibition of Photosynthesis: The reduction in chlorophyll and other cellular damage can inhibit the overall rate of photosynthesis.[11][12]

  • Inhibited Plant Growth: The culmination of these stress responses can result in reduced plant growth, including decreased root and shoot biomass.[11]

Difenoconazole_Signaling_Pathway This compound This compound Application ROS Increased Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) This compound->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress leads to MAPK MAPK Signaling Pathway ROS->MAPK SA Salicylic Acid Signaling ROS->SA LipidPeroxidation Lipid Peroxidation & Membrane Damage OxidativeStress->LipidPeroxidation Photosynthesis Inhibition of Photosynthesis OxidativeStress->Photosynthesis AntioxidantEnzymes Activation of Antioxidant Enzymes (SOD, CAT, APX) AntioxidantEnzymes->ROS scavenges GrowthInhibition Inhibition of Plant Growth LipidPeroxidation->GrowthInhibition Photosynthesis->GrowthInhibition MAPK->AntioxidantEnzymes activates SA->AntioxidantEnzymes activates

This compound-induced oxidative stress signaling pathway in plants.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound in plants.

This compound Residue Analysis using QuEChERS and LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound residues from fruit and vegetable matrices.

5.1.1. Materials and Reagents

  • Homogenizer (e.g., blender)

  • Centrifuge and 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (for pigmented samples)

  • This compound analytical standard

  • LC-MS/MS system with a C18 column

5.1.2. Extraction Procedure (QuEChERS)

  • Weigh 10-15 g of a homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add an appropriate amount of internal standard, if used.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

5.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing PSA, anhydrous magnesium sulfate, and C18/graphitized carbon black (if necessary).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

5.1.4. LC-MS/MS Analysis

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor/product ion transitions for this compound.

QuEChERS_Workflow Start Homogenized Plant Sample Extraction Add Acetonitrile & Vortex Start->Extraction SaltingOut Add MgSO₄ & NaCl, Vortex Extraction->SaltingOut Centrifuge1 Centrifuge SaltingOut->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE Cleanup (PSA, MgSO₄, C18) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis Radiolabeling_Workflow Start Apply ¹⁴C-Difenoconazole to Plant Incubation Incubate for Defined Time Periods Start->Incubation Harvest Harvest and Section Plant Incubation->Harvest Quantitative Quantitative Analysis Harvest->Quantitative Qualitative Qualitative Analysis Harvest->Qualitative Oxidation Sample Oxidation Quantitative->Oxidation Autoradiography Autoradiography (Phosphor Imaging/X-ray Film) Qualitative->Autoradiography LSC Liquid Scintillation Counting Oxidation->LSC

References

Difenoconazole as an Inhibitor of Sterol 14α-Demethylase (EC 1.14.13.70): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenoconazole, a broad-spectrum triazole fungicide, exerts its potent antifungal activity through the targeted inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory effects on CYP51, the consequential disruption of fungal cell membrane integrity, and the downstream cellular responses. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying CYP51 inhibition, and visualizes the complex biological processes involved.

Introduction to Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase, classified under EC 1.14.13.70, is a cytochrome P450 enzyme essential for the biosynthesis of sterols in fungi, plants, and animals. In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a crucial step in the pathway leading to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The essential nature of this enzyme in fungi and its structural divergence from its mammalian homologue make it an ideal target for antifungal agents.

This compound: Mechanism of Action

This compound is a member of the triazole class of fungicides. Its primary mechanism of action is the potent and specific inhibition of sterol 14α-demethylase. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51. This coordination prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation process.

The inhibition of CYP51 leads to a cascade of events detrimental to the fungal cell:

  • Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, leading to its depletion in the fungal cell membrane.

  • Accumulation of Toxic Sterol Precursors: The blockage of the biosynthetic pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These aberrant sterols are incorporated into the cell membrane, disrupting its normal structure and function.

  • Altered Membrane Properties: The changes in sterol composition lead to increased membrane permeability, altered activity of membrane-associated enzymes, and overall loss of membrane integrity. This ultimately inhibits fungal growth and can lead to cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 CYP51 Catalyzed Reaction cluster_2 This compound Inhibition cluster_3 Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Sterol 14α-demethylase (CYP51) EC 1.14.13.70 ... ... 14-demethylated sterols->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Sterol 14α-demethylase (CYP51)\nEC 1.14.13.70 Sterol 14α-demethylase (CYP51) EC 1.14.13.70 This compound->Sterol 14α-demethylase (CYP51)\nEC 1.14.13.70 Inhibits Accumulation of\n14α-methylated sterols Accumulation of 14α-methylated sterols Ergosterol\nDepletion Ergosterol Depletion Disrupted Cell\nMembrane Integrity Disrupted Cell Membrane Integrity Accumulation of\n14α-methylated sterols->Disrupted Cell\nMembrane Integrity Ergosterol\nDepletion->Disrupted Cell\nMembrane Integrity Fungal Growth\nInhibition Fungal Growth Inhibition Disrupted Cell\nMembrane Integrity->Fungal Growth\nInhibition

Fig. 1: Mechanism of this compound Inhibition of Ergosterol Biosynthesis.

Quantitative Analysis of this compound Inhibition

Fungal SpeciesEC50 (µg/mL)Reference
Lasiodiplodia theobromae0.01 to 13.72[1]
Alternaria spp.0.026 to 15.506[2]

These values demonstrate the potent antifungal activity of this compound across a range of pathogenic fungi. The variability in EC50 values can be attributed to differences in intrinsic susceptibility and the development of resistance mechanisms in fungal populations.

Experimental Protocols

Heterologous Expression and Purification of Fungal CYP51

A prerequisite for in vitro inhibition studies is the production of purified, active CYP51. The following protocol is a generalized procedure based on established methods for fungal CYP51 expression and purification.[3][4][5]

4.1.1. Gene Cloning and Expression Vector Construction

  • Isolate total RNA from the fungal species of interest.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length or a truncated (N-terminally modified for improved solubility) CYP51 coding sequence using PCR with gene-specific primers.

  • Clone the amplified CYP51 gene into a suitable bacterial expression vector (e.g., pCW(Ori+)) containing an N-terminal polyhistidine tag for affinity purification.

  • Transform the expression construct into a competent E. coli strain (e.g., DH5α).

4.1.2. Protein Expression

  • Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) supplemented with ampicillin at 37°C with shaking.

  • Induce protein expression at an OD600 of 0.6-0.8 by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Supplement the culture with δ-aminolevulinic acid (0.5 mM) to facilitate heme synthesis.

  • Continue incubation at a reduced temperature (e.g., 28°C) for 24-48 hours to enhance proper protein folding.

  • Harvest the cells by centrifugation.

4.1.3. Purification

  • Resuspend the cell pellet in a lysis buffer containing glycerol, protease inhibitors, and a non-ionic detergent.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Isolate the membrane fraction by ultracentrifugation.

  • Solubilize the membrane proteins using a detergent such as sodium cholate.

  • Purify the His-tagged CYP51 protein from the solubilized fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Elute the purified protein using an imidazole gradient.

  • Dialyze the purified protein to remove imidazole and detergent.

  • Determine the protein concentration and purity using SDS-PAGE and by measuring the carbon monoxide (CO) difference spectrum.

Fungal Culture Fungal Culture RNA Isolation RNA Isolation Fungal Culture->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis PCR Amplification of CYP51 PCR Amplification of CYP51 cDNA Synthesis->PCR Amplification of CYP51 Cloning into Expression Vector Cloning into Expression Vector PCR Amplification of CYP51->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression (IPTG Induction) Protein Expression (IPTG Induction) Transformation into E. coli->Protein Expression (IPTG Induction) Cell Lysis Cell Lysis Protein Expression (IPTG Induction)->Cell Lysis Membrane Fraction Isolation Membrane Fraction Isolation Cell Lysis->Membrane Fraction Isolation Solubilization Solubilization Membrane Fraction Isolation->Solubilization Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Solubilization->Ni-NTA Affinity Chromatography Elution Elution Ni-NTA Affinity Chromatography->Elution Dialysis Dialysis Elution->Dialysis Purified CYP51 Purified CYP51 Dialysis->Purified CYP51

Fig. 2: Workflow for Heterologous Expression and Purification of CYP51.
CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of purified CYP51 in the presence of varying concentrations of an inhibitor to determine the IC50 value.[4][6][7]

4.2.1. Reagents and Buffers

  • Purified fungal CYP51

  • Purified NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • This compound (inhibitor)

  • Dilauroylphosphatidylcholine (DLPC)

  • NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

4.2.2. Procedure

  • Prepare a reaction mixture containing the reaction buffer, DLPC, the NADPH regenerating system, and CPR.

  • Add the purified CYP51 enzyme to the reaction mixture.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent control (no inhibitor).

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, lanosterol.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong base or an organic solvent.

  • Extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).

  • Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of substrate consumed and product formed.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Prepare Reaction Mix\n(Buffer, DLPC, CPR, NADPH system) Prepare Reaction Mix (Buffer, DLPC, CPR, NADPH system) Add Purified CYP51 Add Purified CYP51 Prepare Reaction Mix\n(Buffer, DLPC, CPR, NADPH system)->Add Purified CYP51 Add this compound (Varying Conc.) Add this compound (Varying Conc.) Add Purified CYP51->Add this compound (Varying Conc.) Pre-incubate (37°C) Pre-incubate (37°C) Add this compound (Varying Conc.)->Pre-incubate (37°C) Initiate with Lanosterol Initiate with Lanosterol Pre-incubate (37°C)->Initiate with Lanosterol Incubate (37°C) Incubate (37°C) Initiate with Lanosterol->Incubate (37°C) Stop Reaction Stop Reaction Incubate (37°C)->Stop Reaction Sterol Extraction Sterol Extraction Stop Reaction->Sterol Extraction GC-MS or HPLC Analysis GC-MS or HPLC Analysis Sterol Extraction->GC-MS or HPLC Analysis Calculate % Inhibition Calculate % Inhibition GC-MS or HPLC Analysis->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Fig. 3: Workflow for CYP51 Reconstitution Assay.
Spectral Titration Assay for Binding Affinity (Kd) Determination

This spectrophotometric method measures the binding of the inhibitor to the heme iron of CYP51, resulting in a characteristic spectral shift. This allows for the determination of the dissociation constant (Kd), a measure of binding affinity.[2][8][9]

4.3.1. Reagents and Buffers

  • Purified CYP51

  • This compound

  • Spectrophotometer buffer (e.g., potassium phosphate buffer, pH 7.4, containing glycerol)

  • Matched dual-cuvette system for spectrophotometer

4.3.2. Procedure

  • Place a solution of purified CYP51 in both the sample and reference cuvettes.

  • Record a baseline absorbance spectrum (typically 350-500 nm).

  • Add small, incremental amounts of a concentrated stock solution of this compound to the sample cuvette. Add an equal volume of solvent to the reference cuvette to correct for dilution.

  • After each addition, mix gently and record the difference spectrum. The binding of the azole nitrogen to the heme iron will produce a Type II difference spectrum, with a peak around 425-435 nm and a trough around 390-410 nm.

  • Continue the titration until no further change in the absorbance difference is observed (saturation).

  • Plot the change in absorbance (ΔA) against the this compound concentration.

  • Fit the resulting saturation curve to a suitable binding equation (e.g., the Morrison equation for tight binding) to calculate the Kd.

Prepare CYP51 in Dual Cuvettes Prepare CYP51 in Dual Cuvettes Record Baseline Spectrum Record Baseline Spectrum Prepare CYP51 in Dual Cuvettes->Record Baseline Spectrum Add this compound to Sample Cuvette Add this compound to Sample Cuvette Record Baseline Spectrum->Add this compound to Sample Cuvette Add Solvent to Reference Cuvette Add Solvent to Reference Cuvette Add this compound to Sample Cuvette->Add Solvent to Reference Cuvette Record Difference Spectrum Record Difference Spectrum Add Solvent to Reference Cuvette->Record Difference Spectrum Repeat Titration until Saturation Repeat Titration until Saturation Record Difference Spectrum->Repeat Titration until Saturation Plot ΔA vs. [this compound] Plot ΔA vs. [this compound] Repeat Titration until Saturation->Plot ΔA vs. [this compound] Calculate Kd Calculate Kd Plot ΔA vs. [this compound]->Calculate Kd

Fig. 4: Workflow for Spectral Titration Assay.

Downstream Signaling Pathways Affected by this compound

The inhibition of CYP51 by this compound and the subsequent disruption of ergosterol homeostasis trigger several cellular stress responses and signaling pathways in fungi.

Upregulation of Ergosterol Biosynthesis Genes via Upc2/Ecm22

Fungi possess a feedback mechanism to counteract the depletion of ergosterol. In Saccharomyces cerevisiae and Candida species, the transcription factors Upc2 and Ecm22 are key regulators of ergosterol biosynthesis genes.[10][11][12][13][14][15] Under normal conditions, ergosterol binds to the C-terminal domain of Upc2, retaining it in the cytoplasm. When ergosterol levels decrease due to CYP51 inhibition, Upc2 is released, translocates to the nucleus, and binds to sterol regulatory elements (SREs) in the promoters of ERG genes, leading to their transcriptional upregulation. This represents a compensatory response to restore ergosterol levels.

cluster_nucleus Nucleus This compound This compound CYP51 CYP51 This compound->CYP51 inhibits Ergosterol Ergosterol CYP51->Ergosterol produces Upc2_inactive Upc2 (inactive) -Ergosterol bound Ergosterol->Upc2_inactive maintains inactive state Upc2_active Upc2 (active) Upc2_inactive->Upc2_active Ergosterol depletion Nucleus Nucleus Upc2_active->Nucleus SRE Sterol Regulatory Element (SRE) Upc2_active->SRE binds ERG_genes ERG Genes (e.g., ERG11) SRE->ERG_genes activates transcription ERG_proteins Ergosterol Biosynthesis Proteins ERG_genes->ERG_proteins translation ERG_proteins->Ergosterol synthesize

Fig. 5: Upc2-Mediated Upregulation of Ergosterol Biosynthesis.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen triggers the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. This compound has been shown to induce ER stress.[16][17][18][19] This may be a consequence of the disruption of the ER membrane by aberrant sterols or the direct effect of this compound on ER-resident proteins. The induction of ER stress can lead to the upregulation of chaperones and, if the stress is prolonged or severe, can trigger apoptosis.

This compound This compound Aberrant_Sterols Accumulation of Aberrant Sterols This compound->Aberrant_Sterols causes ER Endoplasmic Reticulum ER_Stress ER Stress Aberrant_Sterols->ER_Stress induces in ER UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Chaperones Upregulation of Chaperones UPR->Chaperones leads to Apoptosis Apoptosis UPR->Apoptosis can trigger

Fig. 6: this compound-Induced ER Stress and Unfolded Protein Response.
Dysregulation of Retinoic Acid Signaling

Recent studies have indicated that this compound exposure can lead to the dysregulation of retinoic acid (RA) signaling.[20][21] In mammalian cells, this compound has been observed to increase the levels of retinoic acid, its precursors retinaldehyde and retinol, and alter the expression of genes involved in RA synthesis and catabolism. Retinoic acid is a crucial signaling molecule involved in cell growth, differentiation, and apoptosis. The disruption of RA homeostasis by this compound may contribute to its broader toxicological effects. While this has been demonstrated in mammalian systems, the direct relevance and mechanisms in fungi require further investigation.

This compound This compound RA_Synthesis_Genes Retinoic Acid Synthesis Genes This compound->RA_Synthesis_Genes Upregulates RA_Catabolism_Genes Retinoic Acid Catabolism Genes This compound->RA_Catabolism_Genes Downregulates Retinoic_Acid Retinoic Acid (RA) Levels RA_Synthesis_Genes->Retinoic_Acid Increases RA_Catabolism_Genes->Retinoic_Acid Decreases breakdown of Cellular_Processes Altered Cellular Processes (Growth, Differentiation, Apoptosis) Retinoic_Acid->Cellular_Processes Dysregulates

Fig. 7: this compound-Induced Dysregulation of Retinoic Acid Signaling.

Conclusion

This compound is a highly effective inhibitor of fungal sterol 14α-demethylase, a validated target for antifungal therapy. Its mechanism of action, involving the disruption of ergosterol biosynthesis and subsequent damage to the fungal cell membrane, is well-established. While precise in vitro inhibitory constants for this compound against purified CYP51 are not widely published, its potent antifungal activity is evident from whole-cell assays. The downstream consequences of CYP51 inhibition include the activation of compensatory signaling pathways, such as the upregulation of ergosterol biosynthesis genes, and the induction of cellular stress responses, including the unfolded protein response. Further research into the detailed signaling cascades and the potential for off-target effects will continue to refine our understanding of this important antifungal agent and inform the development of next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Difenoconazole Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of difenoconazole residues in environmental soil and water samples. The protocols are based on established and validated analytical techniques, primarily chromatography coupled with mass spectrometry.

Analytical Methods for this compound Residue in Soil

The analysis of this compound in soil is crucial for monitoring its environmental fate and ensuring food safety. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by chromatographic analysis is a widely adopted and efficient approach.

QuEChERS Extraction and Cleanup followed by GC-MS or LC-MS/MS Analysis

This method offers a streamlined sample preparation process, minimizing solvent usage and time.

Experimental Protocol:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh 5-10 g of the homogenized soil into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the soil sample in the centrifuge tube.[2][3] For moist soils, a hydration step with water may be necessary before adding the organic solvent.[3][4]

    • Vortex or shake vigorously for 1-5 minutes to ensure thorough mixing and extraction of this compound from the soil matrix.[1][3]

    • Add the QuEChERS extraction salts, typically containing magnesium sulfate (MgSO₄) and sodium acetate (CH₃COONa) or sodium chloride (NaCl).[1][3]

    • Immediately shake the tube vigorously for at least 2 minutes to induce phase separation and prevent the formation of agglomerates.[3]

    • Centrifuge the sample at ≥3000 rcf for 5 minutes.[1][3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube.

    • The d-SPE tube contains a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[3]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[3]

  • Analysis:

    • Transfer the purified extract into an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5][6]

Quantitative Data Summary:

Analytical MethodMatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
GC-MSSoil0.01 - 0.574.2 - 91.94.59 - 6.620.0020.005[2]
GCSoilNot Specified92.4 - 95.54.93 - 10.70Not SpecifiedNot Specified[7]
UPLC-MS/MSSoilNot Specified80.1 - 104.77.2 - 9.1Not SpecifiedNot Specified[8]
LC-MS/MSSoil0.005, 0.05, 0.586.2 - 101.33.1 - 12.10.00150.005[6]

Experimental Workflow for Soil Analysis:

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis A Soil Sample Collection B Air Drying & Sieving A->B C Weighing (5-10g) B->C D Add Acetonitrile C->D E Vortex/Shake D->E F Add QuEChERS Salts E->F G Shake Vigorously F->G H Centrifuge G->H I Transfer Supernatant H->I J Add to d-SPE Tube I->J K Vortex & Centrifuge J->K L GC-MS or LC-MS/MS Analysis K->L

Caption: Workflow for this compound Residue Analysis in Soil.

Analytical Methods for this compound Residue in Water

The detection of this compound in water is critical for assessing contamination of surface and groundwater. Common methods involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by chromatographic analysis.

Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis

LLE is a classical technique for isolating analytes from a liquid matrix.

Experimental Protocol:

  • Sample Collection and Preparation:

    • Collect water samples in amber glass bottles and store at 4°C until analysis.[9]

    • Filter the water samples to remove any suspended particulate matter.[9]

  • Extraction:

    • Take a known volume of the water sample (e.g., 1 L) in a separatory funnel.

    • Add a suitable organic solvent, such as dichloromethane.[9]

    • Shake the funnel vigorously for a few minutes, releasing the pressure periodically.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.[9]

    • Concentrate the extract to a small volume using a rotary evaporator.[9]

    • Reconstitute the residue in a suitable solvent (e.g., acetone) for GC-MS analysis.[9]

  • Analysis:

    • Inject an aliquot of the prepared sample into a GC-MS system for separation and detection.[10]

Quantitative Data Summary:

Analytical MethodMatrixSpiking Level (ppm)Recovery (%)Limit of Detection (LOD) (ppm)Reference
GC-MSPaddy Water0.5, 8, 40093 - 1060.0618[10]
Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis

SPE is a more modern and efficient technique for sample cleanup and concentration, offering advantages over LLE in terms of solvent consumption and automation.

Experimental Protocol:

  • Sample Preparation:

    • Filter the water sample to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.[11]

  • Sample Loading:

    • Pass a known volume of the water sample through the conditioned SPE cartridge at a controlled flow rate. This compound will be retained on the sorbent.

  • Washing:

    • Wash the cartridge with deionized water to remove any unretained polar impurities.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent or solvent mixture (e.g., methanol or acetonitrile).

  • Analysis:

    • The eluate can be directly injected into an LC-MS/MS system or evaporated and reconstituted in a suitable solvent for analysis.[11]

Quantitative Data Summary:

Analytical MethodMatrixLimit of Quantification (LOQ) (µg/L)Reference
LC-MS/MSEnvironmental Water0.10[11]

Experimental Workflow for Water Analysis:

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis A Water Sample Collection B Filtration A->B C Extraction with Organic Solvent B->C E Cartridge Conditioning B->E D Drying & Concentration I GC-MS or LC-MS/MS Analysis D->I F Sample Loading E->F G Washing F->G H Elution G->H H->I

Caption: Workflows for this compound Residue Analysis in Water.

References

Application Notes and Protocols for Assessing Difenoconazole Efficacy Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of the triazole fungicide difenoconazole against various species of powdery mildew. The included methodologies cover both in vitro and in vivo assays, offering a comprehensive approach to evaluating the fungicidal and fungistatic properties of this compound.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the demethylation inhibitor (DMI) class of triazoles.[1][2] Its primary mode of action is the inhibition of sterol C14-demethylation, a crucial step in the biosynthesis of ergosterol.[2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[2] this compound exhibits both preventative and curative activity against a wide range of fungal pathogens, including various species of powdery mildew (Ascomycetes).[1][2] It is absorbed by the plant's leaves and demonstrates acropetal and strong translaminar movement.[1]

Quantitative Efficacy Data of this compound Against Powdery Mildew

The following tables summarize the reported efficacy of this compound against powdery mildew from various studies.

Target PathogenHost CropAssay TypeThis compound ConcentrationEfficacy (% Disease Reduction/Control)Reference
Erysiphe necatorGrapeField Trial40-80 g/ha (preventive)Up to 99% (incidence and severity)[3]
Uncinula necatorGrapeGreenhouse0.05%60.38% (disease reduction)[4]
Erysiphe cichoracearumRidge GourdIn vivo0.1%74.31% (mean intensity reduction)[5]
Erysiphe heracleiCeleryIn vivoNot Specified84.7% (disease severity reduction)[6]
Erysiphe polygoniField PeaField TrialAzoxystrobin + this compoundSignificant reduction in disease incidence[7]
Powdery MildewCucumberField Trial10 wt% ECHigh disease control[8]
Target PathogenAssay TypeEC50 Value (µg/mL)Reference
Venturia inaequalis (Apple Scab)In vitro0.0002 - 0.009 (mean = 0.002)[9]
Penicillium expansumIn vitro (Spore Germination)< 0.1[10]
Penicillium solitumIn vitro (Spore Germination)0.19[10]
Alternaria alternataIn vitro0.03 - 0.25[10]

Experimental Protocols

In Vitro Assay: Conidial Germination Inhibition

This protocol determines the direct inhibitory effect of this compound on the germination of powdery mildew conidia.

Materials:

  • Fresh, sporulating powdery mildew-infected leaves

  • Sterile distilled water

  • This compound stock solution (e.g., in acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Glass cavity slides or water agar plates

  • Micropipettes

  • Hemocytometer

  • Microscope

Procedure:

  • Spore Suspension Preparation: Gently wash conidia from infected leaves into a beaker of sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).

  • Spore Concentration Adjustment: Using a hemocytometer, adjust the spore suspension to a final concentration of approximately 5 x 10^5 conidia/mL.

  • Fungicide Solution Preparation: Prepare a series of this compound concentrations by diluting the stock solution in sterile distilled water. Ensure the final solvent concentration is non-toxic to the spores.

  • Assay Setup:

    • Cavity Slide Method: Place a drop of the conidial suspension into the cavity of a glass slide. Add a drop of the respective this compound solution.

    • Water Agar Method: Spread a small volume of the conidial suspension onto the surface of a water agar plate. Allow it to dry briefly before applying droplets of the this compound solutions to different areas of the plate.

  • Incubation: Incubate the slides or plates in a humid chamber at room temperature for 24-48 hours.

  • Assessment: Using a microscope, observe at least 100 conidia per replicate for germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration relative to a control (no fungicide). Determine the EC50 value (the concentration that inhibits 50% of conidial germination).

In Vivo Assay (Greenhouse): Detached Leaf Assay

This protocol assesses the protective and curative efficacy of this compound on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • Powdery mildew inoculum (spore suspension or infected plants)

  • This compound solution

  • Atomizer/sprayer

  • Petri dishes with moist filter paper

Procedure:

  • Leaf Collection: Detach healthy leaves from plants.

  • Fungicide Application (Protective Assay):

    • Spray the adaxial and abaxial surfaces of the leaves with the this compound solution until runoff.

    • Allow the leaves to dry completely.

    • Place the leaves in Petri dishes with the adaxial side up on moist filter paper.

  • Inoculation:

    • Inoculate the leaves by gently dusting conidia from an infected plant or by spraying with a conidial suspension.

  • Fungicide Application (Curative Assay):

    • Inoculate the leaves first.

    • After a specified incubation period (e.g., 24-48 hours), apply the this compound solution.

  • Incubation: Incubate the Petri dishes at room temperature with a photoperiod (e.g., 16h light / 8h dark).

  • Disease Assessment: After 7-14 days, assess the disease severity on each leaf. This can be done by estimating the percentage of the leaf area covered by powdery mildew colonies. A disease rating scale (e.g., 0-5) can also be used.[11]

  • Data Analysis: Calculate the percent disease control for each treatment compared to an untreated control.

In Vivo Assay (Field Trial)

This protocol evaluates the efficacy of this compound under field conditions.

Materials:

  • Susceptible host crop planted in a suitable location

  • This compound formulation

  • Spraying equipment (e.g., backpack sprayer)

  • Materials for plot marking

Procedure:

  • Experimental Design: Use a randomized complete block design with at least three to four replications per treatment.

  • Treatments: Include different application rates of this compound, a positive control (another standard fungicide), and an untreated control.

  • Fungicide Application: Apply the fungicides according to the manufacturer's recommendations.[1] The first application should typically be made at the first sign of disease or when environmental conditions are favorable for disease development.[1] Subsequent applications may be needed at 10-14 day intervals.[1]

  • Disease Assessment:

    • Assess disease incidence (percentage of infected plants or leaves) and disease severity (percentage of leaf area affected) at regular intervals.[3]

    • Disease severity can be rated using standardized assessment keys or scales.[12]

  • Data Collection: Record data on disease incidence and severity, as well as any phytotoxicity symptoms. Yield data can also be collected at the end of the trial.

  • Data Analysis: Calculate the percent disease control for each treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

This compound Mode of Action: Inhibition of Ergosterol Biosynthesis

G cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols 14-alpha-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane (Fungus Death) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Multiple Steps Fungal Cell Membrane Functional Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits

Caption: this compound inhibits the 14-alpha-demethylase enzyme, blocking ergosterol synthesis.

Experimental Workflow for Assessing this compound Efficacy

G cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Spore_Suspension Prepare Spore Suspension Fungicide_Dilutions Prepare this compound Dilutions Spore_Suspension->Fungicide_Dilutions Incubate_Spores Incubate Spores with Fungicide Fungicide_Dilutions->Incubate_Spores Assess_Germination Assess Conidial Germination Incubate_Spores->Assess_Germination Calculate_EC50 Calculate EC50 Assess_Germination->Calculate_EC50 Plant_Material Prepare Susceptible Host Plants Apply_Fungicide Apply this compound (Protective/Curative) Plant_Material->Apply_Fungicide Inoculate_Plants Inoculate with Powdery Mildew Apply_Fungicide->Inoculate_Plants Incubate_Plants Incubate under Controlled Conditions Inoculate_Plants->Incubate_Plants Assess_Severity Assess Disease Severity Incubate_Plants->Assess_Severity Calculate_Efficacy Calculate Percent Disease Control Assess_Severity->Calculate_Efficacy Start Start Start->Spore_Suspension Start->Plant_Material

Caption: Workflow for in vitro and in vivo assessment of this compound efficacy.

References

Difenoconazole Application Techniques: A Comparative Analysis of Seed Treatment and Foliar Spray for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Difenoconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture for the management of a variety of fungal diseases. Its systemic properties allow for its application as both a seed treatment and a foliar spray, each method offering distinct advantages and application protocols. This document provides detailed application notes, experimental protocols, and a comparative analysis of these two primary application techniques for this compound, tailored for a scientific audience.

Introduction to this compound and its Mode of Action

This compound provides both preventative and curative activity against a range of fungal pathogens, including those from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1] Its primary mode of action is the inhibition of sterol demethylation in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2] By disrupting the production of ergosterol, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[3][4]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol FF_MAS 14-demethyl lanosterol Lanosterol->FF_MAS Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol FF_MAS->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Seed_Treatment_Workflow cluster_prep Preparation cluster_application Application cluster_field Field/Greenhouse Trial cluster_analysis Analysis Seed_Selection Select Susceptible Cultivar Seeds Fungicide_Prep Prepare this compound Slurry Seed_Treatment Treat Seeds with Fungicide Slurry Fungicide_Prep->Seed_Treatment Planting Plant Treated and Control Seeds Seed_Treatment->Planting Data_Collection Collect Data: Emergence, Disease, Yield Planting->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Evaluate Efficacy Statistical_Analysis->Results Foliar_Spray_Workflow cluster_prep Preparation cluster_application Application cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Field_Setup Establish Field Trial (Susceptible Variety) Fungicide_Solution Prepare this compound Spray Solution Foliar_Application Apply Foliar Spray at Target Growth Stage Fungicide_Solution->Foliar_Application Disease_Assessment Assess Disease Incidence and Severity Foliar_Application->Disease_Assessment Yield_Measurement Measure Crop Yield and Quality Disease_Assessment->Yield_Measurement Statistical_Analysis Conduct Statistical Analysis Yield_Measurement->Statistical_Analysis Efficacy_Determination Determine Fungicide Efficacy Statistical_Analysis->Efficacy_Determination

References

Application Notes and Protocols for the Enantioselective Analysis of Difenoconazole Stereoisomers in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from various fungal diseases.[1][] The molecule possesses two chiral centers, resulting in four stereoisomers: (2S,4S), (2S,4R), (2R,4R), and (2R,4S)-difenoconazole.[1][3] These stereoisomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[4][5][6] Therefore, a stereoselective analysis is crucial for a comprehensive environmental risk assessment. This document provides detailed application notes and protocols for the enantioselective analysis of this compound stereoisomers in environmental samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Data Presentation

Table 1: Quantitative Data for Enantioselective Analysis of this compound Stereoisomers
MatrixAnalytical MethodChiral Stationary PhaseRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Citrus Leaves & Whole FruitsHPLC-MS/MSSuperchiral S-OX78.23 - 104.380.33 - 9.950.0002 - 0.00040.0044 - 0.011[3][7]
Cucumber, Tomato, SoilHPLC-UVChiralcel OJ81.65 - 94.521.05 - 8.32-<0.1 (µg/mL)[8]
SoilLC/MS/MS----0.001 (ng/g)[9]

Note: RSD - Relative Standard Deviation; LOD - Limit of Detection; LOQ - Limit of Quantification. "-" indicates data not provided in the cited source.

Experimental Protocols

Protocol 1: Sample Preparation from Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food and environmental samples.[10]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Water (LC grade)

  • Magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc) or Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • 0.22 µm syringe filters

Procedure:

  • Weigh 5-10 g of the soil sample into a 50 mL centrifuge tube.[11][12]

  • Add 10 mL of acetonitrile (and 5 mL of water if the sample is dry).[11]

  • Vortex the mixture for 1-2 minutes.[11][12]

  • For enhanced extraction, place the tube in an ultrasonic bath for 10 minutes.[11]

  • Add the QuEChERS salts, typically 4 g of MgSO₄ and 1 g of NaOAc or NaCl.[11][12]

  • Shake vigorously for 1 minute and then centrifuge at 3000-8000 rpm for 5 minutes.[11][12]

  • Transfer the supernatant (acetonitrile extract) to a clean tube containing PSA and C18 sorbents for dispersive solid-phase extraction (d-SPE) cleanup. The amounts of sorbents may need optimization depending on the sample matrix.

  • Vortex for 1 minute and centrifuge again for 5 minutes.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.[11]

Protocol 2: Enantioselective Analysis by HPLC-MS/MS

This protocol describes the chromatographic separation and detection of this compound stereoisomers using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Chiral column (e.g., Superchiral S-OX or Chiralcel OJ)[3][8]

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[]

Chromatographic Conditions (Example):

  • Column: Superchiral S-OX (150 mm x 4.6 mm, 5 µm)[]

  • Mobile Phase: Isocratic elution with a solution of ethanol containing 0.1% formic acid.[] The mobile phase composition may require optimization. A common mobile phase for polysaccharide-based columns is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8]

  • Flow Rate: 0.35 mL/min[]

  • Injection Volume: 10 µL[]

  • Column Temperature: 10 °C[]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI or APCI[]

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for this compound. A common precursor ion is [M+H]⁺ at m/z 406.1.[12] Product ions for quantification and confirmation can be m/z 251.0 and 337.2, respectively.[]

  • Ion Source Parameters: Optimize parameters such as curtain gas, ion spray voltage, source temperature, and nebulizer gas pressure for maximum sensitivity.[]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, etc.) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC Chiral HPLC Separation Filtration->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification of Stereoisomers MS->Quantification Reporting Reporting and Risk Assessment Quantification->Reporting

Caption: Experimental workflow for enantioselective analysis.

difenoconazole_stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers This compound This compound cis cis Isomers This compound->cis trans trans Isomers This compound->trans S2R4 (2S,4R) cis->S2R4 R2S4 (2R,4S) cis->R2S4 S2S4 (2S,4S) trans->S2S4 R2R4 (2R,4R) trans->R2R4 S2R4->R2S4 mirror images S2S4->R2R4 mirror images

References

Application Notes and Protocols for In Vitro Fungitoxicity Assays of Difenoconazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1] Its systemic properties allow for absorption and translocation within the plant, providing both preventative and curative action.[1][2][3] The primary mode of action of this compound is the inhibition of sterol demethylation, a crucial step in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to the failure of cell membrane integrity, ultimately inhibiting fungal growth and causing cell death.[1] These application notes provide detailed protocols for determining the in vitro fungitoxicity of this compound against various fungal pathogens using established methods such as agar dilution and broth microdilution.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC₅₀) values of this compound against a range of fungal pathogens, providing a comparative overview of its fungitoxic activity.

Fungal PathogenAssay TypeEC₅₀ (µg/mL)Reference
Penicillium spp.Agar Dilution0.038 - 0.827 (average 0.16)[4]
Alternaria alternataNot Specified0.07 - 0.12[5]
Alternaria solaniNot Specified0.06 - 0.14[5]
Fusarium oxysporumNot Specified151.73 (as nanoemulsion)
Rhizopus stoloniferNot Specified857.22 (as nanoemulsion)
Lasiodiplodia theobromaeNot Specified0.12[6]
Diaporthe fukushiiNot Specified0.36 (in combination with propiconazole)[7]
Venturia inaequalisNot Specified0.0002 - 0.009 (average 0.002)[8]
Penicillium expansumMycelial Growth0.027 - 1.673 (average 0.263)[9]
Penicillium expansumSpore Germination0.0002 - 0.787 (average 0.048)[9]

Experimental Protocols

Protocol 1: Agar Dilution Method for Mycelial Growth Inhibition

This protocol is adapted from methodologies used to assess the sensitivity of various fungal pathogens to this compound.[4][10]

1. Preparation of this compound Stock Solution:

  • Weigh technical-grade this compound.

  • Dissolve it in a minimal amount of a suitable solvent (e.g., acetone or dimethyl sulfoxide - DMSO) to create a concentrated stock solution.

2. Preparation of Fungicide-Amended Media:

  • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

  • Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.

  • Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).[4] Ensure thorough mixing.

  • Include a solvent control by adding the same volume of solvent used for the highest fungicide concentration to a separate flask of molten agar.

  • Pour the fungicide-amended and control media into sterile Petri plates. Allow the agar to solidify.

3. Inoculation:

  • Prepare inoculum from actively growing fungal cultures. This can be in the form of mycelial plugs taken from the margin of a young colony or a spore suspension.

  • For a spore suspension, flood a sporulating culture with a sterile aqueous solution of a wetting agent (e.g., 0.1% Tween 20).[4]

  • Adjust the spore concentration using a hemocytometer to a standardized level (e.g., 1 × 10⁵ conidia/mL).[4]

  • Place a small mycelial plug or a droplet (e.g., 10 µL) of the spore suspension onto the center of each agar plate.[4]

4. Incubation:

  • Seal the Petri plates with Parafilm.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 6 days or until the colony in the control plate reaches a suitable diameter).[4]

5. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in mycelial growth, by performing a regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.[11][12][13]

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI 1640 buffered with MOPS) to achieve a range of concentrations.[11][14] The final volume in each well should be 100 µL.

2. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable agar medium.

  • Prepare a spore or conidial suspension in sterile saline or distilled water.

  • Adjust the inoculum concentration spectrophotometrically or using a hemocytometer to a final concentration of approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[14]

3. Inoculation and Incubation:

  • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours, depending on the fungal species).[11][15]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. The endpoint can be determined visually or by using a microplate reader.

Mandatory Visualization

Difenoconazole_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_agar Agar Dilution cluster_broth Broth Microdilution cluster_analysis Data Analysis D_Stock This compound Stock Solution A_Media Prepare Fungicide- Amended Agar Plates D_Stock->A_Media Add to molten agar B_Dilute Prepare Serial Dilutions in 96-Well Plate D_Stock->B_Dilute Add to broth F_Culture Fungal Culture (e.g., on PDA) A_Inoculate Inoculate Plates with Fungal Plugs/Spores F_Culture->A_Inoculate B_Inoculate Inoculate Wells with Fungal Suspension F_Culture->B_Inoculate A_Media->A_Inoculate A_Incubate Incubate Plates A_Inoculate->A_Incubate A_Measure Measure Colony Diameters A_Incubate->A_Measure B_Dilute->B_Inoculate B_Incubate Incubate Plate B_Inoculate->B_Incubate B_Read Read Absorbance/ Visual Growth B_Incubate->B_Read Calculate Calculate EC₅₀/MIC A_Measure->Calculate B_Read->Calculate

Caption: Experimental workflow for in vitro fungitoxicity testing of this compound.

Difenoconazole_MOA This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Biosynthesis Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Growth Inhibition Membrane->Disruption Leads to

Caption: this compound's mechanism of action: Inhibition of ergosterol biosynthesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Difenoconazole Resistance in Colletotrichum truncatum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on difenoconazole resistance in Colletotrichum truncatum.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound against Colletotrichum truncatum in our lab. What are the common resistance mechanisms?

A1: Resistance to this compound in C. truncatum is primarily linked to the target enzyme, sterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi. The main resistance mechanisms include:

  • Target site mutations: Point mutations in the CYP51 gene, which codes for the sterol 14α-demethylase, can reduce the binding affinity of this compound to the enzyme. A notable mutation identified in C. truncatum is I463V in the CYP51A protein.[1][2]

  • Overexpression of the target gene: Increased expression of the CYP51A and CYP51B genes can lead to higher production of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.[1][2][3]

  • Increased efflux pump activity: Although less commonly reported for this compound in C. truncatum, enhanced activity of efflux pumps can actively transport the fungicide out of the fungal cells, reducing its intracellular concentration.[2]

Q2: How can we confirm if our C. truncatum isolates are resistant to this compound?

A2: You can confirm resistance by determining the half-maximal effective concentration (EC50) value through in vitro sensitivity assays. A significant increase in the EC50 value of your isolates compared to a known sensitive (wild-type) strain indicates resistance. The resistance factor (RF) can be calculated by dividing the EC50 of the test isolate by the EC50 of the sensitive isolate. Resistance factors for this compound-resistant C. truncatum mutants have been reported to range from 3.00 to 5.81.[1][2][4]

Q3: Are there any known issues with cross-resistance between this compound and other fungicides in C. truncatum?

A3: Yes, studies have shown positive cross-resistance between this compound and other demethylation inhibitor (DMI) fungicides like propiconazole.[1][2][4] This means that isolates resistant to this compound are likely to be resistant to propiconazole as well. However, cross-resistance is not always observed with fungicides from different chemical groups. For instance, this compound-resistant mutants of C. truncatum have been found to be sensitive to prochloraz, pyraclostrobin, and fluazinam.[1][2][4]

Q4: What strategies can we employ in the lab to overcome this compound resistance in C. truncatum?

A4: Several strategies can be investigated to manage this compound resistance:

  • Fungicide mixtures: Using this compound in combination with fungicides that have different modes of action can be effective. For example, mixtures of azoxystrobin and this compound have shown high efficacy.[5][6][7] The synergistic or additive effects of such combinations can help to control resistant strains.

  • Alternative fungicides: Employing fungicides with different target sites is a primary strategy. Fungicides like fludioxonil have shown high efficacy against C. truncatum.[8][9]

  • Synergistic compounds: Investigating the synergistic effects of this compound with other compounds, not limited to fungicides, could reveal novel strategies to restore its efficacy.

Troubleshooting Guides

Problem 1: Inconsistent EC50 values in our fungicide sensitivity assays.

Possible Cause Troubleshooting Step
Inconsistent inoculum density Ensure that the mycelial plugs are of a uniform size and are taken from the actively growing edge of the fungal colony. For spore suspensions, use a hemocytometer to standardize the spore concentration.
Solvent effects If using solvents like DMSO or methanol to dissolve fungicides, ensure the final concentration in the media is low (typically <1%) and consistent across all plates, including the control. Run a solvent-only control to check for any inhibitory effects.
Uneven fungicide distribution in media Ensure the fungicide is thoroughly mixed into the molten agar before pouring the plates. Allow the agar to cool slightly before adding the fungicide to prevent degradation, but not so much that it solidifies.
Variation in incubation conditions Maintain consistent temperature and light/dark conditions for all plates throughout the experiment.

Problem 2: Poor RNA quality or low yield for qRT-PCR analysis of CYP51 expression.

Possible Cause Troubleshooting Step
Inefficient cell lysis Fungal cell walls can be difficult to disrupt. Use a robust method such as grinding mycelia in liquid nitrogen with a mortar and pestle, or use bead beating.
RNase contamination Use RNase-free water, reagents, and labware. Wear gloves at all times. Treat surfaces with RNase decontamination solutions.
Inappropriate RNA extraction kit Use a commercially available RNA extraction kit specifically designed for fungi or plants, as these are optimized for organisms with cell walls.
Degradation of RNA during storage Store RNA at -80°C. Avoid repeated freeze-thaw cycles.

Problem 3: No amplification or non-specific amplification in qRT-PCR for CYP51 genes.

Possible Cause Troubleshooting Step
Poor primer design Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Use primer design software and check for specificity using BLAST. Ensure primers have appropriate melting temperatures and GC content.
Genomic DNA contamination Treat RNA samples with DNase I before reverse transcription. Include a no-reverse transcriptase control in your qPCR run to check for genomic DNA amplification.
Suboptimal annealing temperature Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
Incorrect reference gene selection Validate reference genes for stable expression across your experimental conditions. Unstable reference genes can lead to inaccurate normalization.

Quantitative Data Summary

Table 1: this compound Sensitivity in Colletotrichum truncatum

Isolate Type Mean EC50 (µg/mL) Reference
Sensitive (Wild-Type)0.9313[1][2]
Resistant Mutants2.79 - 5.41[1][2]

Table 2: Resistance Factors of this compound-Resistant C. truncatum Mutants

Mutant ID Resistance Factor (RF) Reference
Ct2-3-13.00[2][4]
Ct2-3-24.50[2][4]
Ct2-3-35.81[2][4]
Ct2-3-43.92[2][4]
Ct2-3-54.67[2][4]
CtR61-2-13.89[2][4]

Experimental Protocols

Protocol 1: this compound Sensitivity Testing (Mycelial Growth Inhibition Assay)
  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Amended Media: Autoclave potato dextrose agar (PDA) and cool it to approximately 50-55°C. Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL). Also, prepare control plates with the solvent alone at the highest concentration used. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the margin of a 5-day-old actively growing C. truncatum culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

Protocol 2: Quantification of CYP51 Gene Expression using qRT-PCR
  • Fungal Culture and Treatment: Grow C. truncatum isolates in potato dextrose broth (PDB) on a shaker. Expose the mycelia to a sub-lethal concentration of this compound for a defined period (e.g., 6 hours). Harvest the mycelia by filtration.

  • RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. Extract total RNA using a suitable kit following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • DNase Treatment and cDNA Synthesis: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design specific primers for the C. truncatum CYP51A and CYP51B genes, as well as for a validated reference gene (e.g., β-tubulin or GAPDH).

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a SYBR Green-based master mix. The cycling conditions should be optimized but typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis to check for primer specificity.

  • Data Analysis: Calculate the relative expression of the CYP51 genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

experimental_workflow cluster_sensitivity Fungicide Sensitivity Assay cluster_qRTPCR qRT-PCR for Gene Expression A Prepare Fungicide Amended Media B Inoculate with C. truncatum A->B C Incubate Plates B->C D Measure Colony Diameter C->D E Calculate EC50 D->E F Culture and Treat Fungus G Extract RNA F->G H Synthesize cDNA G->H I Perform qRT-PCR H->I J Analyze Relative Expression I->J

Caption: Experimental workflows for fungicide sensitivity testing and qRT-PCR analysis.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway and this compound Action cluster_resistance Resistance Mechanisms AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Altered Fluidity) Ergosterol->Membrane CYP51->Ergosterol Demethylation This compound This compound This compound->CYP51 Inhibits Mutation CYP51 Mutation (e.g., I463V) Mutation->CYP51 Alters Target Site Overexpression CYP51 Overexpression Overexpression->CYP51 Increases Enzyme Concentration

Caption: this compound targets CYP51 in the ergosterol biosynthesis pathway.

References

Technical Support Center: Difenoconazole Dosage Optimization for Septoria tritici Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing difenoconazole dosage for the effective control of Septoria tritici blotch (STB) in wheat.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in experimental settings against Septoria tritici?

A typical recommended concentration for this compound in practical wheat production is 100 mg/L[1]. However, for experimental purposes, it is advisable to test a range of concentrations to determine the optimal dose for your specific conditions. A study on wheat seedlings used concentrations of 50 mg/L, 100 mg/L, and 200 mg/L to assess both efficacy and potential phytotoxicity[1]. The optimal field application rate will depend on disease pressure, environmental conditions, and the susceptibility of the wheat variety.

Q2: How does application timing affect the efficacy of this compound against Septoria tritici?

Application timing is critical for effective control due to the long latent period of the pathogen[2]. The most crucial applications are timed to protect the upper leaves, which are the primary contributors to grain fill.[3]

  • T1 Application (Stem Elongation, GS31-32): This timing targets early-season disease on lower leaves, reducing the inoculum available to spread to the upper canopy.[2][4][5]

  • T2 Application (Flag Leaf Emergence, GS39): This is the most important spray to keep the flag leaf and other upper leaves free of disease, directly protecting yield potential.[2][3][4] Under high disease pressure, a two-spray strategy at both T1 and T2 has been shown to be most effective, resulting in yield increases of 10-16%.[2][5][6]

Q3: My this compound application is showing reduced efficacy. What could be the cause?

Reduced efficacy can be attributed to several factors:

  • Fungicide Resistance: Zymoseptoria tritici populations have a high propensity to develop resistance to fungicides, including azoles like this compound.[2][4] This is often due to the stepwise accumulation of mutations in the target gene (CYP51) or enhanced fungicide efflux.[7][8]

  • Cross-Resistance: Strong cross-resistance has been observed between this compound and other azoles like tebuconazole and mefentrifluconazole.[7][9][10] If populations are resistant to one of these, they are likely to show reduced sensitivity to this compound.

  • Improper Timing: Applying the fungicide after the pathogen is well-established in its latent phase will result in poor eradicant activity.[4] Preventative applications before symptoms appear on the flag leaf are essential.[3]

  • Sub-optimal Dosage: Using rates below the recommended label dose, especially against less sensitive isolates, can lead to control failure.[4] Repeatedly exposing pathogen populations to low fungicide concentrations can accelerate the development of resistance.[11]

  • Weather Conditions: Efficacy is influenced by weather. Wet and windy conditions favor the spread of the disease, potentially requiring more robust fungicide programs.[3]

Q4: What is the best strategy for managing this compound resistance in Z. tritici?

An integrated approach is necessary to delay fungicide resistance:

  • Use Mixtures: Employ a balanced mixture of an azole (like this compound) with a fungicide from a different group, such as a multi-site inhibitor or an SDHI.[4][12]

  • Alternate Modes of Action: Avoid the exclusive, repeated use of fungicides from the same group (Group 3 for this compound).[13] Rotate with products from different FRAC groups.

  • Optimal Dosing: Use the lowest dose that provides effective control, but avoid under-dosing, which can select for resistant individuals.[4] Against less sensitive populations, applying azoles at or near the full label rate is often necessary.[4]

  • Limit Applications: Modeling studies suggest that programs with two applications per season provide a better balance between effective control and low resistance selection pressure compared to three-application programs.[14]

  • Integrated Pest Management (IPM): Combine fungicide use with cultural controls, such as growing wheat varieties with higher genetic resistance to STB and avoiding early drilling of susceptible varieties.[4]

Q5: Are there risks of phytotoxicity when experimenting with higher doses of this compound?

Yes. Studies on wheat seedlings have shown that this compound can significantly affect growth, especially at higher concentrations. In one experiment, a 200 mg/L treatment reduced the leaf area of seedlings by over 60% compared to controls.[1] Researchers should monitor for signs of phytotoxicity, such as stunted growth or reduced biomass, when testing doses that exceed standard recommendations.[1]

Data Summary Tables

Table 1: Effect of this compound Concentration on Wheat Seedling Growth (6 Days After Treatment)

This compound Conc. (mg/L) Shoot Fresh Weight ( g/plant ) Root Fresh Weight ( g/plant ) Shoot Dry Weight ( g/plant ) Root Dry Weight ( g/plant ) Leaf Area (cm²/plant)
0 (Control) 1.83 1.06 0.179 0.049 43.1
50 1.34 0.77 0.137 0.038 30.2
100 1.25 0.69 0.134 0.034 25.4
200 1.09 0.58 0.121 0.029 16.4

Source: Adapted from a study on this compound's developmental toxicity in wheat.[1]

Table 2: Example Field Trial Results for Fungicide Timing on Septoria tritici Blotch

Treatment Strategy Disease Severity (%) Yield (t/ha) Yield Increase over Untreated (%)
Untreated Control High 6.5 -
Single Spray (GS31) Moderate 7.2 ~10.8%
Single Spray (GS39) Moderate-Low 7.4 ~13.8%
Dual Spray (GS31 & GS39) Low 7.6 ~16.9%

Note: Data is illustrative, based on findings that dual applications can increase yields by 10-16%. Actual values vary by season, location, and variety.[2]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Sensitivity Assay (EC₅₀ Determination)

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of this compound against Z. tritici isolates, which is a key metric for monitoring fungicide sensitivity.

  • Isolate Preparation: Culture Z. tritici isolates on potato dextrose agar (PDA). Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in liquid growth medium (e.g., yeast peptone dextrose broth) in a 96-well microtiter plate. Include a solvent-only control.

  • Inoculation: Add the spore suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at approximately 18-20°C for 3-5 days, or until sufficient growth is observed in the control wells.

  • Growth Assessment: Measure fungal growth by assessing the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the log of the this compound concentration and use a non-linear regression model to calculate the EC₅₀ value.

Protocol 2: Field Trial for Fungicide Efficacy Evaluation

This protocol outlines a field experiment to assess the optimal dosage and timing of this compound.

  • Site Selection and Variety: Choose a location with a history of STB and use a wheat variety susceptible to the disease to ensure high disease pressure.[15]

  • Experimental Design: Use a completely randomized block design with at least four to six replicates to account for field variability.[2]

  • Treatments:

    • Untreated Control (UTC).

    • This compound at 50% of the recommended dose (e.g., T1, T2, and T1+T2 timings).

    • This compound at 100% of the recommended dose (e.g., T1, T2, and T1+T2 timings).

    • This compound at 150% of the recommended dose (e.g., T1, T2, and T1+T2 timings).

    • (Optional) A tank mix of this compound with a multi-site or SDHI fungicide.

  • Application: Apply fungicides using a calibrated plot sprayer at specific wheat growth stages (e.g., GS31 for T1 and GS39 for T2).

  • Disease Assessment: Visually assess disease severity as the percentage of leaf area covered by STB lesions on the top three leaves at regular intervals after the final application. Calculate the Area Under the Disease Progress Curve (AUDPC) for a comprehensive measure of disease development.[6]

  • Yield Measurement: Harvest the plots at maturity and measure the grain yield, adjusting for moisture content. Calculate thousand-kernel weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments for disease severity and yield.

Visualizations

Experimental_Workflow cluster_lab In Vitro Analysis cluster_field Field Trial cluster_analysis Data Integration & Optimization lab_isolate Isolate Z. tritici from Field Samples lab_culture Culture & Prepare Spore Suspension lab_isolate->lab_culture lab_assay Microtiter Plate Assay with this compound Dilutions lab_culture->lab_assay lab_ec50 Calculate EC₅₀ Values lab_assay->lab_ec50 analysis_correlate Correlate EC₅₀ with Field Performance lab_ec50->analysis_correlate field_setup Setup Field Plots (Susceptible Variety) field_apply Apply this compound (Different Doses & Timings) field_setup->field_apply field_assess Assess Disease Severity (AUDPC) field_apply->field_assess field_yield Measure Grain Yield field_assess->field_yield field_yield->analysis_correlate analysis_dose Determine Optimal Dose-Response Curve analysis_correlate->analysis_dose analysis_recommend Formulate Dosage & Resistance Mgmt. Strategy analysis_dose->analysis_recommend

Workflow for optimizing this compound dosage.

Efficacy_Factors main This compound Efficacy f1 Application Timing main->f1 f2 Dosage Rate main->f2 f3 Pathogen Sensitivity (EC₅₀) main->f3 f4 Weather Conditions main->f4 f5 Wheat Variety Susceptibility main->f5 f7 Tank Mix Partners main->f7 f6 Resistance Mechanisms f3->f6

Key factors influencing this compound efficacy.

Azole_MoA cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action & Resistance lanosterol Lanosterol cyp51 14α-demethylase (CYP51 Enzyme) lanosterol->cyp51 Catalyzes intermediate Intermediates ergosterol Ergosterol (Essential for Fungal Cell Membrane) intermediate->ergosterol cyp51->intermediate mutation Target-Site Mutation (Altered CYP51) cyp51->mutation   Mutates dife This compound (Azole Fungicide) inhibition Inhibition dife->inhibition inhibition->cyp51 resistance Reduced Sensitivity / Resistance mutation->resistance efflux Enhanced Efflux (Pumps fungicide out) efflux->resistance

Azole fungicide mechanism of action and resistance.

References

Technical Support Center: Difenoconazole Soil Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation rate of difenoconazole in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. Key factors include:

  • Soil Type and Properties: Soil composition, particularly the content of clay and organic matter, significantly impacts this compound's persistence. It tends to be more persistent in clay soils compared to sandy soils.[1][2] The higher organic matter content in some sandy soils may contribute to greater dissipation.[1]

  • Soil pH: this compound is more stable in acidic media, which can slow down its degradation.[3][4] In slightly alkaline soils, degradation can be more rapid.[5]

  • Microbial Activity: Biodegradation is a major contributor to the dissipation of this compound in soils.[6] The presence of specific microbial consortia can significantly accelerate degradation.[7][8][9][10]

  • Temperature: Temperature affects the rate of chemical reactions and microbial activity, thereby influencing the degradation rate.[11]

  • Moisture Content: Soil moisture is crucial for microbial activity and can affect the hydrolysis of this compound.

  • Application Dose: Higher application doses of this compound can lead to longer persistence in the soil.[1][2]

Q2: What is the typical half-life (DT50) of this compound in soil?

The half-life of this compound in soil can vary widely depending on environmental conditions.

  • Under laboratory conditions, DT50 values have been reported to be over 175 days.[1]

  • In field trials, the DT50 can be shorter, for instance, over 115 days in a greenhouse setting.[1]

  • Some studies have reported half-lives ranging from 5 to 10 days in the field, while under specific experimental conditions, it could be as long as 150 to 300 days.[3][4] In a study conducted in a mango field, the half-life was approximately 15.4 days.[3][4]

Q3: How does the initial concentration of this compound affect its degradation?

Generally, a higher initial concentration of this compound leads to a lower percentage of degradation over the same period.[1] This is likely due to the saturation of microbial degradation pathways or potential toxic effects on soil microorganisms at higher concentrations. However, some microbial consortia have shown the ability to induce the expression of biodegradation-related genes at low initial concentrations, promoting metabolism.[10]

Q4: What are the main degradation products of this compound in soil?

The degradation of this compound involves several transformation reactions, including oxidation, dechlorination, and hydroxylation.[12] One of the main metabolites identified is this compound alcohol, which can be highly persistent in the soil.[1] Other identified transformation products include TP295, TP295A, TP354A, and TP387A.[12]

Troubleshooting Guide

Problem: I am observing a much slower degradation rate of this compound in my soil experiment than expected.

Possible Causes and Solutions:

  • Soil Characteristics:

    • High Clay or Low Organic Matter Content: this compound binds more strongly to clay particles, reducing its bioavailability for microbial degradation. Low organic matter can also limit microbial activity.

    • Troubleshooting: Characterize your soil type, including particle size distribution and organic matter content. If possible, compare degradation in different soil types.

  • Suboptimal pH:

    • Acidic Soil pH: this compound is more persistent in acidic conditions.[3][4]

    • Troubleshooting: Measure the pH of your soil. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH to see if the degradation rate increases, as some studies have shown faster degradation in slightly alkaline soils.[5]

  • Low Microbial Activity:

    • Sterile or Low-Activity Soil: The microbial community is essential for this compound degradation.[6]

    • Troubleshooting: Assess the microbial activity in your soil using methods like substrate-induced respiration or by quantifying microbial biomass. Consider enriching the soil with a microbial consortium known to degrade this compound.[7][8][9][10]

  • Inappropriate Incubation Conditions:

    • Low Temperature: Lower temperatures will slow down both microbial metabolism and chemical degradation processes.[11]

    • Inadequate Moisture: Too dry or waterlogged conditions can inhibit microbial activity.

    • Troubleshooting: Ensure your incubation temperature is optimal for microbial activity (e.g., 25-30°C). Maintain soil moisture at an appropriate level, typically around 60-80% of water holding capacity.

Problem: I am seeing inconsistent degradation rates across my replicates.

Possible Causes and Solutions:

  • Heterogeneous Soil Samples:

    • Uneven Distribution of Soil Components: Natural variations in soil composition can lead to different degradation rates.

    • Troubleshooting: Thoroughly homogenize your bulk soil sample before aliquoting it into experimental units.

  • Inconsistent Application of this compound:

    • Uneven Spiking: Inaccurate or uneven application of the this compound solution to the soil can lead to variability.

    • Troubleshooting: Use a precise method for spiking, such as drop-by-drop application of a standard solution followed by thorough mixing.

  • Variable Incubation Conditions:

    • Temperature or Moisture Gradients: Inconsistent conditions within the incubator can affect replicates differently.

    • Troubleshooting: Ensure uniform temperature and moisture conditions for all replicates. Rotate the position of your samples within the incubator periodically.

Data Presentation

Table 1: Half-life (DT50) of this compound in Different Soil Conditions

Soil TypeConditionApplication DoseHalf-life (DT50) (days)Reference
Clay SoilLaboratoryRecommended Dose (RD) & Double Dose (DD)> 175[1]
Sandy SoilLaboratoryRecommended Dose (RD) & Double Dose (DD)> 175[1]
Not specifiedGreenhouseNot specified> 115[1]
Sandy LatosolField (Mango Orchard)10 g (a.i.)/666 m²15.4[3][4]
Not specifiedFieldNot specified5 - 10[3][4]
Not specifiedExperimental ConditionsNot specified150 - 300[3][4]

Table 2: Effect of Soil Type and Application Dose on this compound Dissipation after 200 Days (Laboratory Conditions)

Soil TypeApplication DoseDecrease in Concentration (%)Reference
Clay SoilRecommended Dose (RD)44[1]
Clay SoilDouble Dose (DD)38[1]
Sandy SoilRecommended Dose (RD)54[1]
Sandy SoilDouble Dose (DD)47[1]

Experimental Protocols

1. Soil Sample Preparation and Spiking

  • Objective: To prepare soil samples with a known concentration of this compound for degradation studies.

  • Methodology:

    • Collect soil from the desired location and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to a specific percentage of WHC (e.g., 60%) by adding deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Weigh a specific amount of the prepared soil into incubation vessels (e.g., glass beakers).

    • Spike the soil with the this compound stock solution to achieve the target concentration. The volume of the solvent should be minimal to avoid significant effects on microbial activity.

    • Thoroughly mix the spiked soil to ensure even distribution of the fungicide.

    • Allow the solvent to evaporate in a fume hood before starting the incubation.

2. This compound Extraction from Soil

  • Objective: To extract this compound and its metabolites from soil samples for analysis.

  • Methodology (based on QuEChERS method): [1]

    • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

    • Add 5 mL of LC-grade water and 10 mL of acetonitrile (ACN).

    • Vortex the mixture for 1 minute.

    • Place the mixture in an ultrasonic bath for 10 minutes.

    • Add 4 g of magnesium sulfate and 1 g of sodium acetate (QuEChERS salts).

    • Shake vigorously and then centrifuge at 3000 rpm for 5 minutes.

    • The supernatant (ACN layer) contains the extracted this compound and is ready for cleanup and analysis.

3. This compound Analysis by UPLC-MS/MS

  • Objective: To quantify the concentration of this compound in the soil extracts.

  • Methodology: [3][4]

    • Chromatographic Separation:

      • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 μm).

      • Mobile Phase: A gradient of acetonitrile (A) and water (B).

      • Flow Rate: 0.25 mL min⁻¹.

      • Injection Volume: 5 μL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Spiking This compound Spiking Moisture_Adjustment->Spiking Incubation Controlled Incubation (Temperature, Moisture) Spiking->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Soil Extraction (QuEChERS) Sampling->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Degradation Kinetics & Half-life Calculation Analysis->Data_Analysis

Caption: Workflow for a typical this compound soil degradation experiment.

Factor_Relationships cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_biological Biological Factors Difenoconazole_Degradation This compound Degradation Rate Soil_Type Soil Type (Clay vs. Sandy) Soil_Type->Difenoconazole_Degradation Organic_Matter Organic Matter Organic_Matter->Difenoconazole_Degradation pH Soil pH pH->Difenoconazole_Degradation Temperature Temperature Temperature->Difenoconazole_Degradation Moisture Moisture Moisture->Difenoconazole_Degradation Microbial_Activity Microbial Activity Microbial_Activity->Difenoconazole_Degradation

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Improving the stability of difenoconazole in analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Difenoconazole Analytical Standards

Welcome to the technical support center for this compound analytical standards. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing degradation. What are the common causes?

A1: this compound is generally chemically stable under standard ambient conditions.[1] However, degradation can be initiated by several factors. The primary causes of degradation in analytical standards are exposure to light (photodegradation), elevated temperatures, and inappropriate solvent selection. While this compound is hydrolytically stable under typical environmental pH conditions (pH 5, 7, and 9), extreme pH levels in your sample matrix could potentially contribute to degradation.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is very soluble in most organic solvents such as acetone, dichloromethane, toluene, methanol, and ethyl acetate.[2] Acetonitrile is also commonly used for preparing stock solutions and has been shown to be effective for storing standards.[3] The choice of solvent can impact the stability of the standard, so it is crucial to use a high-purity, HPLC-grade solvent.

Q3: How should I store my this compound stock and working solutions?

A3: For long-term storage of stock solutions, it is recommended to store them in a freezer at -18°C or -20°C.[3] Some suppliers recommend even lower temperatures of -80°C for storage up to 6 months, while storage at -20°C is recommended for up to 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4] Working standards should be prepared fresh from the stock solution immediately before use.[3] If short-term storage of working solutions is necessary, they should be kept at refrigerator temperatures (around 4°C) and protected from light.

Q4: Can light exposure affect the stability of my this compound standard?

A4: Yes, exposure to UV light can lead to the photodegradation of this compound.[5][6][7] It is crucial to store all solutions containing this compound in amber vials or protect them from light by wrapping the containers in aluminum foil. Analytical procedures, where possible, should be conducted under subdued lighting conditions.

Q5: Is this compound sensitive to temperature?

A5: While this compound is relatively stable at ambient temperatures, elevated temperatures can accelerate degradation. It is not particularly susceptible to degradation under high temperatures during food processing, but for analytical standards, controlled low-temperature storage is essential to ensure long-term stability.[8]

Troubleshooting Guide

Issue: Peak area of this compound standard is decreasing over time.

Possible Cause Troubleshooting Step
Solvent Evaporation Ensure that the vial caps are tightly sealed to prevent solvent evaporation, which would concentrate the standard and erroneously appear as degradation. Use vials with high-quality septa.
Photodegradation Store all standards in amber vials or wrapped in aluminum foil to protect from light. Minimize exposure to direct light during sample preparation and analysis.
Thermal Degradation Verify that stock solutions are stored at the recommended low temperatures (-20°C or below).[3][4] Avoid leaving standards at room temperature for extended periods.
Improper Solvent Ensure the solvent used is of high purity (HPLC grade or equivalent) and is dry. Water content in organic solvents can sometimes facilitate degradation pathways. This compound is soluble in a variety of organic solvents like acetonitrile, acetone, and methanol.[2]
Contamination The presence of contaminants in the solvent or on the glassware can catalyze degradation. Use thoroughly cleaned and dried glassware. Filter your standard solutions if you suspect particulate contamination.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the analyte.[4]

Issue: Appearance of unexpected peaks in the chromatogram of the this compound standard.

Possible Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products. The main degradation pathways for this compound include oxidation, dechlorination, and hydroxylation.[9] Review your storage and handling procedures to identify the likely cause of degradation (e.g., light exposure, high temperature).
Solvent Impurities Run a blank injection of the solvent to check for impurities that may be co-eluting with your standard.
Matrix Effects (if in a sample) If you are analyzing a sample matrix, these could be interfering compounds. Prepare a matrix-matched standard to confirm.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. Below is a summary of stability data gathered from various studies.

Table 1: Storage Stability of this compound in Different Conditions

Matrix/Solvent Storage Temperature Duration Analyte Recovery (%) Reference
Acetonitrile (Stock Solution)-18°C3 monthsNot specified, but used for up to 3 months[3]
In Solvent-80°C6 monthsStable[4]
In Solvent-20°C1 monthStable[4]
Mango Fruit-20°C6 months~88%[10]
Mango Fruit4°C1 week~87.8%[10]
Pomegranate Fruit (Fortified)5 ± 3°C30 days~94%[3]
Pomegranate Fruit (Fortified)25 ± 5°C30 daysLower recovery observed[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

This protocol outlines the recommended procedure for preparing this compound analytical standards to maximize their stability.

Materials:

  • This compound analytical standard (of known purity)

  • HPLC-grade acetonitrile

  • Class A volumetric flasks

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

  • Pipettes and tips

Procedure:

  • Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh the required amount of this compound standard into a clean, dry weighing boat.

    • Transfer the weighed standard into a volumetric flask.

    • Add a small amount of acetonitrile to dissolve the standard completely. Use sonication if necessary.

    • Once dissolved, fill the volumetric flask to the mark with acetonitrile.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Transfer the stock solution into amber glass vials. It is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]

  • Storage of Stock Solution:

    • Store the aliquoted stock solution in a freezer at -20°C or lower for long-term stability.[3][4]

  • Working Standard Preparation:

    • Prepare working standards by diluting the stock solution with acetonitrile to the desired concentration immediately before use.[3]

    • Use clean volumetric flasks for dilutions.

    • If not used immediately, store working standards in a refrigerator at 4°C and protect from light, for a short period only.

Visualizations

Difenoconazole_Stability_Troubleshooting cluster_causes Potential Causes cluster_storage Storage Troubleshooting cluster_solvent Solvent Troubleshooting cluster_handling Handling Troubleshooting start This compound Standard Shows Degradation cause1 Improper Storage Conditions start->cause1 cause2 Solvent Issues start->cause2 cause3 Handling Procedures start->cause3 storage1 Temperature Check: Store at -20°C or below? cause1->storage1 storage2 Light Protection: Using amber vials? cause1->storage2 solvent1 Purity Check: Using HPLC grade? cause2->solvent1 solvent2 Evaporation Check: Vials tightly sealed? cause2->solvent2 handling1 Freeze-Thaw Cycles: Aliquoting stock solution? cause3->handling1 storage1->start No, correct storage temp. solution Stable this compound Standard storage1->solution Yes storage2->start No, protect from light. storage2->solution Yes solvent1->start No, use high purity solvent. solvent1->solution Yes solvent2->start No, ensure proper sealing. solvent2->solution Yes handling1->start No, aliquot the solution. handling1->solution Yes

Caption: Troubleshooting workflow for this compound standard degradation.

Difenoconazole_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound (Parent Compound) Photolysis Photolysis (UV Light) This compound->Photolysis Hydrolysis Hydrolysis (Minor Pathway) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Dechlorination Dechlorination This compound->Dechlorination Hydroxylation Hydroxylation This compound->Hydroxylation DegradationProducts Various Transformation Products Photolysis->DegradationProducts Hydrolysis->DegradationProducts Oxidation->DegradationProducts Dechlorination->DegradationProducts Hydroxylation->DegradationProducts

Caption: Major degradation pathways of this compound.

References

Enhancing the bioavailability of difenoconazole in curative applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of difenoconazole in curative applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a broad-spectrum systemic fungicide belonging to the triazole class. It is utilized for the control of a wide range of fungal diseases in various crops, including fruits, vegetables, and cereals.[1][2][3][4] Its curative and preventive actions stem from the inhibition of ergosterol biosynthesis in fungi.[1][3] Specifically, it interferes with the 14α-demethylation of sterols, a critical step in the formation of the fungal cell membrane. This disruption leads to morphological and functional changes in the fungal cell, ultimately inhibiting its growth and proliferation.[1]

Q2: What are the main challenges affecting the bioavailability of this compound in curative applications?

The primary challenges in achieving optimal bioavailability for this compound include:

  • Poor Aqueous Solubility: this compound has low solubility in water, which can limit its uptake and translocation within the plant.[5][6]

  • Slow Absorption and Metabolism: While systemic, this compound is generally absorbed and metabolized slowly by plants.[1][3]

  • Limited Translocation: Upward translocation from the root system to the foliage can be low, and its movement within the plant tissue (symplastic and apoplastic transport) can be insignificant under certain application methods.[7]

  • Formulation Stability: Conventional formulations may have limitations in terms of stability and the ability to effectively penetrate the fungal cell wall.[5]

  • Environmental Dissipation: The persistence of this compound on plant surfaces can be variable and dependent on the plant species, with potential for loss due to environmental factors.[7][8]

Q3: How can the bioavailability of this compound be enhanced?

Several strategies can be employed to improve the bioavailability and efficacy of this compound:

  • Nanoformulations: Developing nano-delivery systems, such as nanoemulsions and nanostructured lipid carriers (NLCs), can overcome solubility issues, improve stability, and enhance penetration into fungal cells.[5][6][9] The ultra-small droplet size of nanoemulsions increases the surface area for absorption and improves cellular uptake.[5]

  • Adjuvants: The inclusion of adjuvants in fungicide formulations can optimize spray applications by improving droplet retention, reducing drift, and enhancing penetration.[10][11][12]

  • Optimized Formulations: Research into novel formulations focuses on improving the delivery of the active ingredient to the target site, which can enhance bioavailability and therapeutic efficacy.[13]

  • Combination Therapy: Combining this compound with other fungicides, such as azoxystrobin, has shown to be effective in controlling certain diseases.[14][15][16][17]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low curative efficacy despite application. Poor absorption and translocation of this compound.Consider reformulating with penetration-enhancing adjuvants or exploring nanoformulation strategies to improve uptake.[7][10][12]
Low solubility of the active ingredient in the formulation.Investigate the use of nanoemulsions or nanostructured lipid carriers (NLCs) to improve the solubility and stability of this compound.[5][6]
Inconsistent results across different plant species. Plant-dependent differences in uptake, metabolism, and persistence of this compound.[7]Characterize the penetration and dissipation of your formulation on each specific plant species to tailor the application strategy.
Rapid degradation of the active ingredient. Environmental factors such as UV radiation or microbial activity in the soil.[8][18]For foliar applications, consider formulations with UV protectants. For soil applications, analyze the soil microbiome and physicochemical properties that may influence degradation rates.
Difficulty in quantifying this compound levels in plant tissue. Inadequate extraction or analytical method sensitivity.Utilize established and validated analytical methods such as HPLC-MS/MS or GC for accurate quantification.[4][19][20][21] Ensure proper sample cleanup using techniques like solid-phase extraction (SPE).[21]

Quantitative Data Summary

Table 1: Efficacy of this compound Nanoformulations against R. solani

Formulation50% Effective Concentration (EC50) (mg·L⁻¹)
This compound-Nanostructured Lipid Carriers (DFC-NLC)0.107
This compound-Emulsifiable Concentrate (DFC-EC)0.211
This compound-Suspension Concentrate (DFC-SC)0.321

Data suggests that the DFC-NLC formulation is significantly more effective at inhibiting the growth of R. solani compared to commercial formulations.[6]

Table 2: Dissipation and Half-life of this compound in Different Matrices

MatrixInitial Residue (mg/kg)Residue after 14 days (mg/kg)Half-life (t1/2) (days)
Fresh Tea Leaves16.339 (at 2 hours)0.0181.77
Chinese Cabbage--6.6 - 7.8
Apples--26.2 - 81.7
Soil (under specific conditions)--4.9 - 5.8

The dissipation rate of this compound varies significantly depending on the plant matrix and environmental conditions.[4][22]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol is a modification of the ultrasonic method.[5]

Materials:

  • This compound (active ingredient, a.i.)

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (surfactant)

  • Deionized water

  • High-speed stirrer

  • Ultrasonic probe sonicator

Procedure:

  • Preparation of Oil Phase: Dissolve 0.5% (w/v) this compound completely in DMSO.

  • Addition of Surfactant: Add Tween 80 to the oil phase and mix thoroughly.

  • Formation of Coarse Emulsion: Slowly add the oil phase to deionized water while stirring at 4000 rpm for 30 minutes to form a coarse emulsion.

  • Sonication: Sonicate the coarse emulsion using a high-power ultrasonic probe to reduce the droplet size and form a stable nanoemulsion.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and stability under different storage conditions (room temperature, cold, and heat).

Protocol 2: Quantification of this compound Residues in Plant Material using HPLC-MS/MS

This protocol is based on established methods for residue analysis.[19][21]

Materials:

  • Plant tissue sample (e.g., leaves, fruit)

  • Acetonitrile

  • Solid-Phase Extraction (SPE) cartridges (e.g., GCB/NH2)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

  • This compound analytical standard

Procedure:

  • Sample Preparation: Homogenize a known weight of the plant tissue sample.

  • Extraction: Extract the this compound residues from the homogenized sample using acetonitrile.

  • Cleanup: Pass the extract through an SPE cartridge to remove interfering matrix components.

  • Analysis: Inject the cleaned-up extract into the HPLC-MS/MS system.

  • Quantification: Separate the this compound using an appropriate HPLC column and detect it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Quantify the concentration by comparing the peak area to a calibration curve prepared from the analytical standard.

Visualizations

Difenoconazole_Mode_of_Action This compound This compound Inhibition Inhibition This compound->Inhibition Demethylation 14α-demethylation of Sterols Inhibition->Demethylation Disruption Disruption Ergosterol_Synthesis Ergosterol Biosynthesis Pathway Demethylation->Ergosterol_Synthesis Demethylation->Disruption Leads to Defective Membrane Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Synthesis->Fungal_Cell_Membrane Essential Component Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Leads to Disruption->Fungal_Cell_Membrane

Caption: this compound's mode of action targeting ergosterol synthesis.

Nanoemulsion_Workflow cluster_prep Preparation Steps cluster_output Output & Analysis start Start: Dissolve this compound in DMSO add_surfactant Add Surfactant (Tween 80) start->add_surfactant mix Mix Oil Phase with Water (4000 rpm) add_surfactant->mix coarse_emulsion Coarse Emulsion mix->coarse_emulsion sonicate Ultrasonic Sonication nanoemulsion Stable Nanoemulsion sonicate->nanoemulsion coarse_emulsion->sonicate characterization Characterize Particle Size & Stability nanoemulsion->characterization

Caption: Workflow for preparing a this compound nanoemulsion.

Bioavailability_Factors cluster_formulation Formulation Factors cluster_plant Plant-Related Factors cluster_application Application Method Bioavailability This compound Bioavailability Solubility Aqueous Solubility Solubility->Bioavailability Stability Formulation Stability Stability->Bioavailability Particle_Size Particle Size (Nano) Particle_Size->Bioavailability Adjuvants Presence of Adjuvants Adjuvants->Bioavailability Uptake Absorption/Uptake Rate Uptake->Bioavailability Translocation Systemic Translocation Translocation->Bioavailability Metabolism Plant Metabolism Metabolism->Bioavailability Species Plant Species Species->Bioavailability Foliar Foliar Spray Foliar->Bioavailability Seed Seed Treatment Seed->Bioavailability

Caption: Key factors influencing this compound bioavailability.

References

Difenoconazole Resistance Management: A Technical Support Center for Grape Cultivation Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals studying difenoconazole resistance in grape pathogens. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments on this compound resistance.

FAQs: General Knowledge

  • What is this compound and how does it work? this compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class. It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 3 fungicide.[1][2] Its mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation step in the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired fungal growth.

  • Which grape pathogens does this compound target? this compound is effective against a range of fungal diseases in grapes, most notably Grape Powdery Mildew (Erysiphe necator), Black Rot (Guignardia bidwellii), and Phomopsis Cane and Leaf Spot (Phomopsis viticola).[1] It is also used to manage Botrytis Bunch Rot (Botrytis cinerea).[1][3]

  • What are the primary mechanisms of resistance to this compound in grape pathogens? The primary mechanisms of resistance to this compound and other DMI fungicides involve the target site enzyme, lanosterol 14α-demethylase, which is encoded by the CYP51 gene. Known resistance mechanisms include:

    • Point mutations in the CYP51 gene: A specific mutation, leading to an amino acid substitution from tyrosine to phenylalanine at position 136 (Y136F), is strongly associated with resistance in Erysiphe necator.[5][6][7]

    • Overexpression of the CYP51 gene: An increased production of the target enzyme can dilute the effect of the fungicide, requiring higher concentrations for effective inhibition.[5][8]

    • Increased CYP51 gene copy number: Some resistant isolates have been found to have multiple copies of the CYP51 gene, leading to its overexpression.[5][8][9]

Troubleshooting Experimental Issues

  • Issue: Inconsistent results in leaf-disc bioassays for EC50 determination.

    • Possible Cause: Variability in leaf age and health, uneven spore inoculation, or unstable incubation conditions.

    • Solution: Use fully expanded, healthy leaves of a consistent age and from a susceptible grapevine cultivar. Standardize the spore suspension concentration and ensure even application to the leaf discs. Maintain constant temperature, humidity, and light conditions during incubation. It's also crucial to include a known sensitive and a known resistant isolate as controls in each assay.

  • Issue: qPCR results for the Y136F mutation are ambiguous or show low amplification.

    • Possible Cause: Poor DNA quality, inappropriate primer design, or suboptimal PCR cycling conditions.

    • Solution: Ensure high-quality DNA is extracted from fungal samples; protocols may need to be optimized for obligate biotrophs like E. necator. Verify primer specificity using BLAST and optimize annealing temperature using a gradient PCR. Include positive controls (DNA from a known Y136F mutant) and negative controls (no template control) in every run.

  • Issue: Difficulty in interpreting EC50 values.

    • Possible Cause: Lack of a baseline sensitivity reference or misunderstanding the concept of resistance factor (RF).

    • Solution: An EC50 value (the effective concentration that inhibits 50% of fungal growth) for a specific isolate must be compared to the baseline sensitivity of a wild-type, unexposed population.[10] The Resistance Factor (RF) is calculated by dividing the EC50 of a field isolate by the mean EC50 of the sensitive baseline population. An RF value significantly greater than 1 indicates reduced sensitivity. It is important to clearly define whether you are calculating a relative or absolute EC50 value, as this can affect interpretation.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sensitivity in major grape pathogens.

Table 1: this compound EC50 Values for Erysiphe necator (Grape Powdery Mildew)

Isolate TypeGeographic RegionMean EC50 (µg/mL)Resistance Factor (RF)Reference(s)
Sensitive (Baseline)Virginia, USA0.007-[11]
Exposed PopulationVirginia, USA10.81,526[11]
SensitiveNot Specified< 1-[11]
ResistantNot Specified≥ 1> 140[11]

Table 2: this compound EC50 Values for Botrytis cinerea (Gray Mold) from Tomato (as a reference)

Isolate TypeCollection YearMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Baseline (Unexposed)Not Specified0.97 ± 0.50-[9]
Field Isolates2011 & 2016-0.04 - 11.99[9]
Resistant Isolates20116.74-[9]
Resistant Isolates20168.65-[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

1. Leaf-Disc Bioassay for Erysiphe necator Sensitivity to this compound

This protocol is adapted from methodologies described for monitoring fungicide resistance in obligate pathogens.[5][12]

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound against Erysiphe necator.

  • Materials:

    • Healthy, young, fully expanded leaves from a susceptible grape variety (e.g., 'Thompson Seedless').

    • This compound stock solution (technical grade) in a suitable solvent (e.g., acetone).

    • Sterile distilled water with a surfactant (e.g., 0.01% Tween 20).

    • 24-well plates containing 1.5% water agar.

    • Cork borer (15 mm diameter).

    • Fresh, sporulating colonies of E. necator.

    • Fine paintbrush.

    • Incubation chamber.

  • Procedure:

    • Prepare Fungicide Concentrations: Create a serial dilution of this compound in sterile distilled water + surfactant to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The solvent concentration should be consistent across all treatments and not exceed 0.1%.

    • Prepare Leaf Discs: Collect healthy grape leaves and rinse them with sterile water. Use the cork borer to cut 15 mm discs, avoiding major veins.

    • Plate Preparation: Place one leaf disc, abaxial (lower) side up, onto the surface of the water agar in each well of the 24-well plates.

    • Fungicide Application: Apply a small, uniform volume (e.g., 20 µL) of each fungicide dilution to the surface of the leaf discs. Allow the discs to dry in a laminar flow hood.

    • Inoculation: Using a fine paintbrush, gently transfer conidia from a sporulating E. necator colony onto the treated leaf discs. Aim for a uniform but not overly dense inoculation.

    • Incubation: Seal the plates with parafilm and incubate at 22-25°C with a 12-hour photoperiod.

    • Assessment: After 10-14 days, assess the percentage of the leaf disc area covered with powdery mildew sporulation under a dissecting microscope.

    • Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control for each concentration. Use probit analysis or non-linear regression to determine the EC50 value.

2. qPCR Assay for Detection of the Y136F Mutation in E. necator CYP51

This protocol is a generalized methodology based on principles of allele-specific qPCR for SNP detection.[13][14]

  • Objective: To detect and quantify the A495T nucleotide substitution in the CYP51 gene of E. necator, which results in the Y136F amino acid change.

  • Materials:

    • DNA extracted from E. necator samples (collected from infected leaves).

    • Allele-specific primers: Forward primers designed to be specific to the wild-type (Y136) and mutant (F136) alleles, and a common reverse primer.

    • qPCR master mix (e.g., containing SYBR Green or designed for TaqMan probes).

    • Real-time PCR instrument.

    • Control DNA from known sensitive (Y136) and resistant (F136) isolates.

  • Procedure:

    • DNA Extraction: Extract total genomic DNA from grape leaves infected with powdery mildew. Several commercial kits or CTAB-based methods can be adapted for this purpose.

    • Primer Design: Design two forward primers that differ at their 3' end, one matching the wild-type allele (A at position 495) and one matching the mutant allele (T at position 495). Design a common reverse primer downstream of the mutation site.

    • qPCR Reaction Setup: Prepare separate qPCR reactions for the wild-type and mutant alleles for each DNA sample. Each reaction should contain the appropriate forward primer, the common reverse primer, qPCR master mix, and template DNA.

    • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end if using a SYBR Green-based assay to verify product specificity.

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for both the wild-type and mutant allele reactions for each sample.

      • Compare the Ct values to those of the known sensitive and resistant controls. The presence of a low Ct value for the mutant-specific primer indicates the presence of the resistance allele.

      • For quantification, a standard curve can be generated using known ratios of sensitive to resistant DNA to estimate the percentage of the resistant allele in a mixed population.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Mode of Action

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Cyclization cyp51 Lanosterol 14α-demethylase (CYP51 Enzyme) lanosterol->cyp51 intermediate Sterol Intermediates ergosterol Ergosterol (Cell Membrane Component) intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane Disruption ergosterol->membrane This compound This compound (DMI Fungicide) This compound->cyp51 Inhibits cyp51->intermediate C14-Demethylation

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Logical Workflow for this compound Resistance Assessment

Caption: Workflow for investigating and confirming this compound resistance.

Signaling and Resistance Mechanisms for this compound

Resistance_Mechanisms cluster_fungus Fungal Cell This compound This compound cyp51_protein CYP51 Enzyme This compound->cyp51_protein Inhibition cyp51_gene CYP51 Gene cyp51_mrna CYP51 mRNA cyp51_gene->cyp51_mrna Transcription cyp51_mrna->cyp51_protein Translation ergosterol Ergosterol Synthesis cyp51_protein->ergosterol Catalyzes impaired_binding Reduced Fungicide Binding cyp51_protein->impaired_binding enzyme_increase Increased Target Enzyme cyp51_protein->enzyme_increase mutation Point Mutation (Y136F) mutation->cyp51_gene Alters gene sequence overexpression Gene Overexpression overexpression->cyp51_mrna Increases mRNA levels tf Transcription Factors (e.g., SREBP) overexpression->tf cnv Copy Number Variation (CNV) cnv->cyp51_gene Increases gene copies tf->cyp51_gene Regulates resistance_phenotype RESISTANCE impaired_binding->resistance_phenotype enzyme_increase->resistance_phenotype

Caption: Key molecular mechanisms leading to this compound resistance.

References

Impact of environmental pH on difenoconazole degradation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Difenoconazole Degradation

Welcome to the technical support center for researchers studying the degradation of this compound. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental work, with a focus on the impact of environmental pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH values?

A1: this compound is generally considered hydrolytically stable across a range of environmental pH levels. Studies have shown that in sterile buffered solutions at pH 5, 7, and 9, there is no significant hydrolysis of this compound observed over a period of 30 days at 25°C[1]. It is also stable under conditions simulating food processing, such as pasteurization (pH 4, 90°C), boiling (pH 5, 100°C), and sterilization (pH 6, 120°C)[2].

Q2: How does pH influence the microbial degradation of this compound?

A2: The pH of the medium is a critical factor for the microbial degradation of this compound as it directly affects microbial growth and the activity of metabolic enzymes. Research indicates that microorganisms generally favor neutral environments for degradation. The highest degradation efficiency is typically observed in the pH range of 6 to 7[3]. For example, one microbial consortium, TA01, achieved a degradation rate of 69.04% at pH 7[3]. Environments that are too acidic or too alkaline can inhibit the growth and enzymatic activity of the degrading bacteria[3].

Q3: Does pH affect the photodegradation of this compound?

A3: this compound shows high photochemical stability in aqueous solutions. One study reported less than 10% photodegradation after 15 days under simulated sunlight at pH 7[1]. However, advanced oxidation processes, such as the photo-Fenton process (UV/α-Fe₂O₃/H₂O₂), can effectively degrade this compound. The efficiency of this photocatalytic degradation is also dependent on the initial pH of the solution, among other factors[4][5].

Q4: What is the effect of soil pH on this compound degradation?

A4: Soil pH can influence the rate of this compound degradation by affecting both microbial activity and the chemical stability of the compound. This compound is reported to be more stable in acidic media, which can slow its degradation[6]. For instance, a study in a mango field with sandy latosol soil at pH 6.0 reported a half-life of 15.4 days, noting that the acidic condition slowed the process[6]. In contrast, another study found rapid degradation (95-97% after 96 hours) in both slightly alkaline (pH 7.2) and acidic (pH 4.35) soils, suggesting that the specific soil microbiome and properties are also highly influential[7]. Furthermore, soil pH can affect the enantioselective degradation of triazole fungicides, where different stereoisomers may degrade at different rates depending on the pH[8][9].

Troubleshooting Guide

Issue 1: this compound concentration is not decreasing in my aqueous buffer experiment.

  • Possible Cause 1: Lack of microbial activity. this compound is stable to abiotic hydrolysis[1][2]. If you are trying to measure its degradation in a sterile buffer, you should not expect a significant decrease in concentration due to hydrolysis alone.

  • Troubleshooting Step: If your goal is to study biodegradation, ensure you have inoculated the medium with a viable microbial culture capable of degrading this compound. If the goal is to study abiotic degradation, confirm the sterility of your setup.

  • Possible Cause 2: Inappropriate pH for photodegradation. If you are conducting a photodegradation experiment without a catalyst, the degradation rate is inherently very low[1].

  • Troubleshooting Step: For photocatalysis studies, ensure the pH is optimized for the specific catalytic system being used (e.g., photo-Fenton)[4][5]. Verify light source intensity and wavelength.

Issue 2: Low or inconsistent microbial degradation rates in my culture.

  • Possible Cause 1: Suboptimal pH. The pH of your culture medium may be outside the optimal range for the microorganisms' enzymatic activity.

  • Troubleshooting Step: Monitor and adjust the pH of the culture medium to maintain it within the optimal range, which is typically between 6.0 and 7.0 for most degrading consortia[3]. Run parallel experiments at different pH values (e.g., 5, 6, 7, 8, 9) to determine the optimal condition for your specific microbial strain or consortium[3].

  • Possible Cause 2: Substrate inhibition. High initial concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.

  • Troubleshooting Step: Test a range of initial this compound concentrations to identify if substrate inhibition is occurring. One study found that for the TA01 consortium, the specific degradation rate decreased when the concentration exceeded 70.63 mg/L[3].

Issue 3: Degradation half-life in soil experiments is much longer than expected.

  • Possible Cause 1: Soil properties. The degradation of this compound is highly dependent on soil type, organic matter content, and pH. Acidic soil conditions can increase its stability[6].

  • Troubleshooting Step: Characterize your soil's physicochemical properties, including pH, organic matter, and texture. Compare these properties with those reported in literature to understand potential differences in degradation rates. Consider that this compound's persistence in soil can be significant[8].

Data Presentation: this compound Degradation Efficiency

Degradation PathwayMatrixpHTemperature (°C)DurationDegradation Efficiency / Half-lifeReference
Microbial DegradationLiquid Medium5.0303 days< 60%[3]
Microbial DegradationLiquid Medium6.0303 days> 65%[3]
Microbial DegradationLiquid Medium7.0 30 3 days ~69% [3]
Microbial DegradationLiquid Medium8.0303 days< 60%[3]
Microbial DegradationLiquid Medium9.0303 days< 50%[3]
Soil DegradationCoimbatore Soil7.2Not Specified96 hours~95%[7]
Soil DegradationValparai Soil4.35Not Specified96 hours~97%[7]
Soil DegradationSandy Latosol6.0Field Conditions-Half-life: 15.4 days[6]
HydrolysisSterile Buffer5.02530 daysNo appreciable hydrolysis[1]
HydrolysisSterile Buffer7.02530 daysNo appreciable hydrolysis[1]
HydrolysisSterile Buffer9.02530 daysNo appreciable hydrolysis[1]
Hydrolysis (Simulated)Aqueous Buffer4.09020 mins4.4%[2]
Hydrolysis (Simulated)Aqueous Buffer5.010060 mins2.0%[2]
Hydrolysis (Simulated)Aqueous Buffer6.012020 mins1.5%[2]
PhotodegradationAqueous Solution7.02515 days< 10%[1]

Experimental Protocols

Protocol 1: Assessing the Effect of pH on Microbial Degradation of this compound

This protocol is adapted from studies on microbial consortia[3].

  • Preparation of Culture Medium: Prepare a suitable liquid mineral salts medium (MSM). Dispense the medium into a series of flasks.

  • pH Adjustment: Adjust the initial pH of the medium in different flasks to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, and 9.0) using sterile HCl or NaOH.

  • Spiking with this compound: Add a stock solution of this compound in a suitable solvent (e.g., methanol) to each flask to achieve the desired initial concentration (e.g., 50 mg/L). An uninoculated flask at each pH should be included as a control to check for abiotic degradation.

  • Inoculation: Inoculate the flasks (except controls) with a standardized amount (e.g., 5% v/v) of the pre-cultured microbial consortium or isolate.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 200 rpm) at a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling: Withdraw samples from each flask at specified time intervals (e.g., 0, 1, 3, 5, and 7 days).

  • Sample Preparation: Extract the this compound from the collected samples. This typically involves liquid-liquid extraction with a solvent like ethyl acetate. The solvent is then evaporated, and the residue is redissolved in a mobile phase solvent for analysis.

  • Quantification: Analyze the residual concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. The degradation efficiency is calculated by comparing the concentration at each time point to the initial concentration.

Protocol 2: Hydrolysis Study of this compound in Buffered Solutions

This protocol is based on standard chemical stability testing guidelines[1][2].

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

  • Spiking with this compound: Add this compound to each buffer solution to a final concentration of approximately 2 mg/L. Ensure the amount of any organic solvent used to dissolve the this compound is minimal (e.g., <1% v/v).

  • Incubation: Maintain the solutions in the dark at a constant temperature (e.g., 25°C) for 30 days.

  • Sampling and Analysis: At regular intervals (e.g., 0, 7, 14, 30 days), take samples from each solution. Analyze the concentration of this compound directly or after appropriate extraction using HPLC.

  • Data Analysis: Determine the percentage of this compound remaining at each time point relative to day 0 to assess the extent of hydrolysis.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results prep_media Prepare Media (Liquid Culture / Soil) adjust_ph Adjust Initial pH (e.g., 5, 6, 7, 8, 9) prep_media->adjust_ph spike_dif Spike with this compound adjust_ph->spike_dif inoculate Inoculate with Microbes (for biodegradation study) spike_dif->inoculate incubate Incubate under Controlled Conditions (Temp, Light, Agitation) inoculate->incubate sampling Collect Samples Over Time incubate->sampling extraction Extract this compound sampling->extraction hplc Quantify using HPLC extraction->hplc calc_deg Calculate Degradation Efficiency / Half-life hplc->calc_deg

Caption: Workflow for studying the impact of pH on this compound degradation.

Logical_Relationship cluster_pathways Degradation Pathways cluster_outcomes Influence of pH pH Environmental pH microbial Microbial Degradation pH->microbial hydrolysis Abiotic Hydrolysis pH->hydrolysis photo Photodegradation pH->photo microbial_eff Strong Influence: Optimal at pH 6-7 microbial->microbial_eff hydrolysis_eff Negligible Influence: Stable at pH 5-9 hydrolysis->hydrolysis_eff photo_eff Minor Influence on Direct Photolysis (but critical for photocatalysis) photo->photo_eff

Caption: Influence of pH on different this compound degradation pathways.

References

Technical Support Center: Difenoconazole Phytotoxicity in Non-Vinifera Grapes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the phytotoxicity of difenoconazole on non-vinifera grape varieties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used on grapes?

A1: this compound is a broad-spectrum triazole fungicide belonging to the sterol demethylation inhibitor (DMI) class.[1] It is effective against a range of fungal diseases in grapes, including powdery mildew and black rot.

Q2: What are the typical symptoms of this compound phytotoxicity on non-vinifera grapes?

A2: Symptoms of this compound phytotoxicity on sensitive non-vinifera grapes primarily manifest on the leaves and can include:

  • Leaf burning or scorching.

  • Brown necrotic areas, sometimes appearing as "fingers" between the veins.[2]

  • Yellowing (chlorosis) and browning of leaf tissue.[3]

  • In severe cases, leaf distortion and defoliation may occur.

Q3: Which non-vinifera grape varieties are particularly sensitive to this compound?

A3: Certain non-vinifera varieties, especially those with Vitis labrusca parentage, have shown high sensitivity to this compound. Varieties to be cautious with include:

  • Concord[2]

  • Concord Seedless

  • Thomcord

  • Some other Vitis labrusca hybrids.[4]

Q4: What factors can increase the risk of this compound phytotoxicity?

A4: Several factors can exacerbate the phytotoxic effects of this compound on sensitive grape varieties:

  • High Temperatures: Applications made in hot weather (e.g., high 80s and low 90s °F) are more likely to cause injury.[2] As a general rule, fungicide applications should be avoided when ambient temperatures exceed 30°C (86°F).[5]

  • Tank Mixes: The inclusion of certain adjuvants, foliar fertilizers, or oil-based insecticides in the spray tank can increase the uptake of this compound and enhance the risk of phytotoxicity.[2]

  • Rapid Vine Growth: Actively growing tissues with a thinner waxy cuticle are more susceptible to chemical injury.[2]

  • Application Rate: Exceeding the recommended application rates can lead to phytotoxicity.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating this compound phytotoxicity in your experiments.

Issue 1: Unexpected leaf damage observed after this compound application.

Question: You have applied a this compound-containing fungicide to your non-vinifera grapevines and are now observing leaf burning, necrosis, or chlorosis. How can you confirm if this is this compound phytotoxicity and what are the next steps?

Troubleshooting Steps:

  • Symptom Assessment:

    • Carefully observe the pattern of damage. Is it widespread or localized to specific parts of the vine or vineyard?

    • Compare the symptoms to the classic signs of this compound phytotoxicity described in the FAQs.

    • Document the symptoms with high-resolution photographs.

  • Review Application Records:

    • Product and Rate: Confirm the exact this compound-containing product used and the application rate. Was it within the recommended range for the target grape variety?

    • Tank Mix Components: Note all other products that were in the tank mix, including adjuvants, insecticides, and foliar fertilizers.

    • Weather Conditions: Check the temperature, humidity, and sunlight conditions at the time of and immediately following the application.

  • Isolate the Cause:

    • Control Group: Did you have an untreated control group of the same grape variety? If so, compare the treated and untreated vines.

    • Differential Variety Response: Are other grape varieties in the same experimental plot showing similar symptoms?

  • Corrective Actions:

    • Cease Applications: Immediately stop further applications of the suspected this compound product to the affected vines.

    • Support Vine Recovery: Ensure the vines have adequate water and nutrition to support new growth. Avoid any additional stressors.

    • Future Prevention: If this compound phytotoxicity is confirmed, adjust your experimental protocol for future applications. This may involve:

      • Selecting a different fungicide for sensitive varieties.

      • Avoiding applications during periods of high temperature.

      • Conducting small-scale compatibility tests before applying new tank mixes.

Issue 2: Planning a this compound application on a non-vinifera grape variety of unknown sensitivity.

Question: You intend to use a this compound-based fungicide in your research on a non-vinifera grape variety, but its sensitivity is not well-documented. How can you minimize the risk of phytotoxicity?

Preventative Measures:

  • Conduct a Preliminary Sensitivity Trial:

    • Select a small number of representative vines of the target variety.

    • Apply the intended this compound treatment (at the proposed rate and with any tank mix partners) to these vines.

    • Include an untreated control group.

    • Monitor the treated vines closely for 7-10 days for any signs of phytotoxicity.

  • Optimize Application Conditions:

    • Apply the fungicide during cooler parts of the day, such as early morning or late evening.

    • Avoid applications when temperatures are forecast to exceed 30°C (86°F).[5]

    • Ensure vines are not under drought stress.

  • Evaluate Tank Mix Compatibility:

    • If using tank mix partners, be aware that emulsifiable concentrate (EC) formulations contain oils and should be used with caution on grapes.

    • When mixing new chemicals, always test on a small number of plants first.[6]

Data Presentation

Table 1: Factors Influencing this compound Phytotoxicity in Non-Vinifera Grapes

FactorCondition Increasing Phytotoxicity RiskRecommended Precaution
Grape Variety Vitis labrusca and its hybrids (e.g., Concord)[2][4]Avoid use on known sensitive varieties. Conduct a small-scale sensitivity test on varieties of unknown sensitivity.
Temperature Application during hot weather (>30°C or >86°F)[2][5]Apply during cooler periods of the day. Avoid application when high temperatures are forecasted.
Tank Mixes Adjuvants, foliar fertilizers, oil-based products[2]Test tank mix compatibility on a small scale before broad application. Avoid tank-mixing with products known to increase chemical uptake if phytotoxicity is a concern.
Vine Growth Stage Rapidly growing shoots with thin cuticles[2]Exercise caution when applying to young, tender growth.
Application Rate Exceeding labeled ratesStrictly adhere to the recommended application rates for the specific grape variety and target disease.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Phytotoxicity

Objective: To quantify the level of phytotoxicity caused by this compound on grape leaves.

Methodology:

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replicates per treatment.[7]

    • Treatments should include an untreated control, this compound at the recommended rate (1x), and this compound at a higher rate (e.g., 2x) to assess the margin of safety.[7]

    • If investigating tank mixes, include treatments with the individual components and the complete mix.

  • Phytotoxicity Assessment:

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment.

    • Use a standardized rating scale, such as the one below, to score the percentage of leaf area affected by chlorosis, necrosis, and deformation.

    Table 2: Phytotoxicity Rating Scale

    Rating% Leaf Area AffectedDescription of Symptoms
    00No visible injury
    11-10Slight chlorosis or necrosis on leaf margins
    211-25Moderate chlorosis and some necrotic spots
    326-50Significant chlorosis, necrosis, and slight leaf malformation
    451-75Severe necrosis and leaf curling/deformation
    5>75Extensive necrosis, defoliation
  • Data Analysis:

    • Analyze the phytotoxicity ratings using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Measurement of Physiological and Biochemical Stress Markers

Objective: To measure the physiological and biochemical responses of grapevines to this compound application.

Methodology:

  • Chlorophyll Content and Fluorescence:

    • Chlorophyll Content:

      • Collect leaf discs from fully expanded leaves at 7 and 14 days post-application.

      • Extract chlorophyll using a solvent such as 80% acetone or ethanol.

      • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

      • Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.

    • Chlorophyll Fluorescence:

      • Use a portable chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm) on intact, dark-adapted leaves.[8]

      • A decrease in Fv/Fm indicates photo-oxidative stress.

  • Gas Exchange Measurements:

    • Use an infrared gas analyzer (IRGA) to measure the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E) of fully expanded leaves.[9][10]

    • A reduction in these parameters can indicate a stress response.

  • Oxidative Stress Markers:

    • Lipid Peroxidation (TBARS Assay):

      • Homogenize leaf tissue in a suitable buffer.

      • React the homogenate with thiobarbituric acid (TBA) at high temperature.

      • Measure the absorbance of the resulting pink-colored complex at 532 nm.[11] An increase in TBARS indicates oxidative damage to lipids.

    • Antioxidant Enzyme Activity:

      • Assay the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT) in leaf extracts using spectrophotometric methods. An increase in the activity of these enzymes is a common response to oxidative stress.

Visualizations

Experimental Workflow for Phytotoxicity Assessment

G cluster_prep Preparation cluster_app Application cluster_assess Assessment cluster_analysis Analysis start Define Grape Variety and Treatments design Randomized Complete Block Design start->design setup Establish Experimental Plots design->setup apply Apply this compound Treatments setup->apply visual Visual Phytotoxicity Rating (3, 7, 14 days) apply->visual physio Physiological Measurements (Chlorophyll, Gas Exchange) apply->physio biochem Biochemical Assays (Oxidative Stress Markers) apply->biochem data Data Collection and Compilation visual->data physio->data biochem->data stats Statistical Analysis (ANOVA) data->stats end Conclusion on Phytotoxicity stats->end

Caption: Workflow for assessing this compound phytotoxicity.

Troubleshooting Decision Tree for Observed Leaf Damage

G start Leaf Damage Observed Post-Application q1 Were sensitive varieties treated (e.g., Concord)? start->q1 q2 Were applications made in high heat (>30°C)? q1->q2 Yes res3 Investigate Other Causes (e.g., disease, nutrient deficiency) q1->res3 No q3 Were adjuvants or foliar fertilizers in the tank mix? q2->q3 Yes res2 Phytotoxicity Likely q2->res2 No res1 High Probability of This compound Phytotoxicity q3->res1 Yes q3->res2 No

Caption: Decision tree for troubleshooting leaf damage.

Proposed Signaling Pathway for this compound-Induced Phytotoxicity

G This compound This compound Application membrane Cell Membrane Interaction (Lipid Peroxidation) This compound->membrane ros Reactive Oxygen Species (ROS) Generation membrane->ros calcium Ca2+ Influx ros->calcium stress_signal Stress Signaling Cascade (e.g., MAPK pathway) ros->stress_signal antioxidant Antioxidant Enzyme Upregulation (SOD, CAT) ros->antioxidant calcium->stress_signal hormone Phytohormone Response (e.g., ABA, Salicylic Acid) stress_signal->hormone gene_exp Stress-Responsive Gene Expression stress_signal->gene_exp hormone->gene_exp symptoms Visible Phytotoxicity Symptoms (Necrosis, Chlorosis) gene_exp->symptoms

Caption: Proposed pathway for this compound phytotoxicity.

References

Validation & Comparative

Difenoconazole vs. Propiconazole for Brown Rust Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two leading triazole fungicides for the management of brown rust, supported by experimental data and detailed protocols.

Brown rust, caused by fungi of the Puccinia genus, poses a significant threat to cereal crop production worldwide. Among the chemical control strategies, triazole fungicides have been a cornerstone for effective management. This guide provides a detailed comparison of two widely used triazoles, difenoconazole and propiconazole, for the control of brown rust. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative performance based on available experimental evidence.

Comparative Efficacy: A Quantitative Overview

Numerous field and laboratory studies have evaluated the efficacy of this compound and propiconazole against brown rust and other rust diseases. The following table summarizes key quantitative data from these studies, focusing on disease control and yield impact. It is important to note that performance can vary based on factors such as crop type, disease pressure, application timing, and formulation.

Active Ingredient(s) Crop Target Disease Efficacy Metric Result Citation
PropiconazoleWheatLeaf Rust (Puccinia triticina)Disease Control (%)29.30% (2018-2019), 28.50% (2019-2020)[1]
This compoundWheatLeaf Rust (Puccinia triticina)Disease Control (%)23.30% (2018-2019), 22.57% (2019-2020)[1]
Propiconazole + CyproconazoleField PeaRustMean Disease Incidence (%) - After 3rd Spray6.12%[2]
This compoundField PeaRustMean Disease Incidence (%) - After 3rd Spray13.59%[2]
PropiconazoleGarden PeaRust and Powdery MildewPer cent Disease Index (PDI)Lowest PDI among tested fungicides[2]
Azoxystrobin + this compoundWheatLeaf Rust (Puccinia triticina)Percent Disease Control92.27%[3]
PropiconazoleWheatLeaf Rust (Puccinia triticina)Percent Disease Control90.29%[3]
Propiconazole 13.9% + this compound 13.9% ECSoybeanRustPercent Disease Control (at 1.2 mL/lt)88.70%[4]
PropiconazoleWheatLeaf SpotControl EfficacyEpoxiconazole > Propiconazole > this compound > Tebuconazole[5]
This compoundVariousScabControl EfficacyFlusilazole > This compound > Epoxiconazole > Tebuconazole > Propiconazole[5]

Experimental Protocols

The following section details generalized methodologies for conducting field trials to evaluate and compare the efficacy of fungicides like this compound and propiconazole against brown rust. These protocols are synthesized from various research studies.

Experimental Design and Setup
  • Design: Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.

  • Replications: Typically, each treatment, including an untreated control, is replicated three to four times.

  • Plot Size: The size of individual plots can vary but should be sufficient to obtain representative data and minimize spray drift between plots. A common size is 5m x 3m.

  • Test Crop: A wheat variety susceptible to brown rust (Puccinia triticina) is selected to ensure adequate disease development for evaluating fungicide performance.

  • Inoculation: In some controlled studies, artificial inoculation with Puccinia triticina uredospores may be performed to ensure uniform disease pressure. However, reliance on natural infection is common in many field trials.

Fungicide Application
  • Treatments:

    • T1: this compound (at a specified formulation and application rate, e.g., 250 EC at 0.1%)

    • T2: Propiconazole (at a specified formulation and application rate, e.g., 25 EC at 0.1%)

    • T3: A mixture of this compound and another fungicide (e.g., azoxystrobin)

    • T4: A mixture of propiconazole and another fungicide (e.g., cyproconazole)

    • T5: Untreated Control

  • Application Timing: Fungicides are typically applied as a foliar spray. The timing of application is critical and often corresponds to specific crop growth stages. Common application timings for brown rust control in wheat include:

    • First application at the initial appearance of disease symptoms or at a specific growth stage (e.g., tillering).

    • Subsequent applications at intervals of 15-21 days, depending on disease pressure and the fungicide's residual activity.

  • Application Method: A knapsack sprayer or a research plot sprayer is used to ensure uniform coverage of the foliage. The spray volume is calibrated to ensure thorough application (e.g., 500 liters per hectare).

Disease Assessment
  • Disease Severity: Disease severity is typically assessed visually on a percentage scale, indicating the leaf area covered by rust pustules. The modified Cobb's scale is a standard method for this assessment.

  • Assessment Timing: Disease severity is recorded at multiple time points, such as before the first spray and then at regular intervals (e.g., 10-15 days) after each application.

  • Area Under the Disease Progress Curve (AUDPC): To get a quantitative measure of disease development over time, the AUDPC is calculated from the sequential disease severity data.

Yield and Yield Component Assessment
  • At crop maturity, the central rows of each plot are harvested to determine grain yield.

  • Other yield components such as the number of grains per spike and 1000-grain weight may also be measured to assess the impact of the fungicide treatments.

Data Analysis
  • The collected data on disease severity, AUDPC, and yield are subjected to Analysis of Variance (ANOVA).

  • Treatment means are compared using a statistical test such as Tukey's HSD or Duncan's Multiple Range Test at a significance level of P<0.05.

Visualizing the Process and Mechanism

To further elucidate the experimental approach and the fungicides' mode of action, the following diagrams are provided.

G cluster_0 Field Preparation & Sowing cluster_1 Fungicide Application cluster_2 Data Collection & Analysis cluster_3 Results & Conclusion A Selection of Susceptible Wheat Variety B Randomized Complete Block Design Layout A->B C Sowing of Seeds B->C D Disease Scouting & First Appearance C->D E Foliar Application of This compound & Propiconazole (and Controls) D->E F Subsequent Applications (15-21 day intervals) E->F G Disease Severity Assessment (Modified Cobb's Scale) F->G H Calculation of AUDPC G->H I Yield Data Collection (Grain Weight, etc.) H->I J Statistical Analysis (ANOVA) I->J K Comparative Efficacy Determination J->K

Caption: Experimental workflow for comparing fungicide efficacy.

G cluster_0 Fungal Cell cluster_1 Mechanism of Action A Ergosterol Precursors B C14-demethylase (CYP51 enzyme) A->B Biosynthesis Step C Ergosterol B->C G Disrupted Fungal Cell Membrane B->G Leads to disruption D Normal Fungal Cell Membrane C->D Integral Component E This compound / Propiconazole F Inhibition E->F F->B Blocks Enzyme Activity

Caption: Mode of action of triazole fungicides.

Conclusion

Both this compound and propiconazole are effective triazole fungicides for the management of brown rust. The choice between them may depend on the specific crop, target pathogen spectrum beyond brown rust, and local resistance management strategies. Experimental data suggests that propiconazole, particularly in combination with other fungicides, may offer a slight advantage in efficacy against rust diseases in some instances.[2] However, this compound also provides significant control and can be a valuable tool in a rotational fungicide program.[1] The combination of triazoles with fungicides from other chemical groups, such as strobilurins, has been shown to enhance disease control and is a recommended practice to mitigate the development of fungicide resistance.[3][6] Researchers and crop protection specialists should consider the data presented and conduct local trials to determine the most effective and sustainable brown rust management program for their specific conditions.

References

A Comparative Analysis of the Cytotoxicity of Difenoconazole and Other Triazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of difenoconazole and other commonly used triazole fungicides, supported by experimental data from various studies. The information is intended to assist researchers in understanding the relative toxic potential of these compounds and in designing further toxicological and drug development studies.

Introduction to Triazole Fungicides and their Cytotoxic Mechanisms

Triazole fungicides are a widely used class of agricultural pesticides that act by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] This mechanism, specifically the inhibition of the cytochrome P450 enzyme 14α-demethylase, disrupts the integrity of the fungal cell membrane, leading to cell death.[2][3][4] While effective against fungal pathogens, concerns have been raised about their potential off-target effects on non-fungal organisms, including mammals. The cytotoxicity of triazole fungicides is primarily attributed to the induction of oxidative stress and apoptosis (programmed cell death) in various cell types.[5][6][7][8][9]

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and other triazole fungicides across different cell lines. The 50% inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

FungicideCell LineExposure TimeIC50 ValueCytotoxicity AssayReference
This compoundHuman neuroblastoma SH-SY5Y24 h55.41 µMMTT[7]
PropiconazoleMouse hepatoma Hepa1c1c724 h85.4 µMMTT[10]
PropiconazoleHuman hepatoma HepG224 h148.4 µMMTT[10]
PropiconazoleHuman hepatoma HepG2Not Specified41.025 µg/mlMTT[11][12]
TebuconazoleHuman cervical cancer HeLaNot Specified>1 mg/mlMTT[13]
TebuconazoleHuman cervical cancer HeLaNot Specified0.985 mg/mlLDH[13]
ProchlorazHuman cervical cancer HeLaNot Specified0.4 mg/mlMTT[13]
ProchlorazHuman cervical cancer HeLaNot Specified0.065 mg/mlLDH[13]
TriadimefoneHuman cervical cancer HeLaNot Specified0.24 mg/mlMTT[13]
TriadimefoneHuman cervical cancer HeLaNot Specified0.052 mg/mlLDH[13]
TriadimenolHuman cervical cancer HeLaNot Specified0.37 mg/mlMTT[13]
TriadimenolHuman cervical cancer HeLaNot Specified0.042 mg/mlLDH[13]
EpoxiconazoleRat neuronal cells24 h10-60 µM range testedNot Specified[14]

Detailed Experimental Protocols

Understanding the methodologies used to generate cytotoxicity data is crucial for interpreting the results. Below are summaries of the experimental protocols from the cited studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Cells (e.g., SH-SY5Y, HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.[16][17]

  • Compound Exposure: The cells are then treated with various concentrations of the triazole fungicide (e.g., this compound, propiconazole) for a specified period (e.g., 24 hours).[7][18]

  • MTT Reagent Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[16]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds in a 96-well plate.

  • Collection of Supernatant: After the treatment period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is then mixed with an LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement: The amount of formazan is measured spectrophotometrically, and the absorbance is directly proportional to the number of lysed cells.

Key Signaling Pathways in Triazole-Induced Cytotoxicity

Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of this compound and other triazoles. A common theme is the induction of apoptosis through the modulation of key signaling pathways.

Mitochondrial-Mediated Apoptosis Pathway

This compound has been shown to induce apoptosis through the mitochondrial pathway.[5][7][8] This involves an increase in the Bax/Bcl-2 ratio, leading to the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[7] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 also plays a crucial role in this compound-induced apoptosis.[5][6] this compound exposure can lead to an increased expression of p53, which in turn can upregulate the pro-apoptotic protein Bax and trigger the apoptotic cascade.

This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-mediated apoptosis pathway in response to this compound.

PI3K/AKT/mTOR Pathway in Autophagy

In addition to apoptosis, this compound has been shown to regulate autophagy, a cellular process of self-degradation, through the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival.

This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Regulation of autophagy by this compound via the PI3K/AKT/mTOR pathway.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of triazole fungicides involves a series of standardized steps, from cell culture preparation to data analysis.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Cell Seeding (96-well plate) B Overnight Incubation A->B C Addition of Triazole Fungicides (various concentrations) B->C D Incubation (e.g., 24h) C->D E Addition of MTT or LDH Reagent D->E F Incubation E->F G Spectrophotometric Reading F->G H Calculation of Cell Viability & IC50 G->H

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

The available data indicates that this compound and other triazole fungicides exhibit cytotoxic effects in various cell lines, primarily through the induction of oxidative stress and apoptosis. The IC50 values vary depending on the specific compound, cell type, and experimental conditions. This compound demonstrates significant cytotoxicity, with a reported IC50 of 55.41 µM in SH-SY5Y cells.[7] Comparative data suggests that the cytotoxic potential can differ among triazoles, with some studies indicating that propiconazole's metabolites may be less cytotoxic than the parent compound.[18] Further research employing standardized protocols and a wider range of cell lines is necessary to establish a more comprehensive and directly comparative cytotoxicity profile for these widely used fungicides. This will be crucial for accurate risk assessment and the development of safer alternatives.

References

Difenoconazole in Combination with Azoxystrobin: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in agricultural research and drug development, the synergistic fungicide combination of difenoconazole and azoxystrobin presents a compelling option for broad-spectrum disease management. This guide provides a comprehensive comparison of its efficacy against other common fungicides, supported by experimental data and detailed protocols to aid in research and development efforts.

Overview of this compound + Azoxystrobin

The combination of this compound and azoxystrobin offers a dual mode of action, providing both preventative and curative properties against a wide range of fungal pathogens.[1][2] this compound, a triazole fungicide, inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.[2] Azoxystrobin, a strobilurin fungicide, disrupts mitochondrial respiration, effectively halting energy production in fungal cells.[2] This synergistic action not only enhances efficacy but also helps in managing the development of fungicide resistance.[2]

Comparative Efficacy Data

The following tables summarize the performance of the this compound and azoxystrobin combination in comparison to other fungicides across various crops and diseases.

Table 1: Control of Sheath Blight in Rice (Rhizoctonia solani)
Fungicide TreatmentApplication RateDisease Severity (%)Grain Yield ( kg/ha )Reference
Azoxystrobin 18.2% + this compound 11.4% SC 1.25 ml/L17.196908[3]
Azoxystrobin 18.2% + this compound 11.4% SC 1.0 ml/L21.376534[3]
Hexaconazole 5% EC (Standard)2.0 ml/L31.066661[3]
Untreated Control-78.21Not specified[3]
Azoxystrobin 18.2% + this compound 11.4% SC Not specified5.18 (PDI)Not specified[4]
Azoxystrobin 11% + Tebuconazole 18.3% SCNot specified4.44 (PDI)4157[4]
Untreated Control-38.51 (PDI)2272[4]

PDI: Percent Disease Index

Table 2: Control of Powdery Mildew in Field Pea (Erysiphe pisi)
Fungicide TreatmentMean Disease Incidence (%) After 3rd SprayReference
Azoxystrobin + this compound 10.18[5]
Tebuconazole + Trifloxystrobin4.93[5]
Azoxystrobin + Benzovindiflupyr12.78[5]
Untreated Control37.67[5]
Table 3: Control of Anthracnose in Lucky Bamboo (Colletotrichum dracaenophilum)
Fungicide TreatmentConcentrationDisease Severity Reduction (%)Reference
This compound + Azoxystrobin 20 ppm68.5[6]
Thiophanate-methyl20 ppm53.3[6]
Untreated Control-0.0[6]

Experimental Protocols

Rice Sheath Blight Efficacy Trial
  • Experimental Design: Randomized Complete Block Design (RCBD).[7][8][9]

  • Replicates: Three replicates for each treatment.[9]

  • Plot Size: Appropriate for standard field trials, ensuring a buffer zone to prevent spray drift.

  • Fungicide Application:

    • Treatments: Azoxystrobin 18.2% + this compound 11.4% SC at 1.0 ml/L and 1.25 ml/L; Hexaconazole 5% EC at 2.0 ml/L; Untreated control.

    • Timing: Two sprays at 15-day intervals, initiated at the first appearance of disease symptoms.

  • Disease Assessment:

    • Disease severity was recorded 15 days after the final spray using a 0-9 scale, where 0 indicates no disease and 9 indicates more than 75% of the plant area is affected.

    • The Percent Disease Index (PDI) was calculated using the formula: PDI = (Sum of all disease ratings / (Total number of ratings × Maximum disease grade)) × 100

  • Yield Data Collection: Grain yield was recorded from the net plot area at harvest and converted to kilograms per hectare ( kg/ha ).

Field Pea Powdery Mildew Efficacy Trial
  • Experimental Design: Randomized Complete Block Design (RCBD).[5]

  • Replicates: Not specified.

  • Fungicide Application:

    • Treatments: Azoxystrobin + this compound, Tebuconazole + Trifloxystrobin, Azoxystrobin + Benzovindiflupyr, and an untreated control.

    • Timing: Three applications at intervals based on disease progression.

  • Disease Assessment:

    • Percent Disease Incidence (PDI) was recorded before the second and third sprays, and after the third spray.[5]

  • Data Analysis: Statistical analysis was performed to determine significant differences between treatments.

Lucky Bamboo Anthracnose In Vivo Assay
  • Experimental Design: Randomized Complete Block Design with ten replications (jars) for each treatment.[6]

  • Plant Material: Healthy lucky bamboo plants.

  • Inoculation: Plants were inoculated with a conidial suspension of Colletotrichum dracaenophilum.

  • Fungicide Application:

    • Treatments: this compound + Azoxystrobin at 20 ppm, Thiophanate-methyl at 20 ppm, and a water-treated control.

    • Timing: Fungicides were applied as a preventive measure before inoculation.

  • Disease Assessment:

    • Disease severity was measured on each plant 25 days after inoculation.[6]

    • The reduction in final disease severity was calculated relative to the inoculated control.

Mode of Action and Experimental Workflow

The following diagrams illustrate the dual mode of action of the fungicide combination and a typical experimental workflow for efficacy trials.

cluster_0 Fungal Cell This compound This compound c14 Lanosterol 14α-demethylase (CYP51) This compound->c14 Inhibits ergosterol Ergosterol c14->ergosterol Catalyzes conversion lanosterol Lanosterol lanosterol->c14 membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Essential component azoxystrobin Azoxystrobin complex_iii Mitochondrial Complex III (Cytochrome bc1) azoxystrobin->complex_iii Inhibits atp ATP Synthesis (Energy Production) complex_iii->atp Essential for electron_transport Electron Transport Chain electron_transport->complex_iii respiration Cellular Respiration (Inhibited) atp->respiration start Trial Initiation (Hypothesis Formulation) design Experimental Design (e.g., RCBD) start->design setup Field/Greenhouse Setup (Plot Establishment) design->setup application Fungicide Application (Treatments & Control) setup->application inoculation Pathogen Inoculation (If required) application->inoculation assessment Disease Assessment (Severity/Incidence) inoculation->assessment data_collection Data Collection (Yield, etc.) assessment->data_collection analysis Statistical Analysis (ANOVA, etc.) data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Cross-Resistance Patterns of Difenoconazole with Other DMI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between the demethylation inhibitor (DMI) fungicide difenoconazole and other fungicides within the same class. The information presented is collated from various experimental studies to aid in research and the development of effective disease management strategies.

Understanding DMI Fungicide Resistance

Resistance to DMI fungicides, including this compound, is a quantitative trait that typically develops gradually in fungal populations.[1] It is often polygenic, meaning it results from the accumulation of multiple genetic changes.[2] The primary mechanisms governing resistance to DMIs involve the target enzyme, sterol 14α-demethylase (encoded by the CYP51 gene), which is crucial for ergosterol biosynthesis in fungi.[2][3][4]

The most common resistance mechanisms include:

  • Point mutations in the CYP51 gene: These alterations can reduce the binding affinity of the fungicide to the target enzyme.[3][4]

  • Overexpression of the CYP51 gene: An increased production of the target enzyme requires higher concentrations of the fungicide to achieve inhibition.[3][4][5]

  • Increased expression of efflux pumps: Genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can be overexpressed, leading to the active removal of the fungicide from the fungal cell.[3][6]

  • Alterations in the sterol biosynthesis pathway: Fungi may develop alternative pathways to produce essential sterols.[2]

These mechanisms can act individually or in combination, leading to varying levels of resistance and different cross-resistance profiles among DMI fungicides.[1]

Quantitative Assessment of Cross-Resistance

The cross-resistance between this compound and other DMI fungicides has been documented in numerous fungal pathogens. The following tables summarize the 50% effective concentration (EC50) values and resistance factors (RF) from several studies, providing a quantitative comparison of these patterns. A positive cross-resistance indicates that resistance to this compound confers resistance to another DMI fungicide.

Table 1: Cross-Resistance of this compound in Alternaria spp.

FungicidePathogenCorrelation with this compoundReference
PropiconazoleAlternaria spp.Positive cross-resistance observed.[7]
TebuconazoleAlternaria alternataNo cross-resistance observed.[8]
ProchlorazAlternaria alternataNo cross-resistance observed.[8]

Table 2: Cross-Resistance of this compound in Colletotrichum truncatum

FungicidePathogenCorrelation with this compoundEC50 Range (µg/mL) of this compound-Sensitive IsolatesResistance Factor (RF) of this compound-Resistant MutantsReference
PropiconazoleColletotrichum truncatumPositive cross-resistance.0.2326 - 1.78023.00 - 5.81[3]
ProchlorazColletotrichum truncatumNo cross-resistance.0.2326 - 1.7802-[3]

Table 3: Cross-Resistance of this compound in Lasiodiplodia theobromae

FungicidePathogenCorrelation with this compoundEC50 Range (µg/mL) of this compoundReference
TebuconazoleLasiodiplodia theobromaePositive cross-resistance.0.01 - 13.72[5][9]

Table 4: Cross-Resistance of this compound in Botrytis cinerea

FungicidePathogenCorrelation with this compound (Spearman's ρ)Reference
TebuconazoleBotrytis cinerea0.81 (P < 0.0001)[10]
ProchlorazBotrytis cinerea0.75 (P < 0.0001)[10]

Table 5: Cross-Resistance of this compound in Other Pathogens

FungicidePathogenCorrelation with this compoundReference
MyclobutanilVenturia inaequalisPositive cross-resistance.[2]
FenbuconazoleVenturia inaequalisPositive cross-resistance.[2]
FlusilazoleVenturia inaequalisPositive cross-resistance.[2]
TetraconazoleStagonosporopsis citrulliTebuconazole-highly resistant isolates were moderately resistant to this compound.[11]
FlutriafolStagonosporopsis citrulliTebuconazole-highly resistant isolates were moderately resistant to this compound.[11]
ProthioconazoleStagonosporopsis citrulliTebuconazole-highly resistant isolates were moderately resistant to this compound.[11]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro sensitivity assays. A commonly employed method is the mycelial growth inhibition assay .

Detailed Methodology: Mycelial Growth Inhibition Assay

  • Isolate Preparation: Single-spore isolates of the target fungus are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until actively growing colonies are established.[12]

  • Fungicide Stock Solutions: Stock solutions of this compound and other tested fungicides are prepared by dissolving the technical grade active ingredient in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Amended Media Preparation: The fungicide stock solutions are serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[12] A control group with no fungicide is always included.

  • Inoculation: Mycelial plugs (typically 4-5 mm in diameter) are taken from the margin of an actively growing fungal colony and placed in the center of the fungicide-amended and control PDA plates.[12]

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a specified period, which varies depending on the growth rate of the fungus (e.g., 7-21 days).[12]

  • Data Collection: The colony diameter is measured in two perpendicular directions, and the average diameter is calculated. The diameter of the initial mycelial plug is subtracted from this measurement.[12]

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, which is the concentration of the fungicide that inhibits 50% of mycelial growth, is then determined by probit analysis or by regressing the inhibition percentage against the log-transformed fungicide concentration.[13]

  • Cross-Resistance Analysis: Cross-resistance is determined by analyzing the correlation between the EC50 values of this compound and the other tested fungicides using statistical methods like Spearman's rank correlation.[10]

Visualizing Resistance Mechanisms and Experimental Workflow

Signaling Pathways in DMI Resistance

The development of resistance to DMI fungicides is a complex process involving multiple cellular pathways. The following diagram illustrates the key mechanisms.

DMI_Resistance_Pathway cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms DMI DMI Fungicide (e.g., this compound) CYP51 14α-demethylase (CYP51) DMI->CYP51 Inhibits Membrane Cell Membrane Precursor Lanosterol Precursor->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Mutation CYP51 Gene Mutation (Altered Target Site) Mutation->CYP51 Alters Overexpression CYP51 Gene Overexpression Overexpression->CYP51 Increases Quantity Efflux Efflux Pump Overexpression (e.g., ABC, MFS) EffluxPump Efflux Pump Efflux->EffluxPump DMI_out DMI Fungicide EffluxPump->DMI_out Expels

Caption: Key molecular mechanisms of resistance to DMI fungicides in fungal pathogens.

Experimental Workflow for Fungicide Sensitivity Testing

The following diagram outlines the typical workflow for assessing the sensitivity of fungal isolates to DMI fungicides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Collection & Culturing Inoculation Inoculation of Amended Media Isolate->Inoculation Fungicide Fungicide Stock Solution Preparation Media Preparation of Fungicide-Amended Media Fungicide->Media Media->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Calculation Calculation of EC50 Values Measurement->Calculation Correlation Cross-Resistance Correlation Analysis Calculation->Correlation

Caption: Standard experimental workflow for determining fungicide sensitivity and cross-resistance.

References

Difenoconazole and Tebuconazole: A Comparative Analysis of Efficacy Against Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in-vitro inhibitory effects of difenoconazole and tebuconazole on the mycelial growth of the plant pathogenic fungus, Rhizoctonia solani.

Rhizoctonia solani is a formidable soil-borne plant pathogen with a wide host range, causing significant economic losses in various crops worldwide. Management of diseases incited by this pathogen, such as sheath blight in rice and root rot in various vegetables, heavily relies on the application of fungicides. Among the chemical control options, triazole fungicides, specifically this compound and tebuconazole, are prominent. This guide provides a comparative study of their efficacy against R. solani, supported by experimental data from multiple studies.

Executive Summary of Fungicidal Efficacy

Both this compound and tebuconazole have demonstrated significant efficacy in inhibiting the mycelial growth of Rhizoctonia solani in in-vitro studies. Tebuconazole frequently exhibits complete (100%) inhibition of mycelial growth at various tested concentrations.[1][2][3][4] this compound also shows high levels of inhibition, often achieving 100% growth inhibition under certain experimental conditions.[3][5] However, in some studies, tebuconazole has been shown to completely inhibit growth at lower concentrations than this compound.[2] For instance, one study found that tebuconazole 25% EC completely inhibited the growth of R. solani at a concentration of 250 ppm, while this compound was most effective at 1000 and 2000 ppm.[2]

The half maximal effective concentration (EC50) values further quantify the potency of these fungicides. One study reported a mean EC50 value of 0.17 µg/ml for tebuconazole against two isolates of R. solani anastomosis group 4 (AG-4).[6] Another study determined the average EC50 value for this compound to be 0.663 μg mL-1 across 126 R. solani isolates.[7] These values, while from different studies, suggest a high level of in-vitro activity for both compounds against this pathogen.

It is important to note that the efficacy can be influenced by the specific formulation of the fungicide and the concentration used. Several studies have evaluated these fungicides as part of combination products, which often show enhanced or complete inhibition.[1][8][9]

Comparative Performance Data

The following table summarizes the in-vitro mycelial growth inhibition of Rhizoctonia solani by this compound and tebuconazole from various studies.

FungicideConcentrationMycelial Growth Inhibition (%)Source
Tebuconazole 25.9 EC0.075%, 0.1%, 0.15%100%[1]
This compound 11.4% SC0.1%, 0.15%94.32%[1]
Tebuconazole 25% EC250 ppm and above100%[2]
This compound 25% EC1000 ppm and 2000 ppmMost effective at these concentrations[2]
TebuconazoleAll tested concentrations100%[3]
This compoundAll tested concentrations100%[3]
Tebuconazole 25.9% W/W0.1%, 0.2%, 0.3%100%[4]
This compound ("Kachaloo")Recommended and half dose100%[5]

EC50 Values for Rhizoctonia solani

FungicideMean EC50 ValueSource
Tebuconazole0.17 µg/ml[6]
This compound0.663 μg mL-1[7]

Experimental Protocols

The primary method utilized in the cited studies to evaluate the in-vitro efficacy of fungicides against Rhizoctonia solani is the Poisoned Food Technique .

Objective: To determine the inhibitory effect of fungicides on the mycelial growth of R. solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of this compound and tebuconazole of known concentrations

  • Sterile Petri plates

  • Sterile cork borer (typically 5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it in an autoclave.

  • Fungicide Incorporation: After autoclaving, allow the PDA medium to cool to approximately 45-50°C. Add the required amount of the stock fungicide solution to the molten PDA to achieve the desired final concentrations (e.g., 250 ppm, 500 ppm, 1000 ppm). For the control plates, an equal volume of sterile distilled water is added instead of the fungicide.

  • Plating: Pour approximately 20 ml of the fungicide-amended PDA (poisoned medium) and the control PDA into separate sterile Petri plates and allow them to solidify.

  • Inoculation: From a young, actively growing culture of R. solani (typically 3-5 days old), cut a mycelial disc using a sterile cork borer. Aseptically place one disc in the center of each Petri plate containing the poisoned and control media.

  • Incubation: Incubate the inoculated Petri plates at a suitable temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48, 72, or 96 hours), or until the mycelial growth in the control plate reaches the periphery.

  • Data Collection: Measure the radial mycelial growth of the fungus in both the treated and control plates.

  • Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    Percent Inhibition (%) = [(C - T) / C] * 100

    Where:

    • C = Average radial growth of mycelium in the control plate (mm)

    • T = Average radial growth of mycelium in the treated plate (mm)

Visualizing Experimental Design and Fungal Signaling

To better understand the experimental process and the mechanism of action of these fungicides, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis pda Prepare Potato Dextrose Agar (PDA) poison_media Create 'Poisoned' Media (PDA + Fungicide) pda->poison_media control_media Create Control Media (PDA only) pda->control_media fungicides Prepare Stock Solutions (this compound & Tebuconazole) fungicides->poison_media culture Grow Pure Culture of Rhizoctonia solani inoculate Inoculate Plates with R. solani Mycelial Discs culture->inoculate poison_media->inoculate control_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Experimental workflow for the poisoned food technique.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Catalyzed by cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane Essential Component cyp51 Lanosterol 14α-demethylase (CYP51) cyp51->lanosterol triazoles This compound & Tebuconazole triazoles->cyp51 Inhibit

Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.

Mechanism of Action

This compound and tebuconazole belong to the triazole class of fungicides, which are classified as sterol biosynthesis inhibitors (SBIs).[8][10] Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, playing a role analogous to cholesterol in mammalian cells by maintaining membrane fluidity and integrity.[11]

By inhibiting the production of ergosterol, these fungicides disrupt the structure and function of the fungal cell membrane. This leads to abnormal fungal growth and ultimately, cell death. This targeted action makes them effective against a broad spectrum of ascomycete and basidiomycete fungi, including Rhizoctonia solani.[8]

Conclusion

Both this compound and tebuconazole are highly effective fungicides for the in-vitro control of Rhizoctonia solani. The available data suggests that tebuconazole may, in some instances, provide complete inhibition at lower concentrations than this compound. However, both compounds demonstrate potent inhibitory activity. The choice between these fungicides for research or field applications may depend on factors such as cost, formulation, and local resistance patterns. Their shared mechanism of action, the inhibition of ergosterol biosynthesis, underscores their importance in the management of diseases caused by R. solani. Further comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of their efficacy.

References

A Comparative Analysis of the Environmental Impact of Difenoconazole and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

The widespread use of fungicides in modern agriculture is essential for disease control and ensuring food security. However, their potential impact on the environment and non-target organisms is a critical consideration for sustainable agricultural practices. This guide provides a detailed comparative assessment of the environmental impact of difenoconazole, a broad-spectrum triazole fungicide, against other commonly used fungicides, including azoxystrobin, propiconazole, and tebuconazole. This objective comparison is supported by experimental data to aid researchers and professionals in making informed decisions.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity of this compound and other selected fungicides to various non-target organisms. The data, presented as LC50 (median lethal concentration) and LD50 (median lethal dose), are compiled from various ecotoxicological studies. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Aquatic Organisms

FungicideOrganismExposure DurationLC50 / EC50 (mg/L)Reference
This compound Rainbow Trout (Oncorhynchus mykiss)96 h0.8 - 1.1[1]
Daphnia magna (Water Flea)48 h0.77 - 0.97[1][2]
Green Algae (Scenedesmus subspicatus)72 h0.032[1]
Freshwater Shrimp (Macrobrachium lanchesteri)24 h2.91[3]
Tubifex tubifex96 h2.68[4]
Azoxystrobin Rainbow Trout (Oncorhynchus mykiss)96 h0.47 - 1.76[5][6]
Daphnia magna (Water Flea)48 h0.83[5]
Carp (Cyprinus carpio)96 h4.2[5]
Sheepshead Minnow (Cyprinodon variegatus)96 h0.67[6]
Propiconazole Rainbow Trout (Oncorhynchus mykiss)96 h0.83[1]
Daphnia magna (Water Flea)48 h3.2[1]
Tebuconazole Rainbow Trout (Oncorhynchus mykiss)96 h9.05[7]
Daphnia magna (Water Flea)24-48 h2.37[8]
Golden Grey Mullet (Chelon auratus)96 h1.13[8][9]
Indian Carp (Cirrhinus mrigala)96 h7.2[10]

Table 2: Acute Toxicity to Terrestrial Organisms

FungicideOrganismTest TypeLD50 / LC50Reference
This compound Honey Bee (Apis mellifera)Oral> 100 µ g/bee
Honey Bee (Apis mellifera)Contact> 100 µ g/bee
Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil
Azoxystrobin Honey Bee (Apis mellifera)Oral LD50> 200 µ g/bee [5]
Honey Bee (Apis mellifera)Contact LD50> 200 µ g/bee [5]
Earthworm (Pheretima posthuma)48-hour LD503.21 mg/kg (ppm) soil[11]
Earthworm (Eisenia fetida)14-day LC50327.4 mg/kg soil[12]
Propiconazole Honey Bee (Apis mellifera)Oral LD50> 100 µ g/bee
Honey Bee (Apis mellifera)Contact LD50> 100 µ g/bee
Earthworm (Eisenia fetida)14-day LC50485 mg/kg soil
Tebuconazole Honey Bee (Apis mellifera)Oral LC50> 4.9 µ g/bee [13]
Earthworm (Eisenia fetida)14-day LC50287 mg/kg soil[14]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the comparability and reliability of results across different studies and laboratories. Below are summaries of the key experimental protocols relevant to the data in this guide.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test : This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[15][16] Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[15] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[15]

  • OECD 202: Daphnia sp. Acute Immobilisation Test : This protocol assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.[1][17][18][19][20] Young daphnids are exposed to a series of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.[1][18][19][20]

Terrestrial Toxicity Testing
  • OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test : These guidelines are used to determine the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to adult honey bees.[21][22][23] For the oral test, bees are fed a sugar solution containing the test substance, while for the contact test, the substance is applied directly to the thorax of the bees.[21][23] The endpoint is the LD50, the dose that is lethal to 50% of the bees, typically assessed over 48 to 96 hours.[21]

  • OECD 207: Earthworm, Acute Toxicity Test : This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida).[24][25][26][27] The protocol involves exposing adult earthworms to the test substance mixed into an artificial soil matrix.[24][25][26] The LC50 is determined based on mortality rates over a 14-day period.[24][25] Sublethal effects, such as weight loss, are also assessed.[24]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, along with other triazole fungicides like propiconazole and tebuconazole, acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target the enzyme C14-demethylase, which is involved in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-demethylase (Inhibited) lanosterol->c14_demethylase ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->fungal_cell_membrane Essential Component This compound This compound (Triazole Fungicide) This compound->c14_demethylase c14_demethylase->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Induction of Oxidative Stress in Non-Target Organisms

While the primary target of triazole fungicides is fungal ergosterol biosynthesis, their impact on non-target organisms can involve other mechanisms, such as the induction of oxidative stress. This can occur when the fungicide interferes with cellular processes, leading to an overproduction of reactive oxygen species (ROS). If the organism's antioxidant defense system is overwhelmed, this can result in cellular damage.

Oxidative_Stress_Pathway fungicide Fungicide Exposure (e.g., this compound) cellular_processes Disruption of Normal Cellular Processes fungicide->cellular_processes ros Increased Reactive Oxygen Species (ROS) Production cellular_processes->ros antioxidant_defense Antioxidant Defense System (e.g., SOD, CAT) ros->antioxidant_defense Overwhelms oxidative_stress Oxidative Stress ros->oxidative_stress antioxidant_defense->oxidative_stress Counteracts cellular_damage Cellular Damage (Lipid peroxidation, DNA damage) oxidative_stress->cellular_damage

Caption: Generalized pathway of fungicide-induced oxidative stress in non-target organisms.

Experimental Workflow for Aquatic Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the acute toxicity of a fungicide to an aquatic organism, such as Daphnia magna, following OECD Guideline 202.

Aquatic_Toxicity_Workflow start Start range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test Setup (5 concentrations + control) range_finding->definitive_test exposure Exposure of Daphnids (<24h old) for 48h definitive_test->exposure observation_24h Observation at 24h (Immobilization count) exposure->observation_24h observation_48h Observation at 48h (Immobilization count) observation_24h->observation_48h data_analysis Data Analysis (Probit analysis) observation_48h->data_analysis ec50 Calculate EC50 (48-hour) data_analysis->ec50 end End ec50->end

Caption: Experimental workflow for a Daphnia sp. acute immobilisation test (OECD 202).

References

Rise of UPLC-MS/MS in Difenoconazole Residue Analysis for Tomatoes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The demand for highly sensitive and selective analytical methods for pesticide residue analysis in food products is ever-increasing. In the realm of difenoconazole, a widely used fungicide in tomato cultivation, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a gold standard. This guide provides a comprehensive comparison of UPLC-MS/MS with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

This publication delves into the validation of UPLC-MS/MS for this compound residue analysis in tomatoes, presenting its performance against traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The comparison highlights key analytical parameters such as linearity, recovery, precision, and limits of detection and quantification.

Performance Comparison of Analytical Methods

The choice of analytical technique for this compound residue analysis significantly impacts the reliability and sensitivity of the results. The following table summarizes the performance characteristics of UPLC-MS/MS, GC-MS, and HPLC-UV based on validated studies.

Performance ParameterUPLC-MS/MSGC-MSHPLC-UV
Linearity (R²) >0.99>0.99≥0.994
Recovery (%) 91.8 - 106.3[1]70 - 120[2]88.5 - 116.9[3]
Precision (RSD %) 2.8 - 7.6[1]<9.5[2]Not specified
LOD (mg/kg) 0.0005 - 0.001[2]0.0005 - 0.001[2]1.12 - 1.61 (µg/L)[3]
LOQ (mg/kg) 0.002 - 0.005[4]0.013.73 - 5.36 (µg/mL)[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating analytical results. The following sections outline the standardized protocols for sample preparation and instrumental analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][6][7]

  • Homogenization: A representative 10-15 g sample of tomatoes is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.

  • Salting Out: Magnesium sulfate and sodium chloride are added to the tube to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, filtered, and is then ready for instrumental analysis.

Instrumental Analysis
  • Chromatographic Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Chromatographic Column: A low-bleed capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Ionization Mode: Electron ionization (EI) is the standard.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

  • Chromatographic Column: A C18 column is the standard choice.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[3]

  • Detection: A UV detector set at the wavelength of maximum absorbance for this compound (around 220 nm) is used for quantification.[8]

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative advantages of each method, the following diagrams are provided.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Homogenization Tomato Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Phase Separation with Salts Extraction->Salting_Out dSPE Dispersive SPE Cleanup Salting_Out->dSPE Injection Sample Injection dSPE->Injection Separation UPLC Separation (C18) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

UPLC-MS/MS analytical workflow for this compound in tomatoes.

Method_Comparison cluster_performance Performance Characteristics UPLC_MSMS UPLC-MS/MS Sensitivity Sensitivity UPLC_MSMS->Sensitivity Very High Selectivity Selectivity UPLC_MSMS->Selectivity Very High Speed Speed UPLC_MSMS->Speed High Cost Cost UPLC_MSMS->Cost High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Speed Medium GC_MS->Cost Medium HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Selectivity Low HPLC_UV->Speed Low HPLC_UV->Cost Low

Comparison of key performance characteristics of analytical methods.

References

Difenoconazole: A Comparative Analysis of its Efficacy in Controlling Early and Late Blight in Potatoes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicide difenoconazole's performance in managing two critical potato pathogens: early blight, caused by Alternaria solani, and late blight, caused by Phytophthora infestans. The analysis is based on a synthesis of publicly available experimental data from field trials and laboratory studies.

Executive Summary

This compound demonstrates high efficacy in the control of early blight in potatoes, exhibiting both protective and curative properties. However, its standalone performance against late blight is limited. Consequently, it is most commonly and effectively utilized in integrated pest management programs and formulated as a combination product with fungicides that have a strong action against oomycetes for comprehensive blight control. This guide presents a comparative analysis of this compound's efficacy, supported by quantitative data from various studies, and details the experimental protocols used to generate this data.

This compound's Efficacy Against Early Blight (Alternaria solani)

Field trials have consistently shown that this compound provides excellent control of early blight, leading to reduced disease severity and increased tuber yields. It is often used as a benchmark for comparing the efficacy of other fungicides.

Table 1: Comparative Efficacy of this compound and Other Fungicides Against Early Blight in Potatoes

FungicideActive Ingredient(s)Application Rate (a.i./ha)Disease Severity (%)Yield (t/ha)Reference
This compound 25% EC This compound125 g18.9816.66[1]
Hexaconazole 5% ECHexaconazole50 g17.5517.85[1]
Tebuconazole 25% ECTebuconazole125 g18.5616.00[1]
Mancozeb 75% WPMancozeb1500 g--[1]
Zineb 68% + Hexaconazole 4% WPZineb + Hexaconazole1360g + 80g15.1118.88[1]
Untreated Control--53.33-[1]

Note: The data presented is a synthesis from a single study for comparative purposes. Efficacy can vary based on environmental conditions, disease pressure, and application timing.

This compound's Efficacy Against Late Blight (Phytophthora infestans)

Research indicates that this compound alone does not provide sufficient control of late blight. It is almost exclusively formulated with a partner fungicide that is effective against oomycete pathogens. A prominent example is Revus Top, which combines this compound with mandipropamid. In this formulation, mandipropamid is the primary active ingredient for late blight control, while this compound targets early blight.

Table 2: Efficacy of this compound in a Combination Product (Revus Top) Against Early and Late Blight

TreatmentActive Ingredient(s)Target DiseaseDisease Control (%)Yield Increase (%)Reference
Revus TopMandipropamid + this compoundEarly & Late BlightHighSignificant[2][3]
Mandipropamid (Revus)MandipropamidLate BlightHighSignificant[4][5][6]
This compound (standalone)This compoundEarly BlightHighSignificant[1]
This compound (standalone)This compoundLate BlightLow/Insufficient-
Untreated Control-Early & Late Blight00[3][5]

Experimental Protocols

The data presented in this guide is derived from field trials adhering to standardized scientific methodologies. Below are detailed descriptions of typical experimental protocols for fungicide efficacy trials in potatoes.

In Vitro Fungicide Evaluation (Poisoned Food Technique)

This laboratory method is used to assess the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.

G cluster_prep Preparation cluster_poisoning Poisoning and Plating cluster_incubation_eval Incubation and Evaluation pathogen Isolate and culture pathogen (e.g., Alternaria solani) mix Incorporate fungicide solutions into molten PDA pathogen->mix media Prepare Potato Dextrose Agar (PDA) medium media->mix fungicide_prep Prepare stock solutions of fungicides at desired concentrations fungicide_prep->mix pour Pour poisoned media into Petri plates mix->pour inoculate Inoculate the center of solidified plates with a mycelial disc of the pathogen pour->inoculate incubate Incubate plates at a controlled temperature (e.g., 25±2°C) inoculate->incubate measure Measure the radial growth of the fungal colony at regular intervals incubate->measure calculate Calculate the percent inhibition of mycelial growth compared to an untreated control measure->calculate

Figure 1: Workflow for in vitro fungicide efficacy testing using the poisoned food technique.
Field Trial for Fungicide Efficacy Against Early and Late Blight

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.

1. Experimental Design and Layout:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.[7][8]

  • Replications: Typically, each treatment is replicated 3 to 5 times.

  • Plot Size: Plot dimensions can vary, for example, 3.0 m x 3.0 m, with a specified spacing between rows and plants.

  • Buffer Zones: Untreated buffer rows are often planted between plots to minimize spray drift.

2. Crop Management:

  • Variety: A potato variety susceptible to both early and late blight is selected for the trial.

  • Cultivation: Standard agronomic practices for the region regarding planting, fertilization, and irrigation are followed.

3. Inoculation (if applicable):

  • For late blight, spreader rows may be inoculated with a suspension of P. infestans sporangia to ensure uniform disease pressure.

  • For early blight, trials often rely on natural infection, though artificial inoculation with an A. solani spore suspension can also be performed.

4. Fungicide Application:

  • Timing: The first application is typically initiated at the onset of disease symptoms or based on predictive models. Subsequent applications are made at regular intervals (e.g., 7-10 days).

  • Equipment: Calibrated sprayers (e.g., backpack or tractor-mounted) are used to ensure uniform coverage.

  • Treatments: The trial includes an untreated control and often a standard commercial fungicide for comparison.

5. Data Collection and Analysis:

  • Disease Assessment: Disease severity is visually assessed on a regular basis using a standardized rating scale (e.g., 0-9 scale or percentage of leaf area affected).[2]

  • Area Under the Disease Progress Curve (AUDPC): This value is calculated from the sequential disease severity ratings to provide a quantitative measure of disease development over time.

  • Yield Assessment: At the end of the growing season, tubers from the central rows of each plot are harvested, graded, and weighed to determine the total and marketable yield.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

G cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection and Analysis design Experimental Design (RCBD) planting Planting of Susceptible Potato Variety design->planting inoculation Inoculation (optional) planting->inoculation spraying Fungicide Application Schedule inoculation->spraying assessment Regular Disease Severity Assessment spraying->assessment audpc Calculate AUDPC assessment->audpc harvest Harvest and Yield Measurement assessment->harvest analysis Statistical Analysis (ANOVA) audpc->analysis harvest->analysis

Figure 2: Logical workflow of a typical fungicide field trial for potato blight.

Signaling Pathways and Mode of Action

This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI). It interferes with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to the inhibition of fungal growth and development.

This compound This compound Sterol_14a_demethylase Sterol 14α-demethylase (CYP51) This compound->Sterol_14a_demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Pathway->Fungal_Cell_Membrane Produces Ergosterol for Membrane_Integrity Loss of Membrane Integrity Sterol_14a_demethylase->Membrane_Integrity Disruption leads to Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth_Inhibition

Figure 3: Simplified mode of action of this compound.

Conclusion

This compound is a highly effective fungicide for the management of early blight in potatoes. For comprehensive control of both early and late blight, it is best utilized in a spray program that includes fungicides with different modes of action or as a pre-formulated mixture with a fungicide that has strong activity against late blight, such as mandipropamid. The selection of a fungicide program should be based on local disease pressure, prevailing environmental conditions, and resistance management strategies.

References

Evaluating Fitness Penalties in Difenoconazole-Resistant Fungal Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a critical challenge in agriculture and medicine. Difenoconazole, a broad-spectrum triazole fungicide, is extensively used to control a wide range of fungal pathogens. However, the selection pressure exerted by its widespread application has led to the evolution of resistant fungal populations. Understanding the fitness of these resistant mutants is paramount for developing sustainable disease management strategies. This guide provides a comparative evaluation of the fitness penalties observed in this compound-resistant fungal mutants, supported by experimental data and detailed protocols.

I. Comparative Analysis of Fitness Parameters

The fitness of an organism refers to its ability to survive and reproduce in a given environment. In the context of fungicide resistance, fitness penalties are deleterious effects on the life cycle of a resistant mutant in the absence of the fungicide. These penalties can manifest as reduced growth rate, lower sporulation, and decreased virulence compared to their susceptible counterparts. The presence and magnitude of fitness costs are crucial factors that influence the stability and spread of resistance in a population.

Quantitative Fitness Data

The following tables summarize the quantitative data on fitness parameters in this compound-resistant mutants of two significant plant pathogenic fungi: Colletotrichum truncatum, the causative agent of anthracnose in soybean, and Venturia inaequalis, which causes apple scab.

Table 1: Fitness Parameters of this compound-Resistant Colletotrichum truncatum Mutants

ParameterWild-Type (Susceptible)Resistant MutantsFitness Penalty ObservedReference(s)
This compound Sensitivity (EC50 in µg/mL) 0.2326 - 1.78023 to 5.81 times higher than wild-type-[1]
Mycelial Growth Rate NormalSignificantly reduced in most mutantsYes[1]
Sporulation NormalSignificantly reduced in most mutantsYes[1]
Pathogenicity (Virulence) NormalReduced in most mutantsYes[1]

Note: One mutant (Ct2-3-5) in the study did not exhibit significant fitness penalties, highlighting the variability that can exist even within the same species.[1]

Table 2: Fitness Parameters of this compound-Resistant Venturia inaequalis Mutants

ParameterWild-Type (Susceptible)Resistant IsolatesFitness Penalty ObservedReference(s)
This compound Sensitivity (EC50 in mg/L) ~0.0088~2.1954-[2]
Mycelial Growth Rate No significant differenceNo significant differenceNo[2]
Sporulation Rate No significant differenceNo significant differenceNo[2]
Spore Germination Rate No significant differenceNo significant differenceNo[2]
Growth under Osmotic Stress (NaCl) No significant differenceNo significant differenceNo[2]

Note: The study on Venturia inaequalis did not find significant fitness costs associated with this compound resistance under the tested laboratory conditions.[2] This suggests that in some fungal species, resistance mutations may not impose a significant burden, allowing resistant strains to persist in the population even without fungicide pressure.

II. Experimental Protocols

Accurate assessment of fitness parameters is crucial for comparative studies. Below are detailed methodologies for key experiments cited in the evaluation of this compound-resistant fungal mutants.

A. Determination of Fungicide Sensitivity (EC50)

The half-maximal effective concentration (EC50) is a measure of the concentration of a fungicide that inhibits 50% of the fungal growth.

  • Media Preparation : Prepare potato dextrose agar (PDA) or another suitable growth medium. Autoclave and cool to 50-60°C.

  • Fungicide Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions : Create a series of this compound concentrations by adding appropriate volumes of the stock solution to the molten agar. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A control plate with only the solvent should be included.

  • Inoculation : From the margin of an actively growing fungal colony, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer. Place the plug in the center of each fungicide-amended and control plate.

  • Incubation : Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection : After a defined incubation period (e.g., 7 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation : Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

B. Mycelial Growth Rate Assay

This assay quantifies the vegetative growth of the fungus.

  • Inoculation : Place a mycelial plug of a standardized size from the edge of a young, actively growing culture onto the center of a fresh PDA plate.

  • Incubation : Incubate the plates under optimal growth conditions (temperature and light).

  • Measurement : At regular intervals (e.g., every 24 hours), measure the diameter of the growing colony along two perpendicular axes.

  • Calculation : The growth rate is typically expressed as the increase in colony diameter per day (mm/day).

C. Sporulation Assay

This protocol measures the production of asexual spores (conidia).

  • Culture Preparation : Grow the fungal isolates on PDA plates for a specific period to induce sporulation.

  • Spore Harvesting : Flood the surface of the agar plate with a known volume of sterile distilled water containing a wetting agent (e.g., Tween 80 at 0.01%). Gently scrape the surface with a sterile glass rod to dislodge the conidia.

  • Filtration : Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

  • Quantification : Use a hemocytometer (a specialized microscope slide for counting cells) to count the number of conidia in the suspension.

  • Calculation : The sporulation rate is expressed as the number of conidia per unit area of the culture plate or per milliliter of suspension.

D. Pathogenicity (Virulence) Assay

This assay assesses the ability of the fungus to cause disease on its host plant. A common method is the detached leaf assay.

  • Plant Material : Select healthy, young, and fully expanded leaves from the host plant.

  • Surface Sterilization : Surface sterilize the leaves by briefly immersing them in a dilute sodium hypochlorite solution (e.g., 1%) followed by rinsing with sterile distilled water.

  • Inoculation : Place a small mycelial plug or a droplet of a spore suspension of a known concentration onto the adaxial or abaxial surface of the leaf.

  • Incubation : Place the inoculated leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate under controlled conditions (temperature, light).

  • Disease Assessment : After a specific incubation period, measure the diameter of the lesion (necrotic area) that develops at the inoculation site. The virulence is often expressed as the lesion size in millimeters.

III. Visualizing Mechanisms and Workflows

Signaling Pathway: this compound Action and Resistance

This compound, like other triazole fungicides, targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes. The key enzyme in this pathway inhibited by this compound is lanosterol 14α-demethylase, which is encoded by the CYP51 gene.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme Enzymatic Step cluster_action Fungicide Action & Resistance AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates 14α-methylated sterols Ergosterol Ergosterol (Essential for cell membrane) Intermediates->Ergosterol CYP51->Intermediates Catalyzes demethylation ReducedBinding Reduced binding of this compound to CYP51 This compound This compound This compound->CYP51 Inhibits This compound->ReducedBinding Leads to Mutation Mutation in CYP51 gene Mutation->CYP51 Alters enzyme structure

Mechanism of this compound action and resistance.
Experimental Workflow: Mycelial Growth Rate Assay

The following diagram illustrates the key steps in determining the mycelial growth rate of fungal isolates.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare PDA plates C Inoculate plate center with mycelial plug A->C B Obtain actively growing fungal cultures B->C D Incubate under optimal conditions C->D E Measure colony diameter at regular intervals D->E F Calculate growth rate (mm/day) E->F

Workflow for mycelial growth rate determination.
Logical Relationship: Fitness Penalty Evaluation

This diagram outlines the logical flow for evaluating the fitness penalties in fungicide-resistant mutants.

G cluster_params Fitness Parameters Start Isolate wild-type (susceptible) and resistant fungal strains Compare Compare Fitness Parameters Start->Compare Growth Mycelial Growth Compare->Growth Sporulation Sporulation Compare->Sporulation Virulence Virulence Compare->Virulence Conclusion Determine Presence and Magnitude of Fitness Penalty Growth->Conclusion Sporulation->Conclusion Virulence->Conclusion

Logical flow for assessing fitness penalties.

References

Difenoconazole vs. Hexaconazole: A Comparative Analysis of Inhibitory Effects on Fungal Cell Wall Degrading Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of two widely used triazole fungicides, difenoconazole and hexaconazole, on the cell wall degrading enzymes of pathogenic fungi. While the primary mode of action for both compounds is the inhibition of ergosterol biosynthesis, direct effects on extracellular enzymes crucial for fungal pathogenesis have also been documented. This comparison synthesizes available experimental data to assist researchers in evaluating these fungicides for their specific applications.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and hexaconazole belong to the triazole class of fungicides.[1] Their principal antifungal activity stems from the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the cessation of fungal growth and reproduction.[1][5][6] This systemic action provides long-lasting protection within the host plant.[1][5]

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibition lanosterol->inhibition cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation inhibition->ergosterol   Inhibited by This compound &   Hexaconazole

Caption: Ergosterol biosynthesis pathway and the inhibitory site of this compound and hexaconazole.

Comparative Inhibitory Effects on Cell Wall Degrading Enzymes

A study comparing four triazole fungicides, including this compound and hexaconazole, demonstrated their direct inhibitory effects on the activity of cell wall degrading enzymes produced by the sheath blight pathogen, Rhizoctonia solani. The enzymes assessed were invertase, cellulase, polygalacturonase, and pectin lyase. The extent of inhibition varied significantly between the two fungicides at their respective EC50 doses.[7]

Enzyme% Inhibition by Hexaconazole% Inhibition by this compound
Invertase86%79%
Cellulase (Endoglucanase)Not specified, but showed significant inhibitionNot specified, but showed significant inhibition
Polygalacturonase (PGA)Significant inhibitionSignificant inhibition
Pectin Lyase (PL)Highest inhibition among fungicides testedSignificant inhibition

Data extracted from a comparative study on Rhizoctonia solani.[7] The study noted that while specific percentage reductions for all enzymes were not detailed in the abstract, hexaconazole generally showed a higher inhibitory effect, particularly on invertase and pectin lyase activity, compared to this compound.[7]

Experimental Protocols

A generalized methodology for assessing the inhibitory effects of fungicides on fungal cell wall degrading enzymes is outlined below. This protocol is representative of standard enzymatic assay procedures.

1. Fungal Culture and Enzyme Production:

  • The target pathogenic fungus (e.g., Rhizoctonia solani) is cultured in a suitable liquid medium containing an inducer for the specific cell wall degrading enzyme of interest (e.g., carboxymethyl cellulose for cellulase, pectin for pectinase).

  • The culture is incubated under optimal conditions for fungal growth and enzyme secretion.

  • The culture filtrate, containing the extracellular enzymes, is harvested by centrifugation and filtration.

2. Enzyme Activity Assay (Control):

  • A reaction mixture is prepared containing the crude enzyme extract, a suitable buffer to maintain optimal pH, and the specific substrate for the enzyme (e.g., citrus pectin for pectinase, carboxymethyl cellulose for cellulase).

  • The reaction is incubated at the optimal temperature for a defined period.

  • The amount of product released (e.g., reducing sugars) is quantified using a standard method, such as the dinitrosalicylic acid (DNS) method. This value represents the 100% enzyme activity.

3. Inhibition Assay:

  • The reaction is set up as described above, with the addition of the test fungicide (this compound or hexaconazole) at a specific concentration (e.g., EC50).

  • The mixture is pre-incubated to allow the fungicide to interact with the enzyme before adding the substrate.

  • The reaction is initiated by the addition of the substrate and incubated under the same conditions as the control.

  • The amount of product is quantified.

4. Calculation of Inhibition:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

G cluster_workflow Experimental Workflow for Enzyme Inhibition Assay A Fungal Culture & Enzyme Production B Harvest Crude Enzyme Extract A->B C Enzyme Assay (Control) B->C D Enzyme Assay with Fungicide B->D E Quantify Product C->E F Quantify Product D->F G Calculate % Inhibition E->G F->G

Caption: Generalized experimental workflow for assessing fungicide inhibition of cell wall degrading enzymes.

Conclusion

While both this compound and hexaconazole are potent inhibitors of ergosterol biosynthesis, which remains their primary antifungal mechanism, there is evidence of their direct inhibitory action on fungal cell wall degrading enzymes.[6][7] The available data suggests that hexaconazole may exhibit a stronger inhibitory effect on certain enzymes, such as invertase and pectin lyase, from Rhizoctonia solani when compared to this compound at their respective EC50 concentrations.[7]

For researchers and drug development professionals, this dual mode of action—disrupting the fungal cell membrane and potentially hindering its ability to degrade host cell walls—warrants further investigation. Future studies should aim to quantify the inhibitory kinetics (e.g., IC50 values) of these fungicides against a broader range of purified cell wall degrading enzymes from various pathogenic fungi to fully elucidate their spectrum of activity. This will enable a more targeted and effective use of these compounds in disease management strategies. Computational analyses, such as molecular docking, have also suggested a potential binding of this compound to the active sites of chitinases, indicating a possible inhibitory effect.[8]

References

Safety Operating Guide

Proper Disposal Procedures for Difenoconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of difenoconazole, a broad-spectrum fungicide. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This compound is recognized as being very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1][2][3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all relevant safety precautions are in place.

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to prevent exposure.[5]

  • Gloves: Chemical-resistant gloves.[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Protective Clothing: A lab coat or long-sleeved shirt and long pants.[5]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, wear respiratory protection.[6][7]

Handling and Storage of Waste:

  • Handle waste this compound in a well-ventilated area.[1][5]

  • Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5][7]

  • Store waste materials in suitable, tightly closed, and clearly labeled containers.[1][5]

  • Store waste containers in a cool, dry, and secure area away from foodstuffs and incompatible materials.[1][5]

Hazard Profile of this compound

To underscore the importance of correct disposal, the following table summarizes key toxicity data for this compound. This substance poses a significant environmental hazard, particularly to aquatic ecosystems.

Hazard MetricValueSpeciesReference
Acute Oral Toxicity LD50: 1453 mg/kgRat[8]
Acute Dermal Toxicity LD50: >2010 mg/kgRabbit[8]
Aquatic Toxicity (Fish) LC50 (96 hr): 0.81 mg/LRainbow Trout[8]
Aquatic Toxicity (Invert.) EC50 (48 hr): 0.77 mg/LDaphnia[8]

Procedural Disposal Plans

Disposal methods vary depending on the form of the waste: unused product, contaminated materials from a spill, or empty containers.

Protocol 1: Disposal of Unused or Waste this compound

Wastes resulting from the use of this product must be disposed of as hazardous waste.[2][9] Improper disposal is a violation of federal law.[10]

Step-by-Step Procedure:

  • Do Not Dispose On-Site: Never pour waste this compound down the sink, toilet, or any drain.[1][2][11] This product must not be allowed to enter sewers or waterways.[7]

  • Collect and Contain: Carefully place the waste material into a suitable, sealed container that is properly labeled as hazardous waste.[5]

  • Consult Regulations: Disposal must be performed in accordance with all applicable local, state, and federal laws and regulations.[5]

  • Arrange for Professional Disposal: The material should be taken to a licensed chemical destruction plant or an approved waste disposal facility.[5][8][10] Controlled incineration with flue gas scrubbing is a recommended disposal method.[5]

  • Contact Authorities: If you are unsure of the proper procedure, contact your state's Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA regional office for guidance.[10][11]

Protocol 2: Management of Spills and Contaminated Materials

In the event of a spill, immediate containment and cleanup are required to prevent environmental contamination and personnel exposure.

Step-by-Step Procedure:

  • Ensure Safety: Evacuate unnecessary personnel and ensure adequate ventilation.[5] Remove all sources of ignition and use non-sparking tools.[5][7]

  • Contain the Spill: Prevent the spilled material from entering drains or watercourses by creating a dam or bund with absorbent, non-combustible material such as sand, earth, or universal binder.[1][4][6][8]

  • Absorb and Collect: Carefully collect the spilled product and absorbent material.[6] Use dry cleanup procedures and avoid generating dust.[6]

  • Package for Disposal: Place the collected waste into a suitable, closed, and labeled container for disposal.[1][5][6]

  • Decontaminate Area: Clean the spill area with detergent and a small amount of water.[8] Collect the cleaning water and any additional absorbent material for disposal in the same manner as the original spilled product.

  • Dispose of Waste: Dispose of the sealed container of contaminated material as hazardous waste, following the steps outlined in Protocol 1.[5]

Protocol 3: Disposal of Empty this compound Containers

Empty containers retain product residue and must be treated as hazardous waste until properly cleaned.[8] Never reuse a pesticide container for any other purpose.[9][12][13]

Step-by-Step Procedure:

  • Triple Rinse Container: Immediately after emptying, triple rinse the container or use an equivalent method.[8][9]

    • Fill the container approximately one-quarter full with water.[13]

    • Securely replace the lid and shake for 30 seconds.[13]

    • Drain the rinse water (rinsate) into the original application equipment or a mix tank for later use. Never pour rinsate on the ground or into a drain.[8][12]

    • Repeat this rinsing procedure two more times.[13]

  • Render Container Unusable: After rinsing, puncture the container to ensure it cannot be reused.[5][8]

  • Dispose of Container: The cleaned and punctured container can be offered for recycling or reconditioning if available.[5][8] Otherwise, it should be disposed of in a sanitary landfill or by other approved state and local procedures.[5][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DifenoconazoleDisposal cluster_waste_type Identify Waste Type cluster_actions Disposal Actions cluster_disposal Final Disposal Route start This compound Waste Generated waste_product Unused Product or Contaminated Material start->waste_product waste_container Empty Container start->waste_container waste_spill Accidental Spill start->waste_spill package_waste Package in a Labeled, Sealed Hazardous Waste Container waste_product->package_waste rinse_container 1. Triple Rinse Container 2. Collect Rinsate for Use 3. Puncture Container waste_container->rinse_container contain_spill 1. Wear Full PPE 2. Contain Spill with Absorbent 3. Collect Material in Sealed Container waste_spill->contain_spill IMMEDIATE ACTION contain_spill->package_waste landfill_recycle Dispose in Sanitary Landfill or Offer for Recycling rinse_container->landfill_recycle Cleaned Container hazardous_facility Dispose via Licensed Hazardous Waste Facility / Chemical Incineration package_waste->hazardous_facility Hazardous Waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Difenoconazole
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Difenoconazole

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